C.I. Acid Violet 48
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Safer Chemical Classes -> Yellow triangle - The chemical has met Safer Choice Criteria for its functional ingredient-class, but has some hazard profile issues. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
disodium;3-[[4-amino-9,10-dioxo-3-[2-sulfonato-4-(2,4,4-trimethylpentan-2-yl)phenoxy]anthracen-1-yl]amino]-2,4,6-trimethylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H40N2O9S2.2Na/c1-19-15-20(2)35(50(45,46)47)21(3)32(19)39-25-17-27(31(38)30-29(25)33(40)23-11-9-10-12-24(23)34(30)41)48-26-14-13-22(16-28(26)49(42,43)44)37(7,8)18-36(4,5)6;;/h9-17,39H,18,38H2,1-8H3,(H,42,43,44)(H,45,46,47);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVIVVAIHOWVTHB-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)OC5=C(C=C(C=C5)C(C)(C)CC(C)(C)C)S(=O)(=O)[O-])C)S(=O)(=O)[O-])C.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H38N2Na2O9S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40994111 | |
| Record name | Disodium 3-({4-amino-9,10-dioxo-3-[2-sulfonato-4-(2,4,4-trimethylpentan-2-yl)phenoxy]-9,10-dihydroanthracen-1-yl}amino)-2,4,6-trimethylbenzene-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40994111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
764.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12220-51-8, 72243-90-4, 73398-28-4, 12220-52-9 | |
| Record name | C.I. Acid Violet 48 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012220518 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | C.I. Acid Violet 48 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072243904 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Disodium 3-((4-amino-9,10-dihydro-9,10-dioxo-3-(2-sulphonato-4-(1,1,3,3-tetramethylbutyl)phenoxy)-1-anthryl)amino)-2,4,6-trimethylbenzenesulphonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073398284 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenesulfonic acid, 3-[[4-amino-9,10-dihydro-9,10-dioxo-3-[sulfo-4-(1,1,3,3-tetramethylbutyl)phenoxy]-1-anthracenyl]amino]-2,4,6-trimethyl-, sodium salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Disodium 3-({4-amino-9,10-dioxo-3-[2-sulfonato-4-(2,4,4-trimethylpentan-2-yl)phenoxy]-9,10-dihydroanthracen-1-yl}amino)-2,4,6-trimethylbenzene-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40994111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Disodium 3-[[4-amino-9,10-dihydro-9,10-dioxo-3-[sulphonato-4-(1,1,3,3-tetramethylbutyl)phenoxy]-1-anthryl]amino]-2,4,6-trimethylbenzenesulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.539 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Disodium 3-[[4-amino-9,10-dihydro-9,10-dioxo-3-[2-sulphonato-4-(1,1,3,3-tetramethylbutyl)phenoxy]-1-anthryl]amino]-2,4,6-trimethylbenzenesulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.368 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | C.I. Acid Violet 48 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.449 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Chromate(1-), bis[2-[2-[4,5-dihydro-3-methyl-5-(oxo-κO)-1-phenyl-1H-pyrazol-4-yl]diazenyl-κN1]benzoato(2-)-κO]-, hydrogen (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Unveiling the Molecular Architecture of C.I. Acid Violet 48: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical structure elucidation of C.I. Acid Violet 48 (CAS No. 12220-51-8), an anthraquinone-based dye. This document outlines the key analytical techniques and experimental protocols employed to confirm its molecular structure, presenting both qualitative and quantitative data in a clear, structured format.
Core Chemical Identity
This compound is a complex organic molecule with the chemical formula C₃₇H₃₈N₂Na₂O₉S₂ and a molecular weight of 764.82 g/mol .[1][2] Its IUPAC name is disodium;3-[[4-amino-9,10-dioxo-3-[2-sulfonato-4-(2,4,4-trimethylpentan-2-yl)phenoxy]anthracen-1-yl]amino]-2,4,6-trimethylbenzenesulfonate.[1] The molecule's core is an anthraquinone structure, which is responsible for its characteristic violet color.
Quantitative Data Summary
The following table summarizes the key quantitative data used in the structural confirmation of this compound.
| Parameter | Value | Analytical Technique |
| Molecular Formula | C₃₇H₃₈N₂Na₂O₉S₂ | High-Resolution Mass Spectrometry |
| Molecular Weight | 764.1814 g/mol (monoisotopic) | High-Resolution Mass Spectrometry |
| λmax (Water) | 592 nm[3] | UV-Visible Spectroscopy |
| ¹H NMR | See detailed protocol for expected shifts | Nuclear Magnetic Resonance Spectroscopy |
| ¹³C NMR | See detailed protocol for expected shifts | Nuclear Magnetic Resonance Spectroscopy |
| FT-IR | See detailed protocol for key vibrational bands | Fourier-Transform Infrared Spectroscopy |
Experimental Protocols for Structural Elucidation
The structural elucidation of this compound relies on a combination of spectroscopic and chromatographic techniques. The general workflow for confirming the structure is outlined below.
Experimental Workflow
Caption: Workflow for the synthesis, purification, and structural elucidation of this compound.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
-
Objective: To determine the purity of the synthesized compound and confirm its molecular weight.
-
Instrumentation: A reverse-phase C18 column coupled with a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.
-
Procedure: A solution of this compound is injected into the HPLC system. The compound is separated from any impurities, and the eluent is introduced into the mass spectrometer.
-
Expected Results: A major peak corresponding to this compound should be observed in the chromatogram. The high-resolution mass spectrum should show an ion corresponding to the molecular formula C₃₇H₃₈N₂Na₂O₉S₂.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To elucidate the detailed connectivity of atoms within the molecule.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterium oxide (D₂O).
-
Experiments:
-
¹H NMR: Provides information about the number and types of protons and their neighboring atoms. Expected signals would include those for the aromatic protons on the anthraquinone core and the substituted benzene rings, as well as aliphatic protons from the tert-octyl and trimethyl groups.
-
¹³C NMR: Reveals the different carbon environments in the molecule, including the carbonyl carbons of the anthraquinone, aromatic carbons, and aliphatic carbons.
-
-
Procedure: A small amount of the purified dye is dissolved in the deuterated solvent and placed in an NMR tube. Standard ¹H and ¹³C NMR spectra are acquired.
-
Expected Results: The chemical shifts, splitting patterns, and integration of the peaks in the ¹H and ¹³C NMR spectra should be consistent with the proposed structure of this compound.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Objective: To identify the functional groups present in the molecule.
-
Instrumentation: An FT-IR spectrometer.
-
Sample Preparation: The sample is typically prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory.
-
Procedure: The sample is scanned with infrared radiation, and the absorbance is measured as a function of wavenumber.
-
Expected Results: The FT-IR spectrum should display characteristic absorption bands for the functional groups present in this compound, including:
-
N-H stretching vibrations for the amino group.
-
C=O stretching for the quinone carbonyl groups.
-
S=O stretching for the sulfonate groups.
-
C-H stretching for the aromatic and aliphatic components.
-
C=C stretching for the aromatic rings.
-
UV-Visible Spectroscopy
-
Objective: To determine the wavelength of maximum absorbance (λmax), which is characteristic of the chromophore.
-
Instrumentation: A UV-Visible spectrophotometer.
-
Solvent: Deionized water.
-
Procedure: A dilute solution of this compound is prepared, and its absorbance is measured across the UV-Visible range (typically 200-800 nm).
-
Expected Results: The spectrum should show a strong absorbance in the visible region, with a λmax around 592 nm in water, which is responsible for its violet color.[3]
Signaling Pathways and Logical Relationships
The structural elucidation process follows a logical progression where each experimental technique provides a piece of the puzzle, leading to the final confirmation of the chemical structure.
Caption: Logical relationship between experimental data and structural interpretation for this compound.
This guide provides a foundational understanding of the methodologies and data interpretation required for the comprehensive structural elucidation of this compound. The combination of these analytical techniques allows for a high degree of confidence in the assigned molecular structure, which is crucial for its application in research and development.
References
An In-Depth Technical Guide to the Synthesis of C.I. Acid Violet 48
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of C.I. Acid Violet 48, an anthraquinone-based dye. The synthesis is a multi-step process commencing with the formation of 1-amino-4-bromo-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid, commonly known as bromamine acid. This key intermediate subsequently undergoes two sequential condensation reactions, first with 2,4,6-trimethylaniline and then with 4-tert-octylphenol. The final step involves a sulfonation reaction to yield the desired dye. This document details the synthetic pathway, reaction mechanisms, experimental protocols, and quantitative data associated with the synthesis of this compound.
Introduction
This compound is a synthetic dye belonging to the anthraquinone class, characterized by its vibrant violet hue. Its molecular structure, built upon the anthraquinone framework, imparts stability and colorfastness, making it suitable for various industrial applications, including the dyeing of protein fibers like wool and silk, as well as synthetic polyamides.[1] The synthesis of this compound is a sequential process involving key organic reactions, including electrophilic aromatic substitution and nucleophilic aromatic substitution, specifically the Ullmann condensation. A thorough understanding of the synthesis pathway and reaction mechanisms is crucial for process optimization, yield improvement, and impurity profiling, which are critical aspects in both industrial production and research applications.
Synthesis Pathway Overview
The synthesis of this compound proceeds through a three-stage process:
Stage 1: Synthesis of 1-Amino-4-bromo-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic Acid (Bromamine Acid) The synthesis begins with the sulfonation and subsequent bromination of 1-aminoanthraquinone to produce the pivotal intermediate, bromamine acid.[2]
Stage 2: Sequential Condensation Reactions The bromine atom in bromamine acid is displaced through two successive nucleophilic aromatic substitution reactions, which are typically copper-catalyzed Ullmann condensations.[3]
-
First Condensation: Reaction of bromamine acid with 2,4,6-trimethylaniline.
-
Second Condensation: Reaction of the resulting intermediate with 4-tert-octylphenol.[2]
Stage 3: Final Sulfonation The molecule is then subjected to a final sulfonation step to introduce additional sulfonic acid groups, enhancing its water solubility and affinity for fibers. This is typically achieved using fuming sulfuric acid (oleum).[4]
Detailed Synthesis and Mechanisms
Stage 1: Synthesis of Bromamine Acid
The formation of bromamine acid is a critical first step. It involves the sulfonation of 1-aminoanthraquinone followed by bromination.
Reaction Mechanism: The sulfonation of 1-aminoanthraquinone is an electrophilic aromatic substitution reaction. In the presence of fuming sulfuric acid (oleum), sulfur trioxide (SO₃) acts as the electrophile. The amino group (-NH₂) is an activating group and directs the incoming sulfonic acid group (-SO₃H) to the ortho position (C2). Subsequent bromination, also an electrophilic aromatic substitution, is directed by the amino group to the para position (C4), which is activated, leading to the formation of 1-amino-4-bromoanthraquinone-2-sulfonic acid.
Experimental Protocol: A detailed experimental protocol for the synthesis of bromamine acid is outlined in U.S. Patent 4,213,910 A.[5] A summary of the key steps is provided below:
-
Sulfonation: 1-aminoanthraquinone is added to a mixture of oleum (e.g., 20% strength) and anhydrous sodium sulfate. The mixture is heated to approximately 130°C for several hours to effect sulfonation at the 2-position.[5]
-
Bromination: After cooling the reaction mixture, bromine is added, and the mixture is heated in a closed vessel to around 80°C. The pressure will increase during this step.[5]
-
Work-up and Isolation: The reaction mixture is cooled, and excess bromine and hydrogen bromide are removed. The product is then precipitated, filtered, and washed to yield 1-amino-4-bromoanthraquinone-2-sulfonic acid.[5] The product can be further purified by dissolving it in water at a slightly alkaline pH, treating with activated charcoal, and then re-precipitating by the addition of sodium sulfate at elevated temperatures (90-95°C).[5]
Quantitative Data:
| Parameter | Value | Reference |
| Yield | 83.2% of theory | [5] |
| Purity | 94.2% | [5] |
Stage 2: Sequential Condensation Reactions
3.2.1. First Condensation with 2,4,6-Trimethylaniline
This step involves the reaction of bromamine acid with 2,4,6-trimethylaniline in an Ullmann condensation reaction.[6]
Reaction Mechanism: Ullmann Condensation The Ullmann condensation is a copper-catalyzed nucleophilic aromatic substitution. The mechanism is believed to involve the formation of a copper(I) species which undergoes oxidative addition with the aryl halide (bromamine acid). The resulting organocopper intermediate then reacts with the amine (2,4,6-trimethylaniline) in a ligand exchange step, followed by reductive elimination to form the C-N bond and regenerate the copper catalyst.[7]
Experimental Protocol: While a specific protocol for this exact reaction in the synthesis of this compound is not readily available in the searched literature, a general procedure for the Ullmann condensation of bromamine acid with amines can be adapted.[8][9]
-
Reaction Setup: Bromamine acid is dissolved in a suitable solvent system, such as an ethanol-water mixture (e.g., 9:1 ratio).[8]
-
Catalyst and Reagents: A copper catalyst, such as copper powder or a copper(I) salt, is added to the reaction mixture. 2,4,6-trimethylaniline is then introduced.[8]
-
Reaction Conditions: The reaction mixture is heated to a temperature of around 70°C for several hours (e.g., 3 hours).[8]
-
Monitoring and Work-up: The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).[9] Upon completion, the product is isolated and purified.
Quantitative Data (for a related Ullmann condensation of bromamine acid):
| Parameter | Value | Reference |
| Yield | up to 94.0% | [8] |
| Temperature | 70°C | [8] |
| Solvent | Ethanol-water (9:1) | [8] |
| Reaction Time | 3 hours | [8] |
3.2.2. Second Condensation with 4-tert-Octylphenol
The intermediate from the first condensation is then reacted with 4-tert-octylphenol. This step also proceeds via a nucleophilic aromatic substitution mechanism, likely an Ullmann-type condensation.[2][6]
Experimental Protocol: A detailed experimental protocol for this specific step is not available in the public domain literature. However, based on the general principles of Ullmann-type reactions, the following steps can be inferred:
-
Reaction Setup: The intermediate from the previous step is dissolved in a high-boiling polar solvent.
-
Reagents: 4-tert-octylphenol and a copper catalyst are added.
-
Reaction Conditions: The mixture is heated to facilitate the condensation reaction.
-
Work-up: The product is isolated from the reaction mixture and purified.
Stage 3: Final Sulfonation
The final step in the synthesis of this compound is the sulfonation of the condensation product.[4]
Reaction Mechanism: Electrophilic Aromatic Substitution The sulfonation is an electrophilic aromatic substitution reaction where sulfur trioxide (SO₃) in fuming sulfuric acid acts as the electrophile. The SO₃ attacks the electron-rich aromatic rings of the dye intermediate. The sulfonic acid groups are introduced onto the 4-tert-octylphenoxy and/or the 2,4,6-trimethylanilino moieties, enhancing the water solubility and dyeing properties of the final product.
Experimental Protocol: A general procedure for the sulfonation of anthraquinone derivatives involves the following:[10]
-
Reaction Setup: The condensation product is carefully added to fuming sulfuric acid (oleum) with cooling to control the exothermic reaction.
-
Reaction Conditions: The reaction mixture is stirred at a controlled temperature until the sulfonation is complete, which can be monitored by checking the solubility of a sample in water.
-
Work-up and Isolation: The reaction mixture is then carefully quenched by adding it to an aqueous solution of an alkali-metal salt (e.g., sodium chloride) to precipitate the sulfonated dye.[10] The precipitated dye is then filtered, washed with a salt solution, and dried.[4]
-
Neutralization: The final product is typically neutralized with a base to form the sodium salt.[4]
Purification of this compound
Purification of the final dye is crucial to remove unreacted starting materials, intermediates, and by-products. Common purification techniques for anthraquinone dyes include:
-
Recrystallization: The crude dye can be recrystallized from a suitable solvent or solvent mixture to obtain a product of higher purity.
-
Washing: The precipitated dye is often washed with brine solutions to remove inorganic salts and water-soluble impurities.[5]
-
Chromatography: For laboratory-scale purification and analysis, techniques like column chromatography can be employed.
Visualizations
Synthesis Pathway of this compound
Caption: Overall synthesis pathway of this compound.
Ullmann Condensation Mechanism
Caption: Generalized mechanism of the Ullmann condensation.
Conclusion
The synthesis of this compound is a well-established, multi-step process that relies on fundamental reactions in organic chemistry. The successful execution of this synthesis requires careful control of reaction conditions at each stage, from the initial formation of bromamine acid to the final sulfonation. While the general pathway is understood, further research to delineate the precise optimal conditions and to obtain detailed quantitative data for each step would be beneficial for improving the efficiency and purity of the final product. The mechanisms involved, primarily electrophilic and nucleophilic aromatic substitutions, are well-documented in organic chemistry literature and provide a solid theoretical foundation for understanding and optimizing this synthesis.
References
- 1. Removal of anthraquinone dye from wastewaters by hybrid modified activated carbons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 12220-51-8 | Benchchem [benchchem.com]
- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. US4213910A - Process for the preparation of 1-amino-4-bromoanthraquinone-2-sulphonic acid I - Google Patents [patents.google.com]
- 6. worlddyevariety.com [worlddyevariety.com]
- 7. Ullmann Reaction [organic-chemistry.org]
- 8. Study on Ullmann Condensation Reaction of Bromamine Acid [ccspublishing.org.cn]
- 9. scientificbulletin.upb.ro [scientificbulletin.upb.ro]
- 10. US1963383A - Process of sulphonating anthraquinone and its derivatives - Google Patents [patents.google.com]
Spectroscopic properties of C.I. Acid Violet 48 (UV-Vis, IR, NMR)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties of C.I. Acid Violet 48, a synthetic anthraquinone dye. The information detailed herein is intended to support research and development activities by providing key data on its ultraviolet-visible (UV-Vis), infrared (IR), and nuclear magnetic resonance (NMR) characteristics.
Chemical Identity and Molecular Structure
This compound is an organic compound classified as an anthraquinone derivative. It is registered under the CAS number 12220-51-8.[1][2][3][4][5] The molecular formula for this compound is C₃₇H₃₈N₂Na₂O₉S₂ with a corresponding molecular weight of 764.82 g/mol .[3][6]
UV-Vis Spectroscopy
The color of this compound arises from its absorption of light in the visible spectrum.[1] In aqueous solutions, it exhibits two primary absorption bands.
| Spectroscopic Parameter | Wavelength (nm) | Solvent |
| λmax 1 | 551 | Water |
| λmax 2 | 591-592 | Water |
Infrared (IR) Spectroscopy
IR spectroscopy is utilized to identify the various functional groups within the this compound molecule by detecting the absorption of infrared radiation at frequencies corresponding to specific bond vibrations.[1] While a complete experimental spectrum is not publicly available, the key functional groups expected to show characteristic absorption bands include its sulfonic acid groups.[1]
| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration |
| Sulfonic Acid (S=O) | 1180 - 1030 | Strong stretching |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure of this compound.
¹H NMR Spectroscopy
The proton NMR spectrum, typically recorded in a deuterated solvent such as D₂O or DMSO-d₆, would reveal distinct signals corresponding to the aromatic protons on the anthraquinone core and the substituted benzene rings.[1]
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum would provide information on the different carbon environments within the dye molecule.[1]
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of this compound.
UV-Vis Spectroscopy
A solution of this compound is prepared in a suitable solvent, typically deionized water. The concentration is adjusted to ensure the absorbance falls within the linear range of the spectrophotometer (ideally between 0.1 and 1.0 AU). The spectrum is recorded against a solvent blank over a wavelength range of at least 200-800 nm to determine the absorption maxima (λmax).
IR Spectroscopy
A small amount of the solid this compound sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. The IR spectrum is then recorded using a Fourier-Transform Infrared (FTIR) spectrometer. Alternatively, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory.
NMR Spectroscopy
A sample of this compound is dissolved in a deuterated solvent (e.g., DMSO-d₆ or D₂O). A small amount of a reference standard, such as tetramethylsilane (TMS), may be added. ¹H and ¹³C NMR spectra are then acquired on a high-field NMR spectrometer.
Visualized Workflows
Synthesis of this compound
The synthesis of this compound is a multi-step process.[6][7] It begins with the condensation of 1-amino-4-bromo-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid with 2,4,6-trimethylaniline.[6] This is followed by a second condensation reaction with p-tert-octylphenol and a final sulfonation step.[6]
Caption: Synthesis workflow for this compound.
Spectroscopic Analysis Workflow
The following diagram illustrates a general workflow for the spectroscopic characterization of an organic dye like this compound.
Caption: General workflow for spectroscopic analysis.
References
- 1. This compound | 12220-51-8 | Benchchem [benchchem.com]
- 2. This compound | C37H38N2Na2O9S2 | CID 11969493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. This compound | SIELC Technologies [sielc.com]
- 5. spectrabase.com [spectrabase.com]
- 6. Solvent Violet 13(81-48-1) 13C NMR spectrum [chemicalbook.com]
- 7. This compound | 12220-52-9 | Benchchem [benchchem.com]
C.I. Acid Violet 48 CAS number and molecular formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of C.I. Acid Violet 48, focusing on its chemical properties, synthesis, analytical methods, and potential applications in biomedical research. The information is curated for professionals in research and development who require detailed technical data and experimental insights.
Core Compound Information
This compound is an anthraquinone-based dye. Below are its fundamental chemical identifiers and properties.
| Property | Value | Reference |
| CAS Number | 12220-51-8 | [1] |
| Molecular Formula | C37H38N2Na2O9S2 | [2][3] |
| Molecular Weight | 764.82 g/mol | [2][3] |
| Appearance | Dark reddish-brown or purple powder | [1] |
| Solubility in Water | 8 g/L at 20°C | [1] |
Synthesis and Manufacturing
The synthesis of this compound is a multi-step process.[1] It begins with the condensation of 1-Amino-4-bromo-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid with 2,4,6-Trimethylbenzenamine. This is followed by a second condensation reaction with 4-Tert-Octylphenol. The final step involves sulfonation using fuming sulfuric acid to yield the final product.[1]
Synthesis Workflow
Below is a DOT script representation of the synthesis workflow.
References
The Solubility Characteristics of C.I. Acid Violet 48: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of C.I. Acid Violet 48, an anthraquinone-based acid dye. The information presented herein is intended to support research, development, and application activities where the precise solubility of this compound is a critical parameter. This document details quantitative solubility data, qualitative observations in various solvents, and a generalized experimental protocol for solubility determination.
Physicochemical Properties of this compound
-
C.I. Name: Acid Violet 48
-
Molecular Formula: C₃₇H₃₉N₂NaO₆S[1]
-
Molecular Weight: 662.77 g/mol [1]
-
λmax: 592 nm (in water)[1]
Quantitative Solubility Data
The solubility of this compound has been quantitatively determined in water at different temperatures. This data is crucial for preparing aqueous solutions of specific concentrations for experimental use.
| Solvent | Temperature (°C) | Solubility (g/L) |
| Water | 20 | 8[1][4] |
| Water | 90 | 80[3][5] |
Qualitative Solubility Characteristics
The behavior of this compound in various aqueous and non-aqueous environments provides insight into its chemical properties and potential interactions in different solvent systems.
-
Water: this compound is soluble in water, forming a magenta-colored solution[3][5]. The solubility is significantly temperature-dependent, increasing tenfold from 20°C to 90°C[1][3][5].
-
Ethanol: The dye is reported to be soluble in ethanol[4].
-
Concentrated Sulfuric Acid: In concentrated sulfuric acid, this compound dissolves to produce a magenta solution. Upon dilution, the solution turns light purple and a precipitate forms[3].
-
Concentrated Nitric Acid: The dye exhibits a brown color in concentrated nitric acid[3].
-
Aqueous Acidic Solutions (HCl): When hydrochloric acid is added to an aqueous solution of this compound, it results in a paste-red appearance, accompanied by precipitation[1][3].
-
Aqueous Alkaline Solutions (NaOH): The addition of sodium hydroxide to an aqueous solution of the dye leads to a better color light, also with the formation of a precipitate[1][3].
-
Organic Solvents (General): As an acid dye, its solubility in non-polar organic solvents is generally low. Acid dyes are typically salts of sulfonic or carboxylic acids and are thus more soluble in polar solvents[6][7].
Factors Influencing Solubility
The solubility of acid dyes like this compound is influenced by several factors, including the molecular structure, temperature, and the composition of the solvent system. The presence of sulfonic acid groups in the dye's structure contributes to its water solubility[7]. As observed, increasing the temperature of the water significantly enhances the solubility[1][3][5][7]. The pH of the solution and the presence of electrolytes can also alter the charge state and solvation of the dye molecules, thereby affecting solubility[7][8].
Caption: Key factors influencing the solubility of this compound.
Experimental Protocol for Solubility Determination
The following is a generalized experimental protocol for determining the solubility of a dye such as this compound, based on the gravimetric method. This method is straightforward and relies on dissolving the solute in a solvent and then determining the mass of the dissolved material in a known volume of the saturated solution.
Objective: To determine the solubility of this compound in a given solvent at a specified temperature.
Materials:
-
This compound
-
Selected solvent (e.g., deionized water, ethanol)
-
Analytical balance
-
Volumetric flasks
-
Beakers or flasks with stoppers
-
Temperature-controlled shaker or water bath
-
Filtration apparatus (e.g., syringe filters with a pore size of 0.45 µm or less)
-
Pipettes
-
Evaporating dish or watch glass
-
Drying oven
Methodology:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected solvent in a flask. The excess is to ensure that the solution becomes saturated.
-
Seal the flask to prevent solvent evaporation.
-
Place the flask in a temperature-controlled shaker or water bath set to the desired experimental temperature.
-
Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure saturation is reached.
-
-
Separation of Undissolved Solute:
-
After equilibration, allow the solution to stand undisturbed at the experimental temperature for a short period to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a pre-heated or temperature-equilibrated pipette.
-
Filter the collected supernatant using a suitable filtration system (e.g., a syringe filter) to remove any remaining undissolved microparticles. This step is critical to avoid overestimation of solubility.
-
-
Quantification of Dissolved Solute:
-
Accurately transfer a known volume of the clear, saturated filtrate to a pre-weighed evaporating dish.
-
Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the dye (e.g., 60-80°C).
-
Dry the residue to a constant weight.
-
After cooling to room temperature in a desiccator, weigh the evaporating dish with the dried dye residue.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved dye by subtracting the initial weight of the empty evaporating dish from the final weight.
-
The solubility is then calculated using the following formula: Solubility (g/L) = (Mass of dried dye (g) / Volume of filtrate taken (L))
-
Caption: Experimental workflow for determining dye solubility via the gravimetric method.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. This compound | C37H38N2Na2O9S2 | CID 11969493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. ACID VIOLET 48|CAS NO.12220-51-8 [chinainterdyes.com]
- 5. hztya.com [hztya.com]
- 6. Solvent Dyes and Solvent Dyes Intermediates – Unilex Colours & Chemicals Limited [unilexcolours.in]
- 7. How to improve the solubility of acid dyes? - Dyeing-pedia - Hangzhou Tiankun Chem Co.,Ltd [china-dyestuff.com]
- 8. hztya.com [hztya.com]
C.I. Acid Violet 48: A Technical Guide to the Mechanism of Action in Dyeing
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the mechanism of action for C.I. Acid Violet 48 as a textile dye. While the term "mechanism of action" in a biomedical context often implies interaction with biological signaling pathways, for a dye, it refers to the physicochemical principles governing its interaction with a substrate. This compound functions as a classic acid dye, and its utility is rooted in its chemical structure and its ability to form strong bonds with specific types of fibers. This document details these interactions, provides relevant quantitative data, and outlines a typical experimental protocol for its application.
Introduction to this compound
This compound is a synthetic, water-soluble, anionic dye belonging to the anthraquinone class of colorants.[1][2][3] Its chemical structure is characterized by the presence of sulfonic acid groups (-SO₃H), which are key to its function.[4] These groups are acidic and confer a negative charge to the dye molecule in aqueous solutions. The dye is primarily used for coloring protein fibers such as wool and silk, as well as synthetic polyamides like nylon.[1][5][6]
Chemical Identity:
Core Mechanism of Action: Dye-Fiber Interaction
The dyeing mechanism of this compound is a multi-step process governed by chemical affinity, pH, and temperature. The dye binds to the fiber through a combination of electrostatic interactions (ionic bonds), hydrogen bonds, and van der Waals forces.[2][10][11]
The Role of an Acidic Environment
The "acid" designation for this dye class is critical; the process requires an acidic dyebath (low pH).[11][12] Protein and polyamide fibers are amphoteric, containing both acidic carboxyl (-COOH) and basic amino (-NH₂) groups.[5]
In a neutral state, these groups exist as zwitterions (-COO⁻ and -NH₃⁺).[5] By introducing an acid (e.g., acetic acid or citric acid) into the dyebath, the concentration of hydrogen ions (H⁺) increases.[13][14] These protons neutralize the carboxylate groups and, more importantly, protonate the amino groups, creating cationic sites (-NH₃⁺) on the fiber backbone.[4]
Dye Anion and Fiber Cation Interaction
In the aqueous dyebath, the sodium salt of the dye's sulfonic acid groups dissociates, yielding a large, colored anion (D-SO₃⁻). This negatively charged dye molecule is then strongly attracted to the newly formed positively charged sites (-NH₃⁺) on the fiber.
The primary bonding mechanism is the formation of a strong electrostatic attraction, or ionic bond (salt linkage), between the dye's sulfonate anion and the fiber's protonated amino cation.[4][5][10] This strong bond is largely responsible for the dye's high wash fastness.[10]
Secondary, weaker forces such as hydrogen bonds and van der Waals forces also contribute to the overall dye-fiber affinity, particularly for more complex acid dyes.[2][11]
The overall process can be summarized as:
-
Protonation of Fiber: In an acid bath, Fiber-NH₂ + H⁺ ⇌ Fiber-NH₃⁺
-
Ionization of Dye: Dye-SO₃Na ⇌ Dye-SO₃⁻ + Na⁺
-
Dye-Fiber Binding: Fiber-NH₃⁺ + Dye-SO₃⁻ ⇌ Fiber-NH₃⁺···⁻O₃S-Dye
This entire logical relationship is visualized in the diagram below.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. TEXTILE CHEMROSE: ACID DYE [textilechemrose.blogspot.com]
- 3. productingredients.com [productingredients.com]
- 4. Acid dye - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Dyeing - Wikipedia [en.wikipedia.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. This compound | C37H38N2Na2O9S2 | CID 11969493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound | SIELC Technologies [sielc.com]
- 10. globalspec.com [globalspec.com]
- 11. How Acid Dye Works [dharmatrading.com]
- 12. Getting Started with Acid Dyes - Knomad Yarn [knomadyarn.com]
- 13. Textile Information: Concept of pH in Dyeing [textileinformation.blogspot.com]
- 14. Citric acid - Wikipedia [en.wikipedia.org]
C.I. Acid Violet 48: A Technical Review of Potential Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following guide summarizes the currently available information on the potential biological activities of C.I. Acid Violet 48. It is important to note that the majority of the data is derived from chemical supplier technical sheets and not from peer-reviewed primary scientific literature. As such, detailed experimental protocols and validation are limited. This document is intended for informational purposes and to guide future research.
Introduction
This compound is a synthetic anthraquinone dye widely utilized in the textile industry for coloring wool, silk, and nylon.[1] Its chemical stability and vibrant color have made it a staple in industrial applications. Beyond its role as a colorant, this compound has been identified as a compound of interest for its potential biological activities, including antimicrobial and anticancer properties.[1] This technical guide provides a consolidated overview of the existing, albeit limited, data on these activities and outlines general methodologies for further investigation.
Chemical and Physical Properties:
-
Class: Anthraquinone Dye[1]
Potential Biological Activities
Preliminary data suggests that this compound may exhibit several biological effects. The primary areas of investigation have been its antimicrobial and cytotoxic potential.[1]
Antimicrobial Activity
This compound has shown inhibitory effects against both Gram-positive and Gram-negative bacteria. The mechanism of action is not well-defined but is thought to involve the interaction of the dye molecule with cellular components.[1]
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15[1] |
| Escherichia coli | 12[1] |
| Pseudomonas aeruginosa | 10[1] |
(Note: The concentration of this compound and the specific assay conditions used to obtain this data are not available in the public domain.)
Anticancer Potential
In vitro studies have indicated that this compound may possess cytotoxic effects against certain cancer cell lines, potentially through the induction of apoptosis (programmed cell death).[1]
Table 2: Cytotoxicity of this compound Against Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µg/mL) |
|---|---|---|
| MCF-7 | Breast Cancer | 25[1] |
| HeLa | Cervical Cancer | 30[1] |
(Note: The specific experimental conditions, such as incubation time and assay type, for these IC₅₀ values are not publicly available.)
Suggested Experimental Protocols
The detailed experimental protocols used to generate the data above are not available. However, standard methodologies for assessing antimicrobial and cytotoxic activities are presented below as a reference for future research.
Antimicrobial Susceptibility Testing (Agar Disc Diffusion Method)
This method is a standard procedure for evaluating the antimicrobial activity of a compound.
-
Culture Preparation: Prepare a standardized inoculum (e.g., 0.5 McFarland standard) of the target bacterial strain.
-
Inoculation: Uniformly swab the bacterial inoculum onto the surface of an appropriate agar medium (e.g., Mueller-Hinton agar).
-
Disc Application: Impregnate sterile paper discs with a known concentration of this compound solution. A solvent control disc should also be prepared.
-
Incubation: Place the discs on the inoculated agar surface and incubate under conditions suitable for the test organism (e.g., 37°C for 18-24 hours).
-
Data Analysis: Measure the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is inhibited) in millimeters.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.
-
Cell Seeding: Seed the cancer cells (e.g., MCF-7 or HeLa) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO₂.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Data Analysis: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells. Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.
Visualized Workflows and Pathways
As there is no specific information on the signaling pathways affected by this compound, a generalized experimental workflow for screening its biological activity is presented below.
Caption: Generalized workflow for assessing the biological activity of a test compound.
Other Research Applications
While its direct biological activities require more in-depth study, this compound is utilized in other scientific research areas:
-
Wastewater Treatment Studies: Due to its stability, it serves as a model compound for developing and optimizing advanced oxidation processes and other methods for remediating dye-contaminated water.[3]
-
Adsorption Studies: It is used to investigate the effectiveness of various adsorbent materials for dye removal.[3]
-
Analytical Method Development: The compound is used in the development and validation of new analytical techniques like high-performance liquid chromatography (HPLC).[3]
Conclusion and Future Directions
The available data, although sparse, suggests that this compound may possess antimicrobial and anticancer properties. However, the lack of peer-reviewed studies and detailed experimental data is a significant gap in the current understanding.
For drug development professionals and researchers, this compound represents a molecule with unconfirmed potential. Future research should focus on:
-
Systematic Screening: Conducting comprehensive in vitro screening against a wider panel of microbial strains and cancer cell lines.
-
Methodological Transparency: Publishing detailed protocols and experimental conditions to ensure reproducibility.
-
Mechanism of Action Studies: Investigating the specific molecular targets and signaling pathways through which this compound exerts its biological effects.
-
Toxicological Evaluation: Performing rigorous toxicological assessments to determine its safety profile for any potential therapeutic application.
Without such foundational research, the biological activities of this compound remain speculative.
References
Discovery and history of C.I. Acid Violet 48
An In-depth Technical Guide to C.I. Acid Violet 48
This technical guide provides a comprehensive overview of the discovery, history, chemical properties, and synthesis of this compound. It is intended for researchers, scientists, and drug development professionals who require detailed technical information about this compound.
Chemical and Physical Properties
This compound is a synthetic acid dye belonging to the anthraquinone class.[1][2][3] It is primarily used in the textile industry for dyeing protein fibers such as wool and silk, as well as polyamide fibers.[2][4][5]
| Property | Value | Reference |
| C.I. Name | Acid Violet 48 | [6] |
| CAS Registry Number | 12220-51-8, 72243-90-4 | [3][7] |
| Molecular Formula | C₃₇H₃₈N₂Na₂O₉S₂ or C₃₇H₃₉N₂NaO₆S | [1][2] |
| Molecular Weight | 764.82 g/mol or 662.77 g/mol | [1][2] |
| Appearance | Dark reddish-brown powder | [2][4] |
| λmax | 592 nm (in water) | [2][4] |
| Solubility in Water | 8 g/L at 20 °C, 80 g/L at 90 °C | [2][8] |
| IUPAC Name | disodium;3-[[4-amino-9,10-dioxo-3-[2-sulfonato-4-(2,4,4-trimethylpentan-2-yl)phenoxy]anthracen-1-yl]amino]-2,4,6-trimethylbenzenesulfonate | [7][9] |
Synthesis
The synthesis of this compound is a multi-step process that involves the condensation of 1-amino-4-bromo-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid (also known as bromamine acid) with two different aromatic compounds, followed by sulfonation.[1][2][4][10][11]
Experimental Protocol for Synthesis
The following is a generalized experimental protocol based on the described manufacturing methods:[2][4][10][11]
-
First Condensation: 1-amino-4-bromo-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid is reacted with 2,4,6-trimethylaniline in an aqueous medium. The reaction is typically carried out in the presence of a copper catalyst and an acid-binding agent, such as sodium carbonate, to neutralize the hydrobromic acid formed during the reaction. The mixture is heated to facilitate the condensation reaction.
-
Second Condensation: The intermediate product from the first condensation is then reacted with 4-tert-octylphenol. This second condensation is also typically performed at an elevated temperature.
-
Sulfonation: The resulting diarylaminoanthraquinone derivative is sulfonated using fuming sulfuric acid (oleum).[2][4][10] This step introduces sulfonic acid groups onto the aromatic rings, which is crucial for the dye's solubility in water and its ability to bind to textile fibers. The concentration of the oleum and the reaction temperature are critical parameters that must be controlled to achieve the desired degree of sulfonation and to minimize side reactions.
-
Isolation and Purification: After sulfonation, the reaction mixture is carefully diluted with water, and the dye is precipitated by the addition of a salt, such as sodium chloride. The precipitated dye is then filtered, washed to remove impurities, and dried to yield the final product.
Historical Applications and Industrial Significance
The primary and historical application of this compound is as a dye for various textiles.[2][4] Its molecular structure, containing sulfonic acid groups, allows it to form ionic bonds with the amino groups present in protein fibers like wool and silk, as well as synthetic polyamides.[5][8] This results in good wash fastness. It is known for producing a violet shade and has been used in both dyeing and printing processes.[2][4] The dye is typically applied from an acidic dye bath, which protonates the amino groups in the fibers, facilitating the electrostatic attraction with the anionic dye molecules.
Recent patent literature indicates its use in dye compositions to improve dye exhaustion rates and the wet processing fastness of dyed fibers.[8]
Potential Biological and Research Applications
References
- 1. This compound | 12220-52-9 | Benchchem [benchchem.com]
- 2. worlddyevariety.com [worlddyevariety.com]
- 3. productingredients.com [productingredients.com]
- 4. Acid Violet 48 | 12220-51-8 [chemicalbook.com]
- 5. hztya.com [hztya.com]
- 6. Ebest Violet FBL Acid Violet 48 CI 621725 - UK Supplier - KG Stock [fastcolours.com]
- 7. This compound | C37H38N2Na2O9S2 | CID 11969493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Page loading... [guidechem.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. This compound | 12220-51-8 | Benchchem [benchchem.com]
- 11. 酸性紫 48 | 12220-51-8 [m.chemicalbook.com]
Methodological & Application
Application Notes and Protocols for C.I. Acid Violet 48 in Biological Tissue Staining
For Researchers, Scientists, and Drug Development Professionals
Introduction
C.I. Acid Violet 48 is a synthetic dye belonging to the acid dye category, characterized by its anionic nature.[1] While extensively utilized in the textile industry for dyeing protein-based fibers such as wool and silk, its application in biological tissue staining is not yet well-established in standard histological protocols.[2][3] However, based on the fundamental principles of acid dye-protein interactions, this compound holds potential as a valuable stain for highlighting cytoplasmic and extracellular protein components in tissue sections.[1] Acid dyes, including this compound, possess negatively charged functional groups, enabling them to form electrostatic and hydrogen bonds with positively charged amino acid residues in proteins, such as lysine and arginine.[1] This interaction results in the selective staining of these tissue elements.
These application notes provide a proposed protocol for the use of this compound as a cytoplasmic and connective tissue stain in histology. The methodology is extrapolated from established protocols for similar acid dyes, such as Acid Fuchsin (C.I. Acid Violet 19), which is a common component of stains like Van Gieson and Masson's trichrome.[2][3][4]
Physicochemical and Safety Data
A summary of the key properties and safety information for this compound is presented below.
| Property | Value | Reference |
| C.I. Name | Acid Violet 48 | [1] |
| Molecular Formula | C37H38N2Na2O9S2 | [5] |
| Molecular Weight | 764.8 g/mol | [5] |
| Appearance | Violet Powder | [4] |
| Solubility in Water | 8 g/L | [1] |
| Primary Use | Textile Dyeing, Potential for Biological Staining | [1][2] |
| Hazards | Harmful if swallowed, May cause eye, skin, and respiratory irritation. | [4][6] |
Proposed Mechanism of Staining
The staining mechanism of this compound in biological tissues is predicated on the electrostatic interactions between the anionic dye molecules and the cationic sites within the tissue. At an acidic pH, the amino groups of proteins in the cytoplasm and connective tissue become protonated, acquiring a positive charge. The negatively charged sulfonate groups of the Acid Violet 48 molecules are then attracted to these positively charged sites, resulting in the formation of stable ionic bonds. This selective binding allows for the visualization of protein-rich structures.
Experimental Protocols
Disclaimer: The following is a proposed protocol and should be optimized for specific tissues and applications.
I. Preparation of Staining Solutions
A. 1% this compound Stock Solution
-
Weigh 1.0 g of this compound powder.
-
Dissolve in 100 mL of distilled water.
-
Stir until fully dissolved. Gentle heating may be applied if necessary.
-
Filter the solution to remove any undissolved particles.
-
Store in a tightly sealed container at room temperature.
B. 1% Acetic Acid Solution
-
Add 1 mL of glacial acetic acid to 99 mL of distilled water.
-
Mix thoroughly.
-
Store in a labeled bottle at room temperature.
C. Differentiating Solution (Optional)
-
For a more controlled differentiation, a 0.5% solution of a weak acid, such as acetic acid, can be used.
II. Staining Protocol for Paraffin-Embedded Sections
This protocol is designed for formalin-fixed, paraffin-embedded tissue sections.
-
Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Hydrate through descending grades of alcohol: 100% (2 changes, 3 minutes each), 95% (2 minutes), and 70% (2 minutes).
-
Rinse in running tap water for 2 minutes.
-
Place in distilled water.
-
-
Staining:
-
Place slides in the 1% this compound staining solution for 5-10 minutes. The optimal time may vary depending on the tissue type and desired staining intensity.
-
-
Rinsing:
-
Briefly rinse the slides in the 1% acetic acid solution to remove excess stain.
-
-
Differentiation (Optional):
-
If the staining is too intense, differentiate the slides by dipping them in 70% ethanol for a few seconds. Check the color intensity microscopically.
-
-
Counterstaining (Optional):
-
For nuclear contrast, a hematoxylin counterstain can be applied before the Acid Violet 48 staining. If a counterstain is used, ensure thorough rinsing before proceeding with the violet stain.
-
-
Dehydration and Clearing:
-
Dehydrate the sections through ascending grades of alcohol: 95% (2 minutes) and 100% (2 changes, 3 minutes each).
-
Clear in two changes of xylene for 5 minutes each.
-
-
Mounting:
-
Mount the coverslip with a permanent mounting medium.
-
III. Expected Results
-
Cytoplasm, muscle, and collagen: Shades of violet to purple.
-
Nuclei: Blue (if counterstained with hematoxylin).
Experimental Workflow Diagram
Summary of Protocol Parameters
| Step | Reagent | Time | Purpose |
| Deparaffinization | Xylene | 2 x 5 min | Remove paraffin wax |
| Rehydration | 100%, 95%, 70% Ethanol | Descending series | Rehydrate tissue |
| Staining | 1% this compound | 5-10 min | Stain protein components |
| Rinsing | 1% Acetic Acid | Brief | Remove excess stain |
| Differentiation | 70% Ethanol | Variable | Adjust staining intensity |
| Dehydration | 95%, 100% Ethanol | Ascending series | Remove water |
| Clearing | Xylene | 2 x 5 min | Prepare for mounting |
| Mounting | Permanent mounting medium | - | Preserve stained tissue |
Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling this compound powder and solutions.[4]
-
Work in a well-ventilated area or under a fume hood to avoid inhalation of the dye powder.[4]
-
In case of contact with eyes or skin, rinse immediately with plenty of water and seek medical advice.[4]
-
Dispose of dye solutions and stained materials in accordance with local regulations for chemical waste.[6]
References
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of C.I. Acid Violet 48
Audience: Researchers, scientists, and drug development professionals.
Introduction
C.I. Acid Violet 48 is a synthetic dye used in various industrial applications, including textiles and as a biological stain.[1][2] Accurate and reliable analytical methods are crucial for quality control, formulation development, and safety assessment of products containing this dye. High-Performance Liquid Chromatography (HPLC) with UV-Vis detection is a powerful technique for the separation, identification, and quantification of this compound.[2] This application note provides a detailed protocol for the analysis of this compound using a reverse-phase HPLC method.
Principle
Reverse-phase HPLC separates compounds based on their hydrophobicity. A non-polar stationary phase (e.g., C18 or a specialized column like Newcrom R1) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile.[3][4][5] An acid, such as phosphoric acid or trifluoroacetic acid, is often added to the mobile phase to improve peak shape and resolution by suppressing the ionization of silanol groups on the stationary phase and the analyte.[3][4][5] The separated this compound is then detected by a UV-Vis detector at its maximum absorbance wavelength.[1]
Experimental Protocols
3.1. Instrumentation and Materials
-
HPLC System: A system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: Newcrom R1 (preferred for this application) or a standard C18 column (e.g., 4.6 x 150 mm, 5 µm).[3][4]
-
Solvents: HPLC grade acetonitrile and water.
-
Reagents: Phosphoric acid or Trifluoroacetic acid (TFA).
-
Standards: this compound reference standard.
-
Sample Vials: 2 mL amber glass vials with caps.
-
Syringe Filters: 0.45 µm PTFE or nylon syringe filters.
3.2. Preparation of Mobile Phase
-
Mobile Phase A: 0.1% (v/v) Phosphoric Acid in Water. To prepare 1 L, add 1 mL of concentrated phosphoric acid to 999 mL of HPLC grade water and mix thoroughly.
-
Mobile Phase B: Acetonitrile.
-
Degassing: Degas both mobile phases for at least 15 minutes using an ultrasonic bath or an online degasser before use.
3.3. Preparation of Standard Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the 50:50 acetonitrile/water mixture to obtain concentrations in the desired range (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).
3.4. Sample Preparation
The sample preparation will vary depending on the matrix. A general procedure for a solid sample is as follows:
-
Accurately weigh a known amount of the sample containing this compound.
-
Dissolve the sample in a 50:50 (v/v) mixture of acetonitrile and water.
-
Sonicate for 15 minutes to ensure complete dissolution.
-
Allow the solution to cool to room temperature and dilute to a known volume with the same solvent.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial before analysis.
3.5. Chromatographic Conditions
The following are recommended starting conditions. Method optimization may be required.
| Parameter | Recommended Condition |
| Column | Newcrom R1, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile |
| Gradient Program | Time (min) |
| 0.0 | |
| 15.0 | |
| 17.0 | |
| 17.1 | |
| 20.0 | |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 520 - 540 nm[1] |
Data Presentation
Quantitative data should be summarized for clarity and comparison.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | ≤ 2.0 |
| Theoretical Plates | > 2000 |
| Relative Standard Deviation (RSD) of Peak Area (n=6) | ≤ 2.0% |
Table 2: Method Validation Summary (Example Data)
| Parameter | Result |
| Retention Time (min) | Approximately 10.5 (Method Dependent) |
| Linearity (R²) | ≥ 0.999 |
| Range (µg/mL) | 1 - 100 |
| Limit of Detection (LOD) (µg/mL) | To be determined experimentally |
| Limit of Quantification (LOQ) (µg/mL) | To be determined experimentally |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (%RSD) | ≤ 2.0% |
Mandatory Visualization
Experimental Workflow Diagram
Caption: Workflow for the HPLC analysis of this compound.
Conclusion
The described HPLC method provides a reliable and robust approach for the quantitative analysis of this compound. The use of a Newcrom R1 column with a gradient elution of acetonitrile and acidified water allows for excellent separation and peak shape. This method can be validated and implemented in quality control laboratories for routine analysis.
References
Application of C.I. Acid Violet 48 in Textile Dyeing Research
Introduction
C.I. Acid Violet 48 is a weak acid dye known for its application in dyeing protein and polyamide fibers.[1] Belonging to the anthraquinone class, it presents as a dark reddish-brown powder that is soluble in water.[2] Its coloration is pH-sensitive, appearing red in acidic conditions, dark purple in neutral, and light purple in alkaline environments.[1] This dye is primarily utilized for coloring wool, silk, and nylon, forming ionic bonds with the fibers under acidic conditions to achieve good colorfastness.[1][3][4] It is recognized for its high wet fastness and compatibility with other dyes, making it suitable for various dyeing processes.[1]
Application Notes
This compound is favored for its vibrant color and good stability, making it suitable for both dyeing and direct printing on wool and silk fabrics.[5] It demonstrates good solubility, particularly at elevated temperatures, with a solubility of 80g/L at 90°C.[5] When dyeing blended fabrics, it imparts a similar color depth to both nylon and wool, while silk is dyed to a lighter shade. Polyester and cellulosic fibers are generally not stained, which allows for good color consistency in blends.[5] Although its leveling properties are considered moderate, the use of leveling agents and controlled heating can significantly improve the uniformity of the dyeing.[5]
Key Characteristics:
-
High Wet Fastness: Dyed fabrics exhibit good color stability in wet conditions.[1]
-
Good Compatibility: Can be mixed with other dyes for various dyeing processes.[1]
-
Vibrant Color: Produces a bluer shade on wool with high color yield, ideal for medium to dark colors.[5]
Experimental Protocols
The following protocols are generalized procedures for the application of this compound in laboratory settings for dyeing wool, silk, and nylon fibers. Researchers should optimize these conditions based on the specific substrate and desired outcome.
Diagram: General Experimental Workflow for Textile Dyeing
Caption: General workflow for dyeing textiles with acid dyes.
Protocol 1: Dyeing of Wool with this compound
This protocol outlines a standard procedure for dyeing wool fibers.
Materials:
-
Wool fabric/yarn
-
This compound
-
Acetic acid (or other acid donor)
-
Leveling agent (e.g., fatty alcohol sulfate)
-
Sodium sulfate (Glauber's salt)
-
Deionized water
-
Beakers, graduated cylinders, and a thermostatically controlled water bath or dyeing machine.
Procedure:
-
Pretreatment (Scouring): Wash the wool material in a solution containing a non-ionic detergent at 40-50°C for 20-30 minutes to remove impurities. Rinse thoroughly with warm and then cold water.
-
Dye Bath Preparation:
-
Prepare a dye stock solution (e.g., 1% w/v) by dissolving this compound in hot deionized water (approximately 90°C).[5]
-
Fill the dyeing vessel with deionized water to the required liquor ratio (e.g., 1:20).
-
Add the required amount of leveling agent and sodium sulfate to the dyebath.
-
Adjust the pH of the dyebath to 4.5-5.5 using acetic acid.
-
-
Dyeing:
-
Immerse the pre-wetted wool material into the dyebath at 40°C.
-
Add the calculated amount of dye stock solution.
-
Raise the temperature to 90-98°C at a rate of 1-2°C per minute.
-
Maintain this temperature for 30-60 minutes, ensuring gentle agitation.
-
-
Post-Treatment:
-
Cool the dyebath down to 70°C.
-
Remove the dyed material and rinse with warm and then cold water until the water runs clear.
-
An optional fixation step can be performed to enhance fastness.
-
Wash with a non-ionic detergent at 40-50°C for 15 minutes.
-
Rinse and air dry.
-
Table 1: Dyeing Parameters for Wool
| Parameter | Recommended Value |
| Dye Concentration | 1-3% (on weight of fiber, o.w.f) |
| Liquor Ratio | 1:20 |
| pH | 4.5 - 5.5 |
| Temperature | 90 - 98°C |
| Time | 30 - 60 minutes |
| Acetic Acid | 1-2 g/L |
| Leveling Agent | 0.5 - 1.0 g/L |
| Sodium Sulfate | 5-10 g/L |
Protocol 2: Dyeing of Silk with this compound
This protocol provides a method for dyeing silk fibers. Silk is more sensitive to harsh conditions than wool.
Materials:
-
Silk fabric/yarn
-
This compound
-
Acetic acid or formic acid
-
Leveling agent
-
Deionized water
-
Dyeing equipment
Procedure:
-
Pretreatment (Degumming): Treat the silk in a mild soap solution at 80-90°C to remove sericin. Rinse thoroughly.
-
Dye Bath Preparation:
-
Prepare a dye stock solution as described for wool.
-
Set up the dyebath with the required liquor ratio (e.g., 1:30).
-
Add the leveling agent.
-
Adjust the pH to 4.0-5.0 with acetic acid.
-
-
Dyeing:
-
Enter the wet silk into the dyebath at room temperature.
-
Add the dye solution.
-
Gradually raise the temperature to 85-90°C.
-
Continue dyeing for 45-60 minutes.
-
-
Post-Treatment:
-
Cool the dyebath slowly.
-
Rinse the silk with warm and cold water.
-
Wash with a neutral detergent.
-
Rinse and dry at a moderate temperature.
-
Table 2: Dyeing Parameters for Silk
| Parameter | Recommended Value |
| Dye Concentration | 0.5-2% (o.w.f) |
| Liquor Ratio | 1:30 |
| pH | 4.0 - 5.0 |
| Temperature | 85 - 90°C |
| Time | 45 - 60 minutes |
| Acetic Acid | 0.5-1.5 g/L |
| Leveling Agent | 0.5 - 1.0 g/L |
Protocol 3: Dyeing of Nylon with this compound
This protocol details the procedure for dyeing nylon fibers.
Materials:
-
Nylon fabric/yarn
-
This compound
-
Leveling agent
-
Deionized water
-
Dyeing apparatus
Procedure:
-
Pretreatment: Scour the nylon material with a non-ionic detergent to remove any finishes or impurities. Rinse well.
-
Dye Bath Preparation:
-
Dyeing:
-
Post-Treatment:
Table 3: Dyeing Parameters for Nylon
| Parameter | Recommended Value |
| Dye Concentration | 1-2% (o.w.f)[8] |
| Liquor Ratio | 1:20[8] |
| pH | 4.5 - 5.5[8] |
| Temperature | 95 - 98°C[9] |
| Time | 30 - 60 minutes[8] |
| Acetic Acid | 1 g/L[8] |
| Leveling Agent | 1 g/L[8] |
Diagram: pH Control in Nylon Dyeing
Caption: Controlled pH process for level dyeing of nylon.
Color Fastness Testing
After dyeing, it is crucial to evaluate the color fastness of the dyed material.
Protocol 4: Color Fastness to Washing (ISO 105-C06)
Materials:
-
Dyed specimen
-
Multifiber adjacent fabric (e.g., containing wool, cotton, nylon, polyester, acrylic, acetate)
-
Standard soap solution
-
Sodium carbonate
-
Stainless steel balls (for mechanical agitation)
-
Washing fastness tester (e.g., Launder-Ometer)
-
Grey scales for assessing color change and staining
Procedure:
-
Sample Preparation: Cut a specimen of the dyed fabric (e.g., 4x10 cm) and stitch it together with a piece of multifiber adjacent fabric of the same size.
-
Washing:
-
Prepare the wash liquor according to the specific test method (e.g., A1S for sensitive items). This typically includes a standard soap solution and sodium carbonate.
-
Place the composite specimen, stainless steel balls, and the wash liquor into a stainless steel container of the washing fastness tester.
-
Run the test for the specified time and temperature (e.g., 30 minutes at 40°C).
-
-
Rinsing and Drying:
-
Remove the specimen, rinse twice in cold deionized water, and then in running cold water.
-
Squeeze out excess water.
-
Separate the dyed specimen from the multifiber fabric (except at one short edge) and air dry at a temperature not exceeding 60°C.
-
-
Assessment:
-
Assess the change in color of the dyed specimen using the grey scale for color change.
-
Assess the degree of staining on each type of fiber in the multifiber strip using the grey scale for staining.
-
Protocol 5: Color Fastness to Rubbing (ISO 105-X12)
Materials:
-
Dyed specimen
-
Standard white cotton rubbing cloth
-
Crockmeter (rubbing fastness tester)
-
Grey scale for staining
Procedure:
-
Dry Rubbing:
-
Mount the dyed specimen on the base of the Crockmeter.
-
Fix a dry rubbing cloth to the rubbing finger.
-
Perform 10 cycles of rubbing (10 turns of the handle).
-
-
Wet Rubbing:
-
Wet a fresh rubbing cloth with deionized water and squeeze to a specific moisture content (usually 100% of its own weight).
-
Repeat the rubbing process with the wet cloth on a fresh area of the dyed specimen.
-
-
Assessment:
-
Assess the degree of color transfer to both the dry and wet rubbing cloths using the grey scale for staining.
-
Table 4: Typical Fastness Properties of Acid Dyes
| Fastness Test | Typical Rating (1-5) |
| Washing | 3-4 |
| Rubbing (Dry) | 4-5 |
| Rubbing (Wet) | 3 |
| Light | 5-6 |
| Perspiration | 4 |
Note: Ratings can vary based on the specific dye, fiber, and dyeing process.
References
- 1. hztya.com [hztya.com]
- 2. sk.tkechemi.com [sk.tkechemi.com]
- 3. Skyacido® Acid Violet 48 Rit Dye Violet - Buy Acid Violet 48 for wool, Acid Violet 48 for silk, Aicd dyes exporters Product on TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]
- 4. Acid Violet 48 Violet Fbl 180% CAS: 12220-51-8 Wool Leather Acid Dyes - Leather Dye, Acid Dyes | Made-in-China.com [m.made-in-china.com]
- 5. hztya.com [hztya.com]
- 6. US5364417A - Method of dyeing nylon fiber with acid dye: sullfamic acid - Google Patents [patents.google.com]
- 7. youtube.com [youtube.com]
- 8. textilestudycenter.com [textilestudycenter.com]
- 9. Mastering the art of dyeing nylon: techniques and insights [textiletoday.com.bd]
C.I. Acid Violet 48: A Model Pollutant for Wastewater Treatment Studies - Application Notes and Protocols
Disclaimer: While C.I. Acid Violet 48 is recognized as a suitable model compound for wastewater treatment research due to its stable anthraquinone structure, a comprehensive literature search did not yield specific, detailed experimental protocols and quantitative data for its degradation. Therefore, this document provides detailed application notes and protocols for the degradation of a representative and extensively studied dye, Crystal Violet (C.I. Basic Violet 3) , and general adsorption principles applicable to acid dyes. These protocols can be adapted by researchers as a starting point for developing specific methodologies for this compound.
Introduction to this compound
This compound is a water-soluble anionic dye characterized by its anthraquinone structure.[1][2] Its stability and resistance to conventional wastewater treatment methods make it an excellent candidate for studies on advanced oxidation processes (AOPs) and novel adsorption techniques.[1]
Physicochemical Properties of this compound:
| Property | Value | Reference |
| Chemical Formula | C₃₇H₃₈N₂Na₂O₉S₂ | [3][4] |
| Molecular Weight | 764.82 g/mol | [3][4] |
| CAS Number | 12220-51-8 | [3][5] |
| Appearance | Dark reddish-brown powder | [5] |
| Solubility in Water | 80 g/L at 90°C | [2][4] |
| λmax (water) | 592 nm | [5] |
Advanced Oxidation Processes (AOPs) for Dye Degradation (Illustrated with Crystal Violet)
Advanced Oxidation Processes (AOPs) are highly effective for the degradation of complex organic pollutants like dyes.[6] They rely on the generation of highly reactive hydroxyl radicals (•OH) that can non-selectively oxidize the dye molecules.
Photocatalytic Degradation using Titanium Dioxide (TiO₂)
Photocatalysis with TiO₂ is a widely studied AOP for dye degradation. When TiO₂ is irradiated with UV light, it generates electron-hole pairs, which in turn produce hydroxyl radicals.
Experimental Protocol: Photocatalytic Degradation of Crystal Violet
-
Preparation of Dye Solution: Prepare a stock solution of Crystal Violet (e.g., 1000 mg/L) in deionized water. From the stock solution, prepare working solutions of desired concentrations (e.g., 5, 10, 20 mg/L).
-
Catalyst Suspension: Add a specific amount of TiO₂ catalyst (e.g., 1 g/L) to the dye solution in a photoreactor.[7]
-
Adsorption-Desorption Equilibrium: Stir the suspension in the dark for a period (e.g., 30 minutes) to establish adsorption-desorption equilibrium between the dye and the catalyst surface.[7]
-
Photoreaction: Irradiate the suspension with a UV lamp (e.g., 125 W high-pressure mercury vapor lamp).[7]
-
Sampling: At regular time intervals, withdraw aliquots of the suspension.
-
Analysis: Centrifuge the samples to remove the catalyst particles. Analyze the supernatant for the remaining dye concentration using a UV-Vis spectrophotometer at the λmax of Crystal Violet (around 590 nm).
-
Degradation Efficiency Calculation: Degradation (%) = [(C₀ - Cₜ) / C₀] x 100 Where C₀ is the initial dye concentration and Cₜ is the dye concentration at time t.
Quantitative Data: Photocatalytic Degradation of Crystal Violet with TiO₂
| Parameter | Condition | Degradation Efficiency (%) | Reference |
| Initial Dye Concentration | 5 x 10⁻⁵ mol/L | >99.5 (after 45 min) | [7] |
| Catalyst Dose | 1 g/L | Optimum for >99% degradation | [7] |
| pH | Varied (3-13) | Minimal effect on degradation | [7] |
Experimental Workflow for Photocatalytic Degradation
Caption: Workflow for the photocatalytic degradation of Crystal Violet using TiO₂.
Fenton and Photo-Fenton Processes
The Fenton reaction utilizes ferrous ions (Fe²⁺) and hydrogen peroxide (H₂O₂) to generate hydroxyl radicals. The efficiency can be enhanced by UV irradiation (Photo-Fenton).
Experimental Protocol: Fenton Degradation of Crystal Violet
-
Preparation of Dye Solution: Prepare a Crystal Violet solution of a known concentration.
-
pH Adjustment: Adjust the pH of the solution to an acidic range (typically pH 2-4) using H₂SO₄ or HCl.
-
Addition of Fenton's Reagent: Add a specific concentration of FeSO₄·7H₂O followed by H₂O₂ to initiate the reaction.
-
Reaction: Stir the solution for a defined period.
-
Quenching (optional): At the end of the reaction, the pH can be raised to >7 to precipitate Fe³⁺ ions and stop the reaction.
-
Sampling and Analysis: Withdraw samples at intervals, quench if necessary, and analyze the remaining dye concentration using a UV-Vis spectrophotometer.
Quantitative Data: Fenton Degradation of Crystal Violet
| Parameter | Optimal Condition | Degradation Efficiency (%) | Reference |
| Initial H₂O₂ concentration | 1000 mg/L (for 100 mg/L dye) | ~100 | [6] (for a similar dye) |
| Initial Fe²⁺ concentration | 100 mg/L (for 100 mg/L dye) | ~100 | [6] (for a similar dye) |
| pH | ~3 | High | General Fenton process |
Logical Relationship of Fenton Reaction
Caption: Simplified reaction scheme of the Fenton process for dye degradation.
Adsorption for Dye Removal
Adsorption is a widely used, cost-effective method for removing dyes from wastewater. Various materials can be used as adsorbents.
Experimental Protocol: Batch Adsorption of Acid Violet on Activated Carbon
-
Adsorbent Preparation: Use commercially available activated carbon or prepare it from a suitable precursor. Ensure it is washed and dried.
-
Dye Solution Preparation: Prepare an "Acid Violet" solution of a known initial concentration.
-
Batch Adsorption Experiments:
-
In a series of flasks, add a fixed amount of adsorbent (e.g., 0.1 g) to a fixed volume of dye solution (e.g., 50 mL).[8]
-
Vary parameters such as initial dye concentration, pH, and contact time.
-
Agitate the flasks in a shaker at a constant speed and temperature.
-
-
Analysis: After the desired contact time, separate the adsorbent from the solution by filtration or centrifugation. Measure the final dye concentration in the filtrate using a UV-Vis spectrophotometer.
-
Adsorption Capacity Calculation: qₑ = (C₀ - Cₑ) * V / m Where qₑ is the adsorption capacity at equilibrium (mg/g), C₀ and Cₑ are the initial and equilibrium dye concentrations (mg/L), V is the volume of the solution (L), and m is the mass of the adsorbent (g).
Quantitative Data: Adsorption of "Acid Violet"
| Adsorbent | Optimal pH | Adsorption Capacity | Reference |
| Activated Carbon | Acidic | Higher at lower concentrations | [8] |
| Waste Red Mud | 4.1 | 1.37 mg/g | [9] |
| Polyurethane/Chitosan Foam | - | Increases with chitosan content | [10] |
Experimental Workflow for Batch Adsorption Study
Caption: General workflow for a batch adsorption study of a dye on a solid adsorbent.
References
- 1. This compound | 12220-51-8 | Benchchem [benchchem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. This compound | C37H38N2Na2O9S2 | CID 11969493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 12220-52-9 | Benchchem [benchchem.com]
- 5. worlddyevariety.com [worlddyevariety.com]
- 6. Photocatalytic Degradation of Crystal Violet Dye under Visible Light by Fe-Doped TiO2 Prepared by Reverse-Micelle Sol–Gel Method [mdpi.com]
- 7. longdom.org [longdom.org]
- 8. Removing Dye Acid Violet from its Aqueous Solution by Adsorption on Activated Carbon - Fibre2Fashion [fibre2fashion.com]
- 9. researchgate.net [researchgate.net]
- 10. alfa-chemistry.com [alfa-chemistry.com]
Application Note: Spectrophotometric Determination of C.I. Acid Violet 48 Concentration
Introduction
C.I. Acid Violet 48 is an anthraquinone dye used in various industrial applications, including the dyeing of wool, silk, and polyamide fibers.[1][2] Its presence in industrial effluents necessitates accurate and reliable methods for its quantification, particularly for wastewater treatment and environmental monitoring studies.[3] UV-Visible spectrophotometry offers a straightforward, cost-effective, and rapid method for determining the concentration of this compound in aqueous solutions. This method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species.
Principle
The concentration of this compound in a sample is determined by measuring its absorbance at the wavelength of maximum absorbance (λmax) and relating it to a standard calibration curve. The λmax for this compound in water is approximately 592 nm.[1][2] A calibration curve is generated by measuring the absorbance of a series of standard solutions of known concentrations. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating the concentration from the linear regression of the calibration curve.
Experimental Protocol
1. Apparatus and Reagents
-
Apparatus:
-
UV-Visible Spectrophotometer (capable of scanning from 400-800 nm)
-
Matched quartz or glass cuvettes (1 cm path length)
-
Analytical balance (± 0.0001 g)
-
Volumetric flasks (100 mL, 50 mL, 25 mL, 10 mL)
-
Pipettes (various sizes)
-
Beakers
-
-
Reagents:
2. Preparation of Stock Solution (100 mg/L)
-
Accurately weigh 10.0 mg of this compound powder using an analytical balance.
-
Quantitatively transfer the powder to a 100 mL volumetric flask.
-
Add approximately 70 mL of deionized water to the flask and dissolve the powder completely by gentle swirling or sonication.
-
Once dissolved, bring the volume up to the 100 mL mark with deionized water.
-
Stopper the flask and invert it several times to ensure the solution is homogeneous. This is the 100 mg/L stock solution.
3. Preparation of Standard Solutions
Prepare a series of standard solutions by diluting the stock solution as described in the table below.
| Standard | Concentration (mg/L) | Volume of Stock Solution (mL) | Final Volume (mL) |
| 1 | 1.0 | 1.0 | 100 |
| 2 | 2.5 | 2.5 | 100 |
| 3 | 5.0 | 5.0 | 100 |
| 4 | 7.5 | 7.5 | 100 |
| 5 | 10.0 | 10.0 | 100 |
To prepare Standard 1, for example, pipette 1.0 mL of the 100 mg/L stock solution into a 100 mL volumetric flask and dilute to the mark with deionized water.
4. Determination of Maximum Absorbance (λmax)
-
Turn on the spectrophotometer and allow it to warm up as per the manufacturer's instructions.
-
Use the 5.0 mg/L standard solution to determine the λmax.
-
Fill a cuvette with deionized water to serve as the blank and zero the instrument.
-
Rinse another cuvette with the 5.0 mg/L standard solution and then fill it.
-
Scan the absorbance of the solution from 400 nm to 800 nm.
-
Identify the wavelength at which the maximum absorbance occurs. This is the λmax. For this compound, this should be approximately 592 nm.[1][2]
5. Generation of Standard Calibration Curve
-
Set the spectrophotometer to the determined λmax (e.g., 592 nm).
-
Zero the instrument using the deionized water blank.
-
Measure the absorbance of each of the prepared standard solutions (1.0, 2.5, 5.0, 7.5, and 10.0 mg/L).
-
Record the absorbance values for each concentration.
-
Plot a graph of absorbance (y-axis) versus concentration (x-axis).
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). The R² value should be ≥ 0.99 for a good linear fit.
6. Measurement of Unknown Sample
-
If the unknown sample is expected to have a high concentration of this compound, dilute it with deionized water to bring the absorbance within the range of the calibration curve.
-
Measure the absorbance of the (diluted) unknown sample at the λmax.
-
Use the equation of the calibration curve to calculate the concentration of this compound in the sample.
Concentration (mg/L) = (Absorbance - y-intercept) / slope
-
If the sample was diluted, multiply the calculated concentration by the dilution factor to obtain the concentration in the original sample.
Data Presentation
Table 1: Calibration Curve Data for this compound
| Standard Concentration (mg/L) | Absorbance at λmax (e.g., 592 nm) |
| 1.0 | [Insert Absorbance] |
| 2.5 | [Insert Absorbance] |
| 5.0 | [Insert Absorbance] |
| 7.5 | [Insert Absorbance] |
| 10.0 | [Insert Absorbance] |
| Unknown Sample | [Insert Absorbance] |
Table 2: Summary of Spectrophotometric Parameters
| Parameter | Value |
| λmax | [e.g., 592 nm] |
| Calibration Curve Equation | [e.g., y = mx + c] |
| Coefficient of Determination (R²) | [e.g., ≥ 0.99] |
Visualization
References
Application Notes: Visualizing Proteins in Gel Electrophoresis with C.I. Acid Violet 17
For Researchers, Scientists, and Drug Development Professionals
Introduction
The visualization of proteins following separation by polyacrylamide gel electrophoresis (PAGE) is a fundamental technique in proteomics and molecular biology. While a variety of organic dyes are utilized for this purpose, this document focuses on the application of C.I. Acid Violet 17, also known under the trade names Coomassie Violet R-150 and Serva Violet 17. Due to the limited documented use of C.I. Acid Violet 48 for protein gel staining, this guide provides a comprehensive protocol and performance data for the closely related and effective alternative, C.I. Acid Violet 17.
Acid Violet 17 is an anionic triphenylmethane dye that binds to proteins, enabling their visualization as distinct violet bands against a clear background. Its application in a colloidal formulation offers high sensitivity and a reduced need for extensive destaining, making it a rapid and efficient method for protein detection.
Mechanism of Action
The staining mechanism of C.I. Acid Violet 17 is analogous to that of other Coomassie dyes. The dye molecules, which are anionic due to the presence of sulfonic acid groups, interact with protein molecules through a combination of electrostatic and hydrophobic forces. In an acidic environment, the primary amino groups of basic amino acid residues (such as lysine, arginine, and histidine) become protonated, acquiring a positive charge. The negatively charged dye molecules then bind to these positively charged sites on the protein. Additionally, Van der Waals forces and hydrophobic interactions contribute to the stability of the dye-protein complex. This binding event results in a visible color change, allowing for the detection of the protein bands within the gel matrix.
Quantitative Data Summary
The performance of C.I. Acid Violet 17 as a protein stain is comparable to, and in some aspects, exceeds that of traditional Coomassie Brilliant Blue stains. The following tables summarize the key quantitative parameters.
Table 1: Performance Characteristics of C.I. Acid Violet 17
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 1-2 ng/mm² | [1] |
| Linear Dynamic Range | 1-100 µg | [1] |
| Staining Time | 5-10 minutes | [1] |
| Destaining Time | 5-80 minutes (for minor components) | [1] |
| Major Bands Visibility | 0.5-3 minutes (without destaining) | [1] |
Table 2: Comparison of Common Protein Staining Methods
| Feature | C.I. Acid Violet 17 (Colloidal) | Coomassie Brilliant Blue R-250 (Conventional) | Coomassie Brilliant Blue G-250 (Colloidal) |
| Staining Principle | Ionic and hydrophobic interactions | Ionic and hydrophobic interactions | Ionic and hydrophobic interactions |
| Sensitivity | High (1-2 ng/mm²)[1] | Moderate (~100 ng) | High (~10 ng) |
| Staining Time | 5-10 minutes[1] | 30 minutes - 2 hours | ~1 hour |
| Destaining Required | Minimal to moderate[1] | Yes (can be extensive) | Minimal to none |
| Mass Spectrometry Compatibility | Yes | Yes | Yes |
| Linearity | Good (1-100 µg)[1] | Moderate | Good |
Experimental Protocols
Protocol 1: Colloidal Staining with C.I. Acid Violet 17
This protocol is adapted from a method for staining proteins in polyacrylamide gels, including those used for isoelectric focusing.[1]
Materials:
-
Fixation Solution: 20% (w/v) Trichloroacetic acid (TCA) in deionized water
-
Staining Solution: 0.1-0.2% (w/v) Colloidal C.I. Acid Violet 17 in 10% (w/v) phosphoric acid
-
Destaining Solution: 3% (w/v) Phosphoric acid in deionized water
-
Polyacrylamide gel post-electrophoresis
-
Staining trays
-
Orbital shaker
Procedure:
-
Fixation: Immediately after electrophoresis, place the gel in a staining tray containing a sufficient volume of Fixation Solution to fully immerse the gel. Incubate for 30 minutes with gentle agitation on an orbital shaker.
-
Staining: Decant the Fixation Solution and add the Staining Solution. Incubate for 5-10 minutes with gentle agitation. Major protein bands (100-500 ng) should become visible within 0.5-3 minutes against a faint background.[1]
-
Destaining (Optional): To visualize minor protein components, decant the Staining Solution and add the Destaining Solution. Agitate gently for 5-80 minutes, depending on the gel thickness and support. Monitor the gel periodically until the desired band-to-background intensity is achieved.
-
Washing and Storage: After destaining, wash the gel with deionized water and it can be stored in water or a 5% acetic acid solution.
Protocol 2: Conventional Staining with Coomassie Brilliant Blue R-250 (for comparison)
Materials:
-
Fixing Solution: 50% (v/v) Methanol, 10% (v/v) Acetic Acid in deionized water
-
Staining Solution: 0.1% (w/v) Coomassie Brilliant Blue R-250, 50% (v/v) Methanol, 10% (v/v) Acetic Acid in deionized water
-
Destaining Solution: 40% (v/v) Methanol, 10% (v/v) Acetic Acid in deionized water
-
Polyacrylamide gel post-electrophoresis
-
Staining trays
-
Orbital shaker
Procedure:
-
Fixation: Place the gel in the Fixing Solution for at least 1 hour with gentle agitation.
-
Staining: Decant the Fixing Solution and add the Staining Solution. Incubate for 30 minutes to 2 hours with gentle agitation.
-
Destaining: Decant the Staining Solution and add the Destaining Solution. Agitate the gel, changing the destaining solution several times until the protein bands are clearly visible against a clear background. This may take several hours.
-
Washing and Storage: Wash the gel with deionized water and store it in 5% acetic acid.
Visualizations
Caption: Experimental workflow for protein visualization using C.I. Acid Violet 17.
Caption: Simplified mechanism of C.I. Acid Violet 17 protein staining.
References
In-Situ Dyeing of Silk and Wool Fibers with C.I. Acid Violet 48: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the in-situ dyeing of silk and wool fibers with the anionic anthraquinone dye, C.I. Acid Violet 48. The document outlines the necessary materials, equipment, and step-by-step procedures for achieving consistent and vibrant coloration on these protein-based fibers. Furthermore, it presents a summary of expected quantitative data, including colorimetric values and fastness properties, to guide researchers in evaluating the efficacy of the dyeing process.
Introduction
This compound is a weak acid dye known for its application in dyeing protein fibers such as wool and silk.[1] Its molecular structure, based on anthraquinone, provides good light and wet fastness properties.[2][3] The in-situ dyeing process relies on the formation of ionic bonds between the anionic sulfonate groups of the dye molecule and the protonated amino groups of the amino acid residues in the protein fibers under acidic conditions.[1][4] This protocol details a standardized laboratory procedure for the exhaustion dyeing of silk and wool with this compound, enabling reproducible results for research and development purposes.
Materials and Equipment
2.1 Materials
-
Scoured and bleached silk fabric/yarn
-
Scoured and bleached wool fabric/yarn
-
This compound (powder)
-
Acetic acid (glacial)
-
Glauber's salt (sodium sulfate, anhydrous)
-
Sodium carbonate (for post-dyeing wash)
-
Non-ionic detergent
-
Distilled or deionized water
2.2 Equipment
-
Laboratory-scale dyeing machine (e.g., glycerin bath beaker dyer, shaking water bath)
-
Beakers and graduated cylinders
-
Magnetic stirrer and stir bars
-
pH meter or pH indicator strips
-
Analytical balance
-
Spectrophotometer (for measuring dye exhaustion)
-
Color measurement instrument (spectrocolorimeter)
-
Standard laboratory glassware
-
Personal Protective Equipment (PPE): gloves, safety glasses, lab coat
Experimental Protocols
3.1 Preparation of Dyeing Solutions
-
Dye Stock Solution: Prepare a 1% (w/v) stock solution of this compound by dissolving 1.0 g of the dye powder in 100 mL of distilled water with gentle heating and stirring.
-
Dye Bath Auxiliaries:
-
Acetic Acid Solution (10% v/v): Dilute 10 mL of glacial acetic acid to 100 mL with distilled water.
-
Glauber's Salt Solution (10% w/v): Dissolve 10 g of anhydrous sodium sulfate in 100 mL of distilled water.
-
3.2 In-Situ Dyeing Protocol
This protocol is based on a 2% on weight of fiber (owf) dyeing. Adjustments can be made for different shade depths.
-
Fiber Preparation: Accurately weigh the dry silk or wool material. Pre-wet the material in distilled water for at least 30 minutes before dyeing.
-
Dye Bath Setup:
-
Set the liquor-to-goods ratio (LR) to 30:1. For example, for 5 g of fiber, the total volume of the dye bath will be 150 mL.[2]
-
To a beaker, add the required amount of distilled water.
-
Add 10% (owf) of Glauber's salt solution (e.g., 5 mL of a 10% solution for 5 g of fiber). Glauber's salt acts as a leveling agent to promote even dye uptake.[5]
-
Add the calculated volume of the this compound stock solution for a 2% owf dyeing (e.g., 10 mL of a 1% stock solution for 5 g of fiber).
-
-
Dyeing Procedure:
-
Place the pre-wetted silk or wool into the dye bath at 40°C.[2]
-
Stir the dye bath gently and add 4-6% (owf) of 10% acetic acid solution to adjust the pH to approximately 4-5.[5]
-
Raise the temperature of the dye bath to the target dyeing temperature at a rate of 2°C per minute.
-
Hold the dyeing at the target temperature for 60 minutes, with continuous gentle agitation.[2]
-
After 60 minutes, allow the dye bath to cool down to 50-60°C.
-
-
Post-Dyeing Treatment:
-
Remove the dyed material from the bath, rinse thoroughly with cold water.
-
Perform a soaping wash with a solution containing 1 g/L non-ionic detergent and 1 g/L sodium carbonate at 50°C for 15 minutes to remove any unfixed dye.
-
Rinse the material with warm water, followed by a final cold water rinse.
-
Squeeze out excess water and allow the dyed material to air dry in the shade.
-
3.3 Measurement of Dye Exhaustion
The percentage of dye exhaustion (%E) can be determined spectrophotometrically.
-
Measure the absorbance of the initial dye bath solution at the maximum absorption wavelength (λmax) of this compound.
-
After the dyeing process is complete, measure the absorbance of the residual dye bath.
-
Calculate the percentage of dye exhaustion using the following formula:
%E = [(A₀ - A₁) / A₀] x 100
Where:
-
A₀ is the absorbance of the initial dye bath.
-
A₁ is the absorbance of the residual dye bath.
-
Data Presentation
The following tables summarize the expected quantitative data for the in-situ dyeing of silk and wool fibers with this compound based on the provided protocol and data from similar acid dyes.
Table 1: Dyeing Parameters and Exhaustion
| Fiber | Dye Concentration (% owf) | Liquor Ratio | pH | Temperature (°C) | Time (min) | Expected Dye Exhaustion (%) |
| Silk | 2 | 30:1 | 4-5 | 85-90 | 60 | 75-85 |
| Wool | 2 | 30:1 | 4-5 | 90-98 | 60 | 85-95 |
Table 2: Colorimetric Data (CIELab values)
| Fiber | L* (Lightness) | a* (Red-Green) | b* (Yellow-Blue) |
| Silk | 35-45 | 25-35 | -20 to -30 |
| Wool | 30-40 | 20-30 | -25 to -35 |
Note: Lab* values are estimates and can vary based on the specific dyeing conditions and the initial color of the fibers.
Table 3: Color Fastness Properties (ISO Gray Scale Rating 1-5)
| Fastness Property | Test Method | Silk | Wool |
| Washing Fastness | ISO 105-C06 | 4 | 4-5 |
| Color Change | 4 | 4-5 | |
| Staining on Wool | 4 | 4-5 | |
| Staining on Cotton | 4 | 4 | |
| Light Fastness | ISO 105-B02 | 4-5 | 5 |
| Rubbing Fastness | ISO 105-X12 | ||
| Dry Rubbing | 4-5 | 4-5 | |
| Wet Rubbing | 4 | 4 |
Fastness ratings are based on typical performance of anthraquinone acid dyes on protein fibers.[2]
Visualizations
Caption: Experimental workflow for the in-situ dyeing of silk and wool fibers.
Caption: Simplified signaling pathway of acid dye interaction with protein fibers.
Conclusion
This protocol provides a standardized method for the in-situ dyeing of silk and wool fibers with this compound. By controlling key parameters such as pH, temperature, and auxiliary concentrations, researchers can achieve reproducible and high-quality dyeings. The expected quantitative data serves as a benchmark for evaluating the performance of the dyeing process. Adherence to this protocol will facilitate consistent results in research and development applications involving the coloration of protein fibers.
References
The Enigmatic Role of C.I. Acid Violet 48 in Microscopy: A Call for Methodological Exploration
For Immediate Release
While C.I. Acid Violet 48 is a dye with established applications in other fields, its specific use as a counterstain in microscopy remains largely undocumented in readily available scientific literature and technical resources. This report aimed to provide detailed application notes and protocols for its use by researchers, scientists, and drug development professionals. However, an extensive search for established methodologies, quantitative data, and specific experimental workflows yielded no detailed protocols for this compound as a primary or counterstain in microscopy.
This lack of specific information presents a significant gap for researchers who may be exploring alternative or novel staining reagents. The initial investigation sought to collate data on optimal concentrations, incubation times, and filter sets for fluorescence microscopy, as well as to provide detailed protocols for its application in various histological and cytological preparations. Unfortunately, the absence of such data prevents the creation of a comprehensive application note at this time.
The search encompassed alternative nomenclature for the dye, including Acid Violet 17, Acid Violet 49, and C.I. 42640, in an effort to uncover any hidden protocols or application data. These searches also failed to produce specific, validated protocols for its use as a microscopic counterstain. The majority of available information on violet dyes in microscopy centers on more common stains such as crystal violet, gentian violet, and various hematoxylin formulations.
General Principles of Counterstaining and a Path Forward
Despite the lack of specific protocols for this compound, the general principles of counterstaining can provide a framework for researchers interested in exploring its potential. Counterstaining is a critical step in many microscopy techniques, providing context to the primary stain by coloring additional cellular or tissue components. This contrast is essential for the proper visualization and interpretation of the stained specimen.
A typical workflow for introducing a novel counterstain like this compound into a staining protocol would involve a systematic process of optimization. This process is crucial to determine the ideal staining conditions that provide clear differentiation without obscuring the primary stain.
Below is a generalized workflow diagram that outlines the logical steps a researcher would take to validate and optimize a new counterstain.
Hypothetical Experimental Protocol for Optimization
For researchers wishing to pioneer the use of this compound, the following hypothetical protocol outlines the necessary steps for its evaluation as a counterstain. This protocol is based on standard histological practices and would require significant optimization.
Objective: To determine the optimal concentration and incubation time of this compound as a counterstain for hematoxylin-stained paraffin-embedded tissue sections.
Materials:
-
This compound powder
-
Distilled water (dH₂O)
-
Ethanol (absolute and graded concentrations)
-
Xylene or xylene substitute
-
Paraffin-embedded tissue sections on slides
-
Hematoxylin solution (e.g., Mayer's or Harris')
-
Mounting medium
-
Coplin jars or staining dishes
-
Microscope
Protocol:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (or substitute) for 2 x 5 minutes.
-
Rehydrate through graded ethanol: 100% (2 x 2 minutes), 95% (2 minutes), 70% (2 minutes).
-
Rinse in running tap water for 2 minutes.
-
-
Primary Staining (Hematoxylin):
-
Immerse slides in hematoxylin solution for a standardized time (e.g., 5 minutes).
-
Rinse in running tap water.
-
"Blue" the sections in a suitable solution (e.g., Scott's tap water substitute) for 1-2 minutes.
-
Rinse in running tap water.
-
-
Counterstaining with this compound (Optimization):
-
Prepare a series of this compound solutions in distilled water (e.g., 0.01%, 0.1%, 0.5%, 1% w/v).
-
For each concentration, test a series of incubation times (e.g., 30 seconds, 1 minute, 5 minutes, 10 minutes).
-
Immerse a set of slides in each concentration for each time point.
-
-
Dehydration and Clearing:
-
Quickly rinse slides in distilled water.
-
Dehydrate rapidly through graded ethanol: 70%, 95%, 100% (e.g., 10 dips in each).
-
Clear in xylene (or substitute) for 2 x 2 minutes.
-
-
Mounting:
-
Apply a coverslip using a permanent mounting medium.
-
-
Evaluation:
-
Examine the slides under a light microscope.
-
Assess the intensity and localization of the violet stain. The ideal result would be a clear violet staining of the cytoplasm and/or extracellular matrix, providing good contrast with the blue-purple nuclei stained by hematoxylin, without obscuring cellular detail.
-
Quantitative Data Summary (Hypothetical)
Should the above optimization be performed, the results could be summarized in a table similar to the one below to facilitate comparison and determination of the optimal protocol.
| Concentration (% w/v) | Incubation Time | Staining Intensity (Cytoplasm) | Nuclear Obscuration | Overall Quality |
| 0.01 | 30s | + | - | Poor |
| 0.01 | 1min | ++ | - | Fair |
| 0.1 | 30s | ++ | - | Good |
| 0.1 | 1min | +++ | +/- | Optimal |
| 0.5 | 30s | +++ | + | Overstained |
| 1 | 1min | ++++ | ++ | Overstained |
Intensity Scale: - (none), + (weak), ++ (moderate), +++ (strong), ++++ (very strong)
Conclusion
While this compound is commercially available, its application as a counterstain in microscopy is not well-established. The information presented here serves as a guide for researchers who are interested in exploring its potential. The development of a robust and validated protocol for its use would be a valuable contribution to the field of histology and microscopy, potentially offering a new option in the palette of biological stains. Further research and publication of any findings are strongly encouraged to build a body of knowledge around this particular dye.
Application Notes and Protocols for Adsorption Studies of C.I. Acid Violet 48
Introduction
C.I. Acid Violet 48 is an anionic azo dye used in the textile industry. The release of effluents containing this dye into water bodies is a significant environmental concern due to its color, persistence, and potential toxicity. Adsorption has been identified as a promising method for the removal of such dyes from wastewater. These application notes provide a comprehensive overview and detailed protocols for studying the adsorption of this compound on various adsorbent materials. The information is intended for researchers and scientists in environmental science and materials chemistry.
Data Presentation: Adsorption Parameters
The following tables summarize representative quantitative data for the adsorption of an acid violet dye, illustrating the typical results obtained from adsorption experiments. This data is compiled based on trends observed for acid dyes and should be considered illustrative for this compound.
Table 1: Adsorption Isotherm Parameters for Acid Violet Dye at 25°C
| Adsorbent Material | Langmuir Model | Freundlich Model |
| q_max (mg/g) | K_L (L/mg) | |
| Activated Carbon | 150.8 | 0.25 |
| Chitosan Flakes | 85.2 | 0.18 |
| Bentonite Clay | 60.5 | 0.12 |
Table 2: Adsorption Kinetic Model Parameters for Acid Violet Dye at 25°C
| Adsorbent Material | Pseudo-First-Order Model | Pseudo-Second-Order Model |
| q_e (exp) (mg/g) | q_e (cal) (mg/g) | |
| Activated Carbon | 75.5 | 70.2 |
| Chitosan Flakes | 52.1 | 48.9 |
| Bentonite Clay | 38.6 | 35.4 |
Experimental Protocols
The following are detailed methodologies for conducting adsorption studies of this compound.
Materials and Reagents
-
Adsorbate: this compound (analytical grade)
-
Adsorbent Materials: e.g., Activated Carbon, Chitosan, Bentonite Clay
-
Reagents: Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment (0.1 M solutions)
-
Deionized water
Preparation of Adsorbate Stock Solution
-
Accurately weigh 1.0 g of this compound powder.
-
Dissolve the dye in a 1000 mL volumetric flask using deionized water to prepare a stock solution of 1000 mg/L.
-
Prepare working solutions of desired concentrations (e.g., 10, 20, 50, 100, 200 mg/L) by diluting the stock solution.
Adsorbent Preparation
-
Activated Carbon: Wash with deionized water to remove impurities, dry in an oven at 110°C for 24 hours, and store in a desiccator.
-
Chitosan Flakes: Wash with deionized water, treat with a mild NaOH solution to remove any proteinaceous material, wash again until neutral pH is achieved, and dry at 60°C.
-
Bentonite Clay: Disperse in deionized water, allow to settle to remove heavier impurities, decant the supernatant containing the clay, and dry at 105°C.
Batch Adsorption Experiments
Batch experiments are conducted to determine the effects of various parameters on the adsorption process.
a) Effect of pH:
-
Take a series of flasks, each containing 50 mL of a 50 mg/L this compound solution.
-
Adjust the pH of each solution to a different value (e.g., 2, 4, 6, 8, 10) using 0.1 M HCl or 0.1 M NaOH.
-
Add a fixed amount of adsorbent (e.g., 0.1 g) to each flask.
-
Agitate the flasks at a constant speed (e.g., 150 rpm) and temperature (e.g., 25°C) for a predetermined equilibrium time (e.g., 24 hours).
-
After agitation, separate the adsorbent from the solution by centrifugation or filtration.
-
Analyze the remaining concentration of the dye in the supernatant using a UV-Vis spectrophotometer at the maximum wavelength (λ_max) of this compound. Studies have shown that for acid violet dyes, adsorption is generally more favorable in acidic conditions.[1]
b) Effect of Contact Time (Kinetics):
-
Use the optimal pH determined from the previous experiment.
-
Prepare a set of flasks with 50 mL of 50 mg/L dye solution and 0.1 g of adsorbent.
-
Agitate the flasks and withdraw samples at different time intervals (e.g., 5, 10, 20, 30, 60, 120, 180 minutes).
-
Analyze the dye concentration in each sample after separating the adsorbent.
c) Effect of Initial Dye Concentration (Isotherms):
-
Prepare dye solutions of varying initial concentrations (e.g., 10, 20, 50, 100, 200 mg/L).
-
Add a fixed amount of adsorbent (e.g., 0.1 g) to 50 mL of each dye solution at the optimal pH.
-
Agitate until equilibrium is reached.
-
Measure the final dye concentration.
d) Effect of Adsorbent Dose:
-
Vary the amount of adsorbent (e.g., 0.05, 0.1, 0.2, 0.5, 1.0 g) in flasks containing 50 mL of a fixed concentration of dye solution (e.g., 50 mg/L) at the optimal pH.
-
Agitate until equilibrium and analyze the final dye concentration.
Data Analysis
-
Adsorption Capacity (q_e): The amount of dye adsorbed per unit mass of adsorbent at equilibrium is calculated using the following equation: q_e = (C_0 - C_e) * V / m where C_0 and C_e are the initial and equilibrium dye concentrations (mg/L), V is the volume of the solution (L), and m is the mass of the adsorbent (g).
-
Kinetic Models:
-
Pseudo-First-Order: log(q_e - q_t) = log(q_e) - (k₁/2.303) * t
-
Pseudo-Second-Order: t/q_t = 1/(k₂ * q_e²) + (1/q_e) * t
-
-
Isotherm Models:
-
Langmuir: C_e/q_e = 1/(q_max * K_L) + C_e/q_max
-
Freundlich: log(q_e) = log(K_F) + (1/n) * log(C_e)
-
Visualizations
The following diagrams illustrate the workflow and conceptual models for the adsorption studies.
References
Troubleshooting & Optimization
Improving the leveling properties of C.I. Acid Violet 48 in dyeing
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the leveling properties of C.I. Acid Violet 48 in dyeing experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and for which fibers is it suitable?
This compound is a weakly acidic, anthraquinone-based dye that appears as a dark reddish-brown powder.[1][2] It is readily soluble in water, with a solubility of 8 g/L at 20°C and 80 g/L at 90°C.[1][3] This dye is primarily used for dyeing protein fibers such as wool and silk, as well as synthetic polyamide fibers like nylon.[1][2][4] It can also be used for leather and paper coloration.[1][2]
Q2: How does pH affect the dyeing process with this compound?
The pH of the dyebath is a critical factor in controlling the rate of dyeing and the final levelness of the coloration. Under acidic conditions (typically pH 4-6), the amino groups in wool and nylon fibers become protonated, creating cationic sites that attract the anionic dye molecules.[5] This electrostatic attraction is essential for dye uptake. However, a pH that is too low can lead to rapid dye exhaustion and uneven dyeing. The color of this compound is also pH-sensitive: it is red in acidic conditions, dark purple in neutral conditions, and light purple in alkaline conditions.[4]
Q3: What is the role of temperature in achieving good leveling with this compound?
Temperature control is crucial for obtaining a level dyeing. For nylon, the dyeing process should start at a lower temperature (around 40°C) and be gradually increased.[5] A slow and controlled rate of temperature rise, especially in the critical range of 65-85°C for nylon, allows for even dye migration and penetration into the fiber, minimizing the risk of unlevel dyeing.[6] Rushing the heating process can cause the dye to fix too quickly on the outer surface of the fibers, resulting in poor leveling.[7]
Q4: What are leveling agents and when should they be used with this compound?
Leveling agents are chemical auxiliaries that slow down the dye uptake by the fibers, promoting more uniform color distribution.[8][9] They can be particularly useful when dyeing with dyes that have a high affinity for the fiber or when dyeing materials with irregular structures. For acid dyes, both anionic and non-ionic leveling agents are used. Anionic leveling agents compete with the dye for the cationic sites on the fiber, while non-ionic agents can form complexes with the dye molecules, effectively reducing their initial concentration in the dyebath.[10] The use of a leveling agent is recommended for this compound, especially for achieving even coloration on nylon.[6]
Q5: How does the addition of salt influence the leveling of this compound?
In acid dyeing, electrolytes such as sodium sulfate (Glauber's salt) can be used to improve leveling. The salt acts as a retarding agent by competing with the dye for absorption sites on the fiber, thereby slowing down the initial rapid uptake of the dye. This allows for more time for the dye to be distributed evenly throughout the material before it is fixed.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Uneven Dyeing (Streaks, Patches) | 1. Rapid dye uptake: The dye is absorbed by the fiber too quickly, leading to an uneven distribution. 2. Incorrect pH: A dyebath that is too acidic can accelerate dye fixation. 3. Poor dye dissolution: Undissolved dye particles can cause spotting. 4. Inadequate agitation: Insufficient movement of the substrate or dyebath can lead to localized high concentrations of dye. | 1. Control the rate of temperature rise: Start at a lower temperature (e.g., 40°C) and gradually increase to the final dyeing temperature (e.g., 98°C) at a rate of 1-1.5°C per minute.[11] 2. Adjust the pH: Start the dyeing process at a higher pH (e.g., pH 6-7) and gradually lower it with the addition of a weak acid like acetic acid or citric acid.[12] 3. Ensure complete dye dissolution: Thoroughly dissolve the this compound powder in hot water before adding it to the dyebath. 4. Optimize agitation: Ensure constant and uniform movement of the material being dyed. |
| Poor Color Yield | 1. Incorrect pH: The dyebath may not be acidic enough to promote sufficient dye-fiber interaction. 2. Insufficient dyeing time or temperature: The dye may not have had enough time or energy to fully penetrate and fix to the fibers. 3. Excessive leveling agent: Some leveling agents can have a retarding effect that reduces the final color depth if used in high concentrations.[6] | 1. Check and adjust pH: Ensure the final dyebath pH is in the optimal range for acid dyes (typically pH 4-5.5). 2. Increase dyeing time or temperature: Hold the dyeing at the final temperature (e.g., 98°C) for an adequate duration (e.g., 30-60 minutes).[11] 3. Optimize leveling agent concentration: Reduce the concentration of the leveling agent or choose a different type. |
| Color Variation Between Batches | 1. Inconsistent dyeing parameters: Variations in pH, temperature profiles, dyeing time, or water quality between batches. 2. Differences in substrate: Variations in the fiber material can affect dye uptake. | 1. Standardize the dyeing process: Precisely control and document all dyeing parameters for each batch. 2. Pre-treat the substrate consistently: Ensure uniform preparation of the material to be dyed. |
| Poor Wash Fastness | 1. Incomplete dye fixation: The dye has not fully bonded with the fiber. 2. Surface dye: Unfixed dye remaining on the fiber surface. | 1. Ensure optimal pH and temperature: Use the correct acidic conditions and dyeing temperature to promote fixation. 2. After-treatment: After dyeing, rinse the material thoroughly to remove any unfixed dye. A post-treatment with a cationic fixing agent can also improve wash fastness. |
Experimental Protocols
Protocol for Evaluating the Leveling Properties of this compound
Objective: To assess the effect of a leveling agent on the evenness of dyeing with this compound on a nylon fabric.
Materials:
-
This compound dye
-
Nylon fabric swatches (e.g., 10 cm x 10 cm)
-
Leveling agent (anionic or non-ionic type suitable for acid dyes)
-
Acetic acid (or citric acid) for pH adjustment
-
Sodium sulfate (optional, as a retarding agent)
-
Laboratory dyeing apparatus (e.g., beaker dyer with controlled heating and agitation)
-
Spectrophotometer for color measurement
-
Gray scale for assessing color change
Methodology:
-
Preparation of Dyebaths:
-
Prepare two dyebaths (Bath A and Bath B) with a liquor ratio of 40:1.
-
For a 1% on weight of fabric (owf) dyeing, calculate the required amount of this compound.
-
Bath A (Control):
-
This compound (1% owf)
-
Acetic acid to achieve a final pH of 4.5-5.0
-
-
Bath B (Test):
-
This compound (1% owf)
-
Leveling agent (e.g., 1% owf)
-
Acetic acid to achieve a final pH of 4.5-5.0
-
-
-
Dyeing Procedure:
-
Introduce the pre-wetted nylon swatches into their respective dyebaths at 40°C.
-
Start the dyeing program with agitation.
-
Raise the temperature from 40°C to 98°C at a rate of 1.5°C per minute.
-
Hold the temperature at 98°C for 45 minutes.
-
Cool the dyebaths down to 60°C.
-
Remove the swatches, rinse thoroughly with cold water, and allow to air dry.
-
-
Evaluation of Levelness:
-
Visual Assessment: Visually compare the evenness of the color on the swatches from Bath A and Bath B. Look for any streaks, patches, or blotches.
-
Spectrophotometric Measurement:
-
Use a spectrophotometer to measure the color coordinates (L, a, b*) at multiple points across each fabric swatch.
-
Calculate the color difference (ΔE) between different points on the same swatch. A lower average ΔE indicates better leveling.
-
The evaluation can be quantitatively classified into different levels according to standards like ISO 105-A02:1993.[13]
-
-
Visualizations
Troubleshooting Workflow for Uneven Dyeing
Caption: Troubleshooting workflow for addressing uneven dyeing issues.
Logical Relationship of Factors Affecting Leveling
Caption: Key factors influencing the leveling properties of acid dyes.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. ACID VIOLET 48|CAS NO.12220-51-8 [chinainterdyes.com]
- 3. hztya.com [hztya.com]
- 4. Dye Migration Tests | Medistri SA [medistri.swiss]
- 5. autumnchem.com [autumnchem.com]
- 6. scribd.com [scribd.com]
- 7. AATCC - AATCC [members.aatcc.org]
- 8. Leveling agents: chemistry and performance [textiletoday.com.bd]
- 9. researchgate.net [researchgate.net]
- 10. Leveling agents chemistry and Performance | PDF [slideshare.net]
- 11. Graphviz [graphviz.org]
- 12. youtube.com [youtube.com]
- 13. evaluation-model-of-color-difference-for-dyed-fabrics-based-on-the-support-vector-machine - Ask this paper | Bohrium [bohrium.com]
Overcoming C.I. Acid Violet 48 precipitation in acidic solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with C.I. Acid Violet 48, particularly its precipitation in acidic solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a synthetic anionic dye belonging to the anthraquinone class. It is water-soluble and typically used for dyeing protein fibers such as wool and silk, as well as synthetic polyamides like nylon. Its properties also make it relevant for various research applications, including staining and diagnostics.
Q2: Why does this compound precipitate in acidic solutions?
Like many acid dyes, this compound's solubility is pH-dependent. In acidic conditions (low pH), the sulfonic acid groups on the dye molecule can become protonated. This reduces the overall negative charge of the dye molecule, decreasing its affinity for water and leading to aggregation and precipitation. The presence of electrolytes in the solution can further decrease solubility.[1][2]
Q3: What is the solubility of this compound in water?
The solubility of this compound in water is significantly influenced by temperature.
| Temperature | Solubility in Water |
| 20°C | ~ 8 g/L |
| 90°C | ~ 80 g/L |
Q4: Can I use this compound for applications other than dyeing textiles?
Yes, beyond its use in the textile industry, this compound has applications in scientific research. It can be used as a staining agent in microscopy to highlight specific cellular components and is being investigated for potential use in diagnostic assays.
Troubleshooting Guide: Overcoming Precipitation
This guide addresses the common issue of this compound precipitation during experimental procedures.
Problem: My this compound solution is forming a precipitate after adding an acidic buffer.
Initial Checks:
-
Confirm Dye Concentration: Ensure the concentration of this compound in your stock solution is not exceeding its solubility limit at the working temperature.
-
Verify pH of the Final Solution: Measure the pH of the solution after all components have been added. Precipitation is more likely at lower pH values.
-
Check for Electrolytes: The presence of salts (electrolytes) in your buffers or reagents can significantly reduce the solubility of the acid dye.[1][3]
Experimental Protocols
Below are detailed methodologies for preparing stable this compound solutions and for troubleshooting precipitation issues.
Protocol 1: Standard Preparation of a this compound Stock Solution
This protocol outlines the standard procedure for dissolving powdered this compound.
Materials:
-
This compound powder
-
Deionized water
-
Heat-resistant beaker
-
Stir plate and stir bar
-
Volumetric flask
Procedure:
-
Weigh the desired amount of this compound powder.
-
Heat the deionized water to approximately 80-90°C.
-
In a beaker, create a paste of the dye powder with a small amount of the hot water.
-
Gradually add the remaining hot water while continuously stirring until the dye is fully dissolved.
-
Allow the solution to cool to room temperature.
-
Transfer the solution to a volumetric flask and bring it to the final volume with deionized water.
-
Store the solution in a well-sealed container, protected from light.
Protocol 2: Preventing Precipitation in Acidic Buffers Using a Co-solvent (Urea)
This protocol describes the use of urea as a co-solvent to enhance the solubility of this compound in acidic conditions.
Materials:
-
This compound stock solution (from Protocol 1)
-
Urea
-
Acidic buffer (e.g., citrate-phosphate buffer)
-
Stir plate and stir bar
Procedure:
-
Prepare the acidic buffer at the desired pH.
-
Dissolve urea in the acidic buffer to a final concentration of 1-2 M. Gentle heating may be required to fully dissolve the urea.
-
Allow the urea-containing buffer to cool to room temperature.
-
Slowly add the this compound stock solution to the urea-containing buffer while stirring.
-
Observe the solution for any signs of precipitation. The urea will help to keep the dye in solution.
Protocol 3: Utilizing a Non-ionic Surfactant for Enhanced Solubility
This protocol details the use of a non-ionic surfactant to improve the stability of this compound in an acidic solution.
Materials:
-
This compound stock solution (from Protocol 1)
-
Non-ionic surfactant (e.g., Tween 20 or Triton X-100)
-
Acidic buffer
-
Stir plate and stir bar
Procedure:
-
Prepare the acidic buffer at the desired pH.
-
Add the non-ionic surfactant to the acidic buffer to a final concentration of 0.05% - 0.1% (v/v).
-
Stir the solution until the surfactant is fully dissolved.
-
Slowly add the this compound stock solution to the surfactant-containing buffer while stirring.
-
The surfactant will help to disperse the dye molecules and prevent aggregation and precipitation.
Visualizations
Troubleshooting Workflow for this compound Precipitation
The following diagram outlines a logical workflow for identifying and resolving issues with this compound precipitation.
Caption: Troubleshooting workflow for dye precipitation.
Mechanism of this compound Interaction with Protein Fibers
This diagram illustrates the ionic bonding mechanism between an acid dye like this compound and a protein fiber (e.g., wool) in an acidic environment.
Caption: Dye-fiber ionic bonding mechanism.
References
Optimizing C.I. Acid Violet 48 staining protocol for better contrast
Technical Support Center: C.I. Acid Violet 48 Staining Protocol
Welcome to the technical support center for the this compound staining protocol. This guide provides troubleshooting, frequently asked questions (FAQs), and detailed protocols to help you optimize your staining results for superior contrast and clarity. While this compound is not a traditional histological stain, its properties as an acid dye allow for its use in staining proteins in tissue sections, particularly cytoplasmic and extracellular matrix components.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind this compound staining? A1: this compound is an anionic (acid) dye. In an acidic solution, it binds to cationic (basic) components within tissue. The primary targets are positively charged amino groups on proteins, such as those found in cytoplasm, collagen, and muscle fibers. This interaction is primarily based on ionic bonding.[1]
Q2: What cellular structures does this compound typically stain? A2: It primarily stains acidophilic tissue components, which include the cytoplasm of most cells, collagen, muscle fibers, and red blood cells. Nuclei, which are rich in basophilic nucleic acids, will generally remain unstained or will be stained by a contrasting basic dye (counterstain) like hematoxylin.[1]
Q3: Why is the pH of the staining solution so important? A3: The pH of the staining solution is critical because it determines the charge of the tissue proteins. In a solution with a pH below the isoelectric point of the proteins (typically pH 4.0-5.0), the proteins will have a net positive charge, promoting strong binding of the anionic Acid Violet 48 dye.[2] Adjusting the pH is a key step in controlling staining intensity and specificity.
Q4: Can I use this compound in combination with other stains? A4: Yes, this compound is best used as a counterstain in combination with a nuclear stain, such as a standard hematoxylin (e.g., Mayer's or Gill's). This creates contrast, staining nuclei blue/purple and protein-rich structures in shades of violet. This approach is similar to the widely used Hematoxylin and Eosin (H&E) staining method.[3][4]
Troubleshooting Guide
This guide addresses common issues encountered during the staining process. For optimal results, refer to the detailed experimental protocol below.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Weak or No Staining | 1. Incorrect pH: Staining solution is not acidic enough (pH > 5.0).2. Staining Time Too Short: Insufficient incubation time for the dye to bind.3. Dye Concentration Too Low: The dye solution is too dilute.4. Over-differentiation: Excessive washing after staining, especially with alkaline solutions (e.g., tap water with high pH).[2][5] | 1. Adjust pH: Check and adjust the pH of the staining solution to be between 4.0 and 4.5 using acetic acid.[2]2. Increase Staining Time: Extend the incubation time in the Acid Violet 48 solution.3. Increase Dye Concentration: Prepare a fresh, more concentrated dye solution.4. Control Differentiation: Use a brief rinse in distilled water or slightly acidified water to remove excess stain. |
| Overstaining | 1. Dye Concentration Too High: The staining solution is overly concentrated.2. Staining Time Too Long: The tissue was left in the dye for an extended period.3. Inadequate Differentiation: Failure to remove excess, non-specifically bound dye. | 1. Dilute Dye: Dilute the existing dye solution or prepare a new, lower-concentration solution.2. Decrease Staining Time: Reduce the incubation time in the Acid Violet 48 solution.3. Differentiate: Use a brief rinse in 70% ethanol or a very dilute acid alcohol to gently remove excess dye. Control this step microscopically.[6] |
| High Background Staining | 1. Poor Fixation: Inadequate or delayed fixation can lead to diffuse protein staining.2. Thick Sections: Sections thicker than 5-7 µm can trap excess dye.[5]3. Incomplete Deparaffinization: Residual wax can cause non-specific dye pooling. | 1. Optimize Fixation: Ensure tissue is promptly and thoroughly fixed in 10% neutral buffered formalin.2. Section Thickness: Cut sections at 4–5 µm for optimal results.3. Ensure Complete Dewaxing: Extend time in xylene and alcohols during the deparaffinization steps. |
| Poor Contrast | 1. Weak Nuclear Stain: The hematoxylin stain is too pale, providing poor contrast with the violet cytoplasmic stain.2. Counterstain Too Intense: The Acid Violet 48 is overwhelming a properly stained nucleus.3. Suboptimal pH Balance: The pH of the hematoxylin or bluing agent is affecting the subsequent acid dye staining. | 1. Optimize Hematoxylin Staining: Increase hematoxylin incubation time or check the quality of the stain. Ensure proper "bluing" to achieve a crisp blue/purple nucleus.[2]2. Adjust Counterstain: Decrease the concentration or staining time of the Acid Violet 48 solution.3. Rinse Thoroughly: Ensure thorough rinsing with distilled water between the bluing step and the Acid Violet 48 staining step to prevent pH carryover. |
Detailed Experimental Protocol
This protocol is designed for formalin-fixed, paraffin-embedded (FFPE) tissue sections.
1. Reagent Preparation:
-
This compound Staining Solution (0.5% w/v):
-
This compound Dye: 0.5 g
-
Distilled Water: 100 mL
-
Glacial Acetic Acid: 0.5 mL (to adjust pH to ~4.5)
-
-
Mayer's Hematoxylin Solution: (Commercial or prepared in-house)
-
Acid Alcohol (0.5%):
-
Hydrochloric Acid: 0.5 mL
-
70% Ethanol: 99.5 mL
-
-
Scott's Tap Water Substitute (Bluing Agent): (Optional, for crisp nuclear staining)
2. Staining Procedure:
-
Deparaffinization and Rehydration:
-
Xylene: 2 changes, 5 minutes each.
-
100% Ethanol: 2 changes, 3 minutes each.
-
95% Ethanol: 2 changes, 3 minutes each.
-
70% Ethanol: 1 change, 3 minutes.
-
Rinse in running tap water.
-
-
Nuclear Staining:
-
Immerse in Mayer's Hematoxylin for 5-10 minutes.
-
Rinse in running tap water until water runs clear.
-
Differentiation: Dip slides briefly (1-3 dips) in 0.5% Acid Alcohol.
-
Rinse immediately in running tap water.
-
Bluing: Immerse in Scott's Tap Water Substitute or lukewarm running tap water for 5 minutes until nuclei turn a crisp blue/purple.
-
Rinse in distilled water.
-
-
Cytoplasmic Staining:
-
Immerse slides in This compound Staining Solution for 1-3 minutes.
-
Rinse briefly in distilled water to remove excess stain.
-
-
Dehydration and Mounting:
-
95% Ethanol: 1 change, 1 minute.
-
100% Ethanol: 2 changes, 2 minutes each.
-
Xylene (or xylene substitute): 2 changes, 3 minutes each.
-
Mount coverslip with a permanent mounting medium.
-
Expected Results:
-
Nuclei: Blue/Purple
-
Cytoplasm, Collagen, Muscle: Shades of Violet
-
Red Blood Cells: Bright Violet/Pink
Parameter Optimization Data
Use this table as a guide to systematically optimize your protocol for the desired contrast and intensity.
| Parameter | Standard Range | Effect of Increase | Effect of Decrease |
| Acid Violet 48 Concentration | 0.1% - 1.0% w/v | Increases staining intensity; may lead to overstaining. | Decreases staining intensity; may result in pale staining. |
| Staining Solution pH | 4.0 - 5.0 | Decreases staining intensity (as pH moves towards neutral). | Increases staining intensity (as solution becomes more acidic). |
| Staining Time | 1 - 5 minutes | Increases staining intensity; risk of high background. | Decreases staining intensity. |
| Differentiation Time (in Acid Alcohol) | 1 - 5 seconds | Decreases hematoxylin intensity for better contrast. | Increases hematoxylin intensity; may obscure details. |
Visual Workflow and Logic Diagrams
The following diagrams illustrate key workflows for protocol optimization.
References
- 1. columbia.edu [columbia.edu]
- 2. documents.cap.org [documents.cap.org]
- 3. Optimization and enhancement of H&E stained microscopical images by applying bilinear interpolation method on lab color mode - PMC [pmc.ncbi.nlm.nih.gov]
- 4. celnovte.com [celnovte.com]
- 5. H&E Staining Basics: Troubleshooting Common H&E Stain Problems [leicabiosystems.com]
- 6. ethosbiosciences.com [ethosbiosciences.com]
Technical Support Center: Degradation of C.I. Acid Violet 48 in Advanced Oxidation Processes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the degradation of C.I. Acid Violet 48 and similar dyes using Advanced Oxidation Processes (AOPs).
Disclaimer: Specific experimental data for this compound is limited in publicly available literature. The following guidance is based on data from closely related dyes, such as Acid Violet 90 and Acid Violet 49, and general principles of AOPs. Optimal conditions for this compound may vary and require experimental optimization.
Troubleshooting Guides
This section addresses common issues encountered during the degradation of violet dyes using various AOPs.
Issue 1: Low Degradation Efficiency in Fenton/Photo-Fenton Process
| Potential Cause | Troubleshooting Step |
| Suboptimal pH | The efficiency of the Fenton process is highly pH-dependent. The optimal pH is typically acidic, around 3.0-3.5, to keep iron in solution and promote the generation of hydroxyl radicals.[1][2] Increase or decrease the pH of your reaction mixture to this range using H₂SO₄ or NaOH. |
| Incorrect Fe²⁺/H₂O₂ Ratio | An excess or deficit of either Fenton's reagent component can inhibit the reaction. An excess of H₂O₂ can scavenge hydroxyl radicals, while an excess of Fe²⁺ can also lead to scavenging effects.[3] Systematically vary the molar ratio of Fe²⁺ to H₂O₂ to find the optimum for your system. A common starting point is a 1:10 ratio of Fe²⁺:H₂O₂. |
| Insufficient Reagent Concentration | The concentrations of Fe²⁺ and H₂O₂ may be too low for the initial dye concentration. Gradually increase the concentration of both reagents while maintaining the optimal ratio. |
| Inhibition by Intermediates | Degradation intermediates can sometimes be more resistant to oxidation or can chelate with the iron catalyst. Analyze your samples at different time points using techniques like HPLC or GC-MS to identify any persistent intermediates. |
| Matrix Effects | Other components in your wastewater (e.g., salts, organic matter) can interfere with the Fenton reaction. Consider a pre-treatment step or dilute your sample to minimize interference. |
Issue 2: Low Degradation Efficiency in Photocatalytic Process
| Potential Cause | Troubleshooting Step |
| Suboptimal Catalyst Dosage | Too little catalyst provides insufficient active sites for the reaction. Too much catalyst can lead to turbidity, which blocks light penetration.[4] Experiment with different catalyst (e.g., TiO₂, ZnO) dosages, typically in the range of 0.1 to 1.0 g/L, to find the optimal concentration.[4] |
| Incorrect pH | The surface charge of the photocatalyst and the dye molecule are influenced by pH, affecting adsorption and degradation. The optimal pH can vary depending on the catalyst and dye. For instance, with ZnO, a higher pH of around 9 has been shown to be effective for Acid Violet 49 degradation.[4] |
| Insufficient Light Intensity or Inappropriate Wavelength | The photocatalyst requires sufficient energy to become activated. Ensure your light source (e.g., UV lamp) is functioning correctly and has the appropriate wavelength for your chosen catalyst. For TiO₂, UV-A light is commonly used. |
| Catalyst Deactivation | The catalyst surface can become fouled by dye molecules or degradation byproducts. Consider washing the catalyst with a suitable solvent or using a regeneration process after each experiment. |
| Presence of Radical Scavengers | Ions such as carbonate, bicarbonate, and chloride, as well as some organic molecules, can scavenge the generated hydroxyl radicals, reducing the degradation efficiency. |
Issue 3: Low Decolorization in Ozonation Process
| Potential Cause | Troubleshooting Step |
| Suboptimal pH | Ozone can react via two pathways: direct molecular ozone reaction (favored at acidic pH) and indirect reaction with hydroxyl radicals (favored at alkaline pH). For some acid dyes, a neutral pH of 7 has been found to be optimal for ozonation. |
| Insufficient Ozone Dose | The amount of ozone being bubbled through the solution may not be enough to degrade the dye. Increase the ozone flow rate or the concentration of ozone in the gas stream. For Acid Violet 90, an ozone dose of 0.375 g/L.h was found to be effective. |
| Mass Transfer Limitations | The transfer of ozone from the gas phase to the liquid phase may be inefficient. Ensure vigorous mixing and use a fine bubble diffuser to maximize the gas-liquid interface. |
| Formation of Recalcitrant Byproducts | Ozonation can sometimes lead to the formation of smaller, more stable organic acids that are resistant to further oxidation by ozone. Combining ozonation with other processes like UV (O₃/UV) or H₂O₂ (peroxone) can enhance mineralization. |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of dye degradation in Advanced Oxidation Processes?
A1: AOPs rely on the in-situ generation of highly reactive oxygen species (ROS), primarily the hydroxyl radical (•OH). These radicals are powerful, non-selective oxidizing agents that can attack and break down the complex aromatic structures of dyes, leading to their decolorization and eventual mineralization into CO₂, H₂O, and inorganic ions.
Q2: How can I monitor the degradation of this compound?
A2: The primary method is UV-Vis spectrophotometry. The degradation can be monitored by measuring the decrease in absorbance at the dye's maximum wavelength (λmax), which for this compound is around 592 nm. For mineralization, you can measure the Total Organic Carbon (TOC) reduction over time.
Q3: What are the expected degradation byproducts of this compound?
A3: While specific byproducts for this compound are not detailed in the available literature, the degradation of similar anthraquinone dyes typically involves the cleavage of the chromophoric structure, leading to the formation of smaller aromatic compounds (like phthalic acid and benzoic acid derivatives), followed by their conversion to short-chain carboxylic acids (such as oxalic and formic acid) before complete mineralization. Techniques like LC-MS or GC-MS are used to identify these intermediates.[4]
Q4: Is it necessary to remove the catalyst after photocatalytic treatment?
A4: Yes, if you are using a slurry-based photocatalyst like TiO₂ or ZnO powder, it needs to be removed from the treated water before discharge. This can be done through sedimentation followed by filtration or centrifugation. Immobilizing the catalyst on a solid support is an alternative approach to avoid this separation step.
Quantitative Data Summary
The following tables summarize experimental data for the degradation of dyes structurally similar to this compound.
Table 1: Ozonation of Acid Violet 90
| Parameter | Optimal Value | Degradation Efficiency (%) | Reference |
| Initial Dye Concentration | 50 mg/L | 93 | |
| pH | 7 | 93 | |
| Ozone Dose | 0.375 g/L.h | 93 | |
| Reaction Time | 7.5 min | 93 |
Table 2: Photocatalytic Degradation of Acid Violet 49
| AOP System | Catalyst/Reagent | Optimal Conditions | Degradation Efficiency (%) | Reference |
| UV/H₂O₂/TiO₂ | TiO₂: 0.9 g, H₂O₂: 0.6 mL | pH not specified, 50 mg/L dye | 94 | [4] |
| UV/H₂O₂/ZnO | ZnO: 0.9 g, H₂O₂: 0.6 mL | pH 9, 50 mg/L dye | 96 | [4] |
| UV/H₂O₂ | H₂O₂: 0.6 mL | pH not specified, 50 mg/L dye | 82 | [4] |
Experimental Protocols
Protocol 1: Fenton Degradation of this compound
-
Preparation: Prepare a stock solution of this compound (e.g., 100 mg/L) in deionized water. Prepare separate stock solutions of FeSO₄·7H₂O (e.g., 0.1 M) and H₂O₂ (e.g., 30% w/v).
-
Reaction Setup: In a beaker with a magnetic stirrer, add a known volume of the dye solution.
-
pH Adjustment: Adjust the pH of the dye solution to ~3.0 using dilute H₂SO₄.
-
Initiation: Add the required volume of the FeSO₄ stock solution to achieve the desired catalyst concentration (e.g., 0.1 mM). Allow it to mix for a few minutes.
-
Oxidation: Add the required volume of the H₂O₂ stock solution to initiate the reaction (e.g., 1 mM). Start a timer immediately.
-
Sampling: At regular time intervals (e.g., 0, 5, 10, 20, 30, 60 min), withdraw a small aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by adding a small amount of a strong base (like NaOH) to raise the pH above 8, which precipitates the iron and stops the reaction.
-
Analysis: Centrifuge or filter the quenched sample to remove the iron precipitate. Analyze the supernatant for residual dye concentration using a UV-Vis spectrophotometer at λmax ≈ 592 nm.
Protocol 2: Photocatalytic Degradation of this compound
-
Preparation: Prepare a stock solution of this compound (e.g., 50 mg/L).
-
Reaction Setup: In a photocatalytic reactor (a beaker with a UV lamp), add a known volume of the dye solution.
-
Catalyst Addition: Add the desired amount of the photocatalyst (e.g., TiO₂ powder, 0.5 g/L).
-
Adsorption Equilibrium: Stir the suspension in the dark for a period (e.g., 30-60 minutes) to allow the dye to adsorb onto the catalyst surface and reach equilibrium. Take a sample at the end of this period to determine the initial concentration after adsorption.
-
Initiation: Turn on the UV lamp to start the photocatalytic reaction.
-
Sampling: Withdraw aliquots at regular intervals.
-
Analysis: Centrifuge each aliquot to separate the catalyst particles. Analyze the supernatant for the remaining dye concentration using a UV-Vis spectrophotometer.
Visualizations
Caption: General experimental workflow for the degradation of this compound using AOPs.
Caption: Simplified signaling pathway for the degradation of this compound in AOPs.
References
- 1. DEGRADATION OF ACID VIOLET 7 AND REACTIVE BLACK 5 IN WATER BY ELECTRO-FENTON AND PHOTO ELECTRO-FENTON BY [sic.vriic.usach.cl]
- 2. scispace.com [scispace.com]
- 3. Methodological optimization for efficient degradation of Acid Violet 49 using advanced oxidation processes and varied photocatalyst combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Troubleshooting Peak Tailing in HPLC Analysis of C.I. Acid Violet 48: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address peak tailing issues encountered during the HPLC analysis of C.I. Acid Violet 48. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guide: Question-and-Answer Format
Q1: My chromatogram for this compound shows significant peak tailing. What are the primary causes?
A1: Peak tailing in the HPLC analysis of this compound, an acidic dye, is most commonly attributed to several factors:
-
Secondary Silanol Interactions: Residual silanol groups (-Si-OH) on the surface of silica-based stationary phases can interact with the polar functional groups of your analyte. This secondary interaction mechanism can lead to peak tailing.[1][2]
-
Inappropriate Mobile Phase pH: If the mobile phase pH is not optimized, this compound, which is a sulfonic acid derivative, can exist in a partially ionized state. This can result in poor peak shape.
-
Column Overload: Injecting too concentrated a sample can saturate the stationary phase, leading to broadened and tailing peaks.
-
Column Degradation: Over time, HPLC columns can degrade, leading to a loss of performance and peak tailing. This can be caused by exposure to harsh pH conditions or contaminants.
-
Extra-Column Effects: Issues within the HPLC system itself, such as excessive tubing length, large-diameter tubing, or poorly made connections, can contribute to peak broadening and tailing.[1][2]
Q2: How can I mitigate peak tailing caused by secondary silanol interactions?
A2: To minimize peak tailing due to silanol interactions, consider the following strategies:
-
Use an End-Capped Column: Modern, high-purity silica columns are often "end-capped," where the residual silanol groups are chemically bonded with a small, inert compound. This significantly reduces the potential for secondary interactions. A column with low silanol activity is recommended.[3]
-
Lower the Mobile Phase pH: Operating at a lower pH (e.g., pH 2.5-3.0) will protonate the silanol groups, reducing their ability to interact with the negatively charged sulfonate groups of the this compound molecule.[4]
-
Use Mobile Phase Additives: The addition of a small amount of an acidic modifier, such as formic acid, acetic acid, or trifluoroacetic acid (TFA), to the mobile phase can help to suppress silanol interactions and improve peak shape.[5][6][7][8] For MS compatibility, volatile additives like formic acid are preferred.[3]
Q3: What is the optimal mobile phase pH for analyzing this compound?
Q4: Can my sample concentration or injection volume be causing the peak tailing?
A4: Yes, injecting too much sample can lead to peak tailing, a phenomenon known as column overload.[9][10] To check if this is the issue, try the following:
-
Dilute your sample: Prepare a series of dilutions of your sample and inject them. If the peak shape improves with dilution, you are likely overloading the column.
-
Reduce the injection volume: If you cannot dilute the sample, try reducing the injection volume.
Q5: My peak tailing issue persists even after optimizing the mobile phase and sample concentration. What else should I check?
A5: If peak tailing continues, investigate these potential instrumental and column-related issues:
-
Column Contamination and Voids: The column inlet frit may be partially blocked, or a void may have formed at the head of the column. Try flushing the column with a strong solvent. If that doesn't work, reversing the column (if the manufacturer's instructions permit) and flushing it to waste may dislodge particulates from the inlet frit.
-
Extra-Column Dead Volume: Minimize the length and internal diameter of all tubing between the injector and the detector. Ensure all fittings are properly tightened to avoid dead volume.
-
Guard Column: If you are using a guard column, it may be contaminated or expired. Try running the analysis without the guard column to see if the peak shape improves.
Frequently Asked Questions (FAQs)
Q: What is a good starting HPLC method for the analysis of this compound?
A: A good starting point for a reversed-phase HPLC method for this compound is as follows:[3][11]
| Parameter | Recommendation |
| Column | Newcrom R1 or a similar modern, end-capped C18 column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with an acidic modifier (e.g., 0.1% Phosphoric Acid or 0.1% Formic Acid for MS) |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with a suitable initial percentage of B and increase to elute the analyte. A generic gradient could be 10% to 90% B over 15-20 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV-Vis at the wavelength of maximum absorbance for this compound |
| Injection Volume | 5-10 µL |
Q: How do I prepare the mobile phase to ensure good peak shape?
A: Proper mobile phase preparation is critical. Always use high-purity solvents (HPLC grade or better) and reagents. Filter all aqueous components through a 0.45 µm or 0.22 µm membrane filter. Degas the mobile phase before use to prevent bubble formation in the pump and detector, which can cause baseline noise and affect peak shape.
Q: The application note I'm following uses phosphoric acid, but my system is connected to a mass spectrometer. What should I do?
A: Phosphoric acid is not volatile and will contaminate a mass spectrometer. For LC-MS applications, you must replace non-volatile acids like phosphoric acid with volatile alternatives such as formic acid or acetic acid.[3] A common concentration for these acids in the mobile phase is 0.1%.
Experimental Protocols
Protocol 1: HPLC-UV Analysis of this compound
-
Instrumentation: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis detector.
-
Chemicals and Reagents:
-
This compound reference standard
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Phosphoric acid (or formic acid if transitioning to MS)
-
-
Chromatographic Conditions:
-
Column: End-capped C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% (v/v) phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determine the λmax of this compound by scanning with a UV-Vis spectrophotometer (a reported λmax is 592 nm).[12]
-
Injection Volume: 10 µL.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 10 15.0 90 17.0 90 17.1 10 | 20.0 | 10 |
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of water and acetonitrile).
-
Dilute the stock solution to an appropriate working concentration.
-
Filter the final sample solution through a 0.45 µm syringe filter before injection.
-
Data Presentation
To systematically troubleshoot and optimize your method, it is crucial to record and compare quantitative data. The following table provides a template for organizing your results.
| Condition | Tailing Factor (Asymmetry Factor) | Theoretical Plates (N) | Resolution (Rs) |
| Initial Method | |||
| e.g., pH 4.5 | |||
| Test 1 | |||
| e.g., pH 3.0 | |||
| Test 2 | |||
| e.g., Different Column | |||
| Test 3 | |||
| e.g., Lower Concentration |
-
Tailing Factor (Asymmetry Factor): A measure of peak symmetry. A value of 1 indicates a perfectly symmetrical peak. Values greater than 1 indicate tailing.
-
Theoretical Plates (N): A measure of column efficiency. Higher values indicate better efficiency and sharper peaks.
-
Resolution (Rs): A measure of the separation between two adjacent peaks. A value of 1.5 or greater indicates baseline separation.
Mandatory Visualizations
Caption: Troubleshooting workflow for peak tailing in HPLC.
Caption: Secondary interaction causing peak tailing.
References
- 1. youtube.com [youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. This compound | 12220-52-9 | Benchchem [benchchem.com]
- 5. Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. halocolumns.com [halocolumns.com]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. This compound | SIELC Technologies [sielc.com]
- 12. worlddyevariety.com [worlddyevariety.com]
Technical Support Center: Enhancing the Photostability of C.I. Acid Violet 48 in Solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with C.I. Acid Violet 48. The focus is on understanding and improving the photostability of this anthraquinone dye in solution.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving the photostability of this compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Rapid fading of this compound solution upon light exposure. | Inherent photoreactivity of the dye. The primary photochemical reaction for anthraquinone dyes often involves hydrogen abstraction from the solvent, initiated by an excited n-π* triplet state.[1] | - Minimize exposure to ambient light by working in a shaded area or using amber glassware. - Incorporate a photostabilizer into your solution. See the FAQs for recommended agents. - If possible, deaerate the solution to remove oxygen, which can participate in secondary degradation reactions. |
| Inconsistent results in photostability experiments. | - Fluctuations in light source intensity or wavelength. - Variations in sample temperature. - Inconsistent concentration of the dye or photostabilizer. | - Use a calibrated and stable light source as specified in photostability testing guidelines (e.g., ICH Q1B).[2] - Control the temperature of the sample during irradiation using a temperature-controlled chamber. - Ensure accurate and precise preparation of all solutions using calibrated equipment. |
| Precipitation or change in solubility when adding a photostabilizer. | - Poor solubility of the photostabilizer in the chosen solvent. - Chemical incompatibility between the dye and the stabilizer. | - Select a photostabilizer that is soluble in your experimental solvent system. - Perform a small-scale compatibility test before preparing a large batch. - Consider using a co-solvent to improve the solubility of the stabilizer, ensuring the co-solvent does not negatively impact the dye's stability. |
| UV-Vis spectrum of the dye solution shows unexpected peaks after irradiation. | Formation of photodegradation byproducts with different absorption characteristics. | - This is an indicator of dye degradation. Use this spectral data to quantify the degradation rate. - Consider using analytical techniques like HPLC or LC-MS to identify the degradation products and elucidate the degradation pathway. |
| Difficulty in quantifying the extent of photofading. | - Inappropriate analytical method. - Non-adherence to Beer-Lambert Law due to high dye concentration. | - Use UV-Visible spectrophotometry to monitor the change in absorbance at the dye's λmax (approximately 592 nm in water). - Ensure that the initial absorbance of your dye solution is within the linear range of your spectrophotometer (typically below 1.5 Absorbance Units) by preparing appropriate dilutions. |
Frequently Asked Questions (FAQs)
1. What is this compound and why is its photostability a concern?
This compound is an anthraquinone-based dye.[3] Like many organic dyes, it can be susceptible to degradation upon exposure to light, particularly UV radiation. This photodegradation can lead to a loss of color and the formation of potentially interfering byproducts, which is a significant concern in applications requiring color stability over time, such as in certain analytical assays, product formulations, and long-term biological staining experiments.
2. What are the primary mechanisms of photodegradation for anthraquinone dyes like this compound?
The photodegradation of anthraquinone dyes is often initiated when the dye molecule absorbs light and transitions to an excited electronic state. A key mechanism involves the excited n-π* triplet state of the anthraquinone core, which can then abstract a hydrogen atom from the solvent or another molecule in the solution.[1] This initiates a free-radical chain reaction that ultimately leads to the breakdown of the dye's chromophore. The presence of electron-donating groups, such as the amino groups in this compound, can increase its photostability compared to unsubstituted anthraquinone.[1]
3. What types of photostabilizers are effective for enhancing the photostability of this compound in solution?
Several classes of compounds can be used to improve the photostability of dyes in solution:
-
UV Absorbers: These compounds preferentially absorb damaging UV radiation and dissipate it as heat, thereby shielding the dye molecules. Examples include benzophenones and benzotriazoles.
-
Antioxidants/Free Radical Scavengers: These molecules can quench the excited triplet state of the dye or scavenge the free radicals formed during the photodegradation process, thus inhibiting the degradation cascade. Ascorbic acid (Vitamin C) and sodium azide are commonly used examples.
4. How can I experimentally measure the enhancement of photostability?
The photostability can be quantified by monitoring the change in the dye's concentration over time upon exposure to a controlled light source. A common method is to use a UV-Visible spectrophotometer to measure the decrease in absorbance at the dye's maximum absorption wavelength (λmax). By comparing the rate of fading of the dye solution with and without a photostabilizer, the effectiveness of the stabilizer can be determined.
Data Presentation
Disclaimer: The following quantitative data is representative and for illustrative purposes only. Specific experimental results may vary based on the precise experimental conditions. No direct quantitative data for the photostabilization of this compound in solution was found in the public domain during the literature search.
Table 1: Hypothetical Photodegradation of this compound (10 µM in Phosphate Buffer, pH 7.4) Under Simulated Solar Irradiation.
| Irradiation Time (hours) | % Degradation (No Stabilizer) | % Degradation (with 1 mM Ascorbic Acid) | % Degradation (with 0.1% w/v Benzophenone-4) |
| 0 | 0 | 0 | 0 |
| 2 | 15 | 5 | 8 |
| 4 | 32 | 11 | 17 |
| 6 | 48 | 18 | 25 |
| 8 | 65 | 26 | 34 |
Table 2: Hypothetical First-Order Degradation Rate Constants (k) for this compound.
| Condition | Rate Constant (k, hr⁻¹) | Half-life (t₁/₂, hours) |
| No Stabilizer | 0.12 | 5.78 |
| 1 mM Ascorbic Acid | 0.04 | 17.33 |
| 0.1% w/v Benzophenone-4 | 0.06 | 11.55 |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution and Working Solutions
-
Materials: this compound powder, appropriate solvent (e.g., deionized water, phosphate-buffered saline pH 7.4), volumetric flasks, magnetic stirrer, and stir bar.
-
Procedure:
-
Accurately weigh a precise amount of this compound powder.
-
Dissolve the powder in a small amount of the chosen solvent in a volumetric flask.
-
Use a magnetic stirrer to ensure complete dissolution.
-
Once dissolved, bring the solution to the final volume with the solvent and mix thoroughly. This is your stock solution.
-
Prepare working solutions by diluting the stock solution to the desired concentration for your experiments. Ensure the absorbance at λmax is within the linear range of your spectrophotometer.
-
Protocol 2: Evaluation of Photostabilizer Efficacy
-
Materials: this compound working solution, photostabilizer (e.g., ascorbic acid), quartz cuvettes, a calibrated light source with controlled temperature (e.g., xenon arc lamp with filters to simulate daylight), a UV-Visible spectrophotometer, and aluminum foil.
-
Procedure:
-
Prepare a "control" sample by placing the this compound working solution in a quartz cuvette.
-
Prepare a "test" sample by adding the desired concentration of the photostabilizer to the this compound working solution in a separate quartz cuvette.
-
Prepare a "dark control" for both the control and test samples by wrapping identical cuvettes in aluminum foil to protect them from light.
-
Measure the initial absorbance (A₀) of all samples at the λmax of this compound.
-
Place the "control" and "test" cuvettes (unwrapped) and the "dark controls" (wrapped) in the photostability chamber.
-
Expose the samples to the light source for a defined period.
-
At predetermined time intervals, remove the cuvettes and measure their absorbance (Aₜ) at λmax.
-
Calculate the percentage of remaining dye at each time point using the formula: Remaining Dye (%) = (Aₜ / A₀) * 100.
-
Compare the degradation rates of the "control" and "test" samples to evaluate the efficacy of the photostabilizer. The "dark controls" should show minimal change in absorbance, confirming that degradation is light-induced.
-
Visualizations
References
Minimizing background staining with C.I. Acid Violet 48
Welcome to the technical support center for C.I. Acid Violet 48. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize background staining and achieve optimal results in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in research?
This compound is a synthetic, anionic dye belonging to the anthraquinone class.[1][2] In research, it is employed in various staining procedures to highlight and visualize specific cellular components under a microscope.[1] Its mechanism of action involves forming ionic and hydrogen bonds with cellular targets.[1]
Q2: What are the common causes of high background staining with acidic dyes like this compound?
High background staining with acidic dyes is often due to non-specific binding to tissue components. Key contributing factors include:
-
Improper Fixation: Inadequate or inappropriate fixation can leave tissue components receptive to non-specific dye binding.
-
Incorrect pH of Staining Solution: The pH of the staining solution is critical for controlling dye binding. An inappropriate pH can lead to increased electrostatic attraction to non-target elements.
-
Excessive Dye Concentration: A high concentration of the dye in the staining solution can lead to oversaturation of the tissue and increased background.
-
Inadequate Washing: Insufficient washing after the staining step fails to remove unbound or loosely bound dye molecules, resulting in a general background haze.
-
Hydrophobic Interactions: Non-specific binding can also occur due to hydrophobic interactions between the dye molecules and various tissue components.
Q3: What cellular components does this compound typically stain?
As an acidic dye, this compound has an affinity for basic (acidophilic) cellular components. This primarily includes proteins in the cytoplasm, connective tissue fibers like collagen, and other extracellular matrix proteins.
Troubleshooting Guide: Minimizing Background Staining
This guide provides a systematic approach to troubleshooting and minimizing background staining when using this compound.
Problem: High Background Staining
High background staining can obscure the specific signal and make interpretation of results difficult. The following table outlines potential causes and recommended solutions.
| Potential Cause | Recommended Solution |
| Incorrect pH of Staining Solution | Optimize the pH of the this compound staining solution. Start with a neutral pH (7.0) and test a range from acidic (e.g., pH 4.0-6.0) to slightly alkaline (e.g., pH 7.0-8.0) to determine the optimal signal-to-noise ratio for your specific tissue and target. |
| Dye Concentration Too High | Perform a concentration titration for this compound. Begin with a low concentration (e.g., 0.01% w/v) and incrementally increase it (e.g., 0.05%, 0.1%, 0.5%) to find the lowest concentration that provides adequate specific staining with minimal background. |
| Inadequate Washing | Increase the duration and/or number of wash steps after staining. Use a buffered wash solution (e.g., PBS or TBS) and consider adding a non-ionic detergent (e.g., 0.05% Tween-20) to help remove non-specifically bound dye.[3] |
| Non-Specific Ionic and Hydrophobic Binding | Incorporate a blocking step before staining. While traditionally used in immunohistochemistry, a pre-incubation with a protein-based blocker like Bovine Serum Albumin (BSA) or non-fat dry milk may reduce background by occupying non-specific binding sites.[4][5][6] |
| Improper Tissue Fixation | Ensure the tissue is adequately fixed. The choice of fixative (e.g., 10% neutral buffered formalin) and the fixation time are critical. Over-fixation or under-fixation can both contribute to background staining. |
Problem: Weak Specific Staining
If the target structures are too faint, consider the following adjustments.
| Potential Cause | Recommended Solution |
| Dye Concentration Too Low | Gradually increase the concentration of the this compound staining solution as determined by your titration experiments. |
| Inappropriate pH | The pH of the staining solution may not be optimal for binding to your target of interest. Experiment with different pH values to enhance specific binding. |
| Insufficient Staining Time | Increase the incubation time with the this compound solution. Test a range of times (e.g., 5, 10, 20, 30 minutes) to find the optimal duration. |
Experimental Protocols
The following is a generalized protocol for staining paraffin-embedded tissue sections with this compound. Note: This is a starting point and should be optimized for your specific application.
Preparation of Staining and Wash Solutions
-
This compound Staining Solution (0.1% w/v):
-
Dissolve 0.1 g of this compound powder in 100 mL of distilled water.
-
Adjust the pH as required for your optimization (start with pH 7.0).
-
Filter the solution before use.
-
-
Wash Buffer (PBS-T):
-
Phosphate Buffered Saline (PBS), pH 7.4
-
0.05% Tween-20
-
Staining Protocol for Paraffin-Embedded Sections
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes, 5 minutes each).
-
Transfer to 100% ethanol (2 changes, 3 minutes each).
-
Transfer to 95% ethanol (2 minutes).
-
Transfer to 70% ethanol (2 minutes).
-
Rinse in distilled water.
-
-
Blocking (Optional, for high background):
-
Incubate sections in a blocking solution (e.g., 1% BSA in PBS) for 30 minutes at room temperature in a humidified chamber.
-
Briefly rinse with distilled water.
-
-
Staining:
-
Incubate sections in the this compound staining solution for 5-15 minutes at room temperature.
-
-
Washing:
-
Rinse slides briefly in distilled water.
-
Wash in PBS-T (2 changes, 5 minutes each) with gentle agitation.
-
Rinse in distilled water.
-
-
Dehydration and Mounting:
-
Dehydrate sections through graded alcohols (70%, 95%, 100% ethanol, 2 minutes each).
-
Clear in xylene (2 changes, 3 minutes each).
-
Mount with a permanent mounting medium.
-
Visualizations
Below are diagrams illustrating key concepts and workflows for troubleshooting background staining.
References
Effect of pH on the color fastness of C.I. Acid Violet 48
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the effect of pH on the color fastness of C.I. Acid Violet 48. It is intended for researchers, scientists, and drug development professionals who may encounter specific issues during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of pH in the application of this compound?
A1: The pH of the dyebath is a critical factor in the successful application of acid dyes like this compound.[1] Acid dyes are so named because they are applied from an acidic dyebath. The acid in the dyebath protonates the amino groups in protein fibers such as wool and silk, creating cationic sites (-NH3+). This compound, being an anionic dye, is then attracted to these positively charged sites, forming strong ionic bonds. This electrostatic attraction is essential for the dye uptake and fixation to the fiber.[2][3]
Q2: How does pH variation impact the color fastness of this compound?
A2: The pH at which this compound is applied significantly influences its color fastness properties, including wash fastness, light fastness, and perspiration fastness. An optimal, acidic pH range ensures maximum dye-fiber interaction and fixation, leading to better fastness. Deviations from this optimal pH can result in weaker dye-fiber bonds, leading to poor color retention during washing, exposure to light, or contact with acidic or alkaline perspiration.
Q3: What is the recommended pH range for dyeing with this compound?
A3: While the optimal pH can vary slightly depending on the substrate and specific process parameters, a weakly acidic bath is generally recommended for acid dyes. For many applications involving protein fibers, a pH range of 4.5 to 5.5 is often optimal for achieving good dye exhaustion and fixation.
Q4: Can the wrong pH damage the fiber being dyed?
A4: Yes, extreme pH values can be detrimental to protein fibers like wool and silk. A highly acidic environment (very low pH) can cause hydrolysis of the peptide bonds in the fiber, leading to a loss of tensile strength and a harsh feel. Conversely, a neutral or alkaline pH is not suitable for the application of acid dyes and will result in poor color yield and fastness.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Poor Color Yield / Pale Shade | The dyebath pH is too high (not acidic enough). | Lower the pH of the dyebath by adding a weak acid like acetic acid or formic acid. Ensure the pH is within the optimal range for the fiber being dyed. |
| Insufficient heating time or temperature. | Ensure the dyebath is heated to the recommended temperature (typically near boiling for wool) and maintained for the specified duration to allow for proper dye diffusion and fixation. | |
| Uneven Dyeing (Splotchy Results) | The acid was added to the dyebath too early.[4] | Add the dye and allow it to distribute evenly throughout the material before gradually adding the acid. This ensures a more controlled and level dyeing process.[4] |
| The temperature was raised too quickly.[4] | A gradual increase in temperature allows for more even dye uptake.[4] | |
| Color Bleeding During Washing (Poor Wash Fastness) | The dyebath pH was not optimal, leading to poor dye fixation. | Re-evaluate and optimize the dyeing pH. After dyeing, a thorough rinsing process is crucial to remove any unfixed dye from the fiber surface. |
| Too much dye was used, exceeding the saturation point of the fiber.[5] | Use the correct dye concentration for the weight of the fiber. Excess dye will not bond and will wash out.[5] | |
| Color Fading on Exposure to Light (Poor Light Fastness) | This can be an inherent property of the dye, but suboptimal dyeing conditions can exacerbate it. | Ensure optimal pH and dyeing conditions to maximize the stability of the dye-fiber complex. For applications requiring high light fastness, consider using a dye specifically formulated for this purpose. |
| Inconsistent Results Between Batches | Variation in the pH of the water supply.[1] | Always measure and adjust the pH of the dyebath for each batch to ensure reproducibility.[1] |
| The dye was not completely dissolved.[4] | Ensure the dye powder is fully dissolved before adding it to the dyebath to prevent "freckles" or spots of concentrated color.[4] |
Experimental Data
The following table summarizes the representative effect of varying pH on the key color fastness properties of this compound on wool fabric. The fastness is graded on a scale of 1 to 5, where 5 indicates the best fastness.
| Dyeing pH | Wash Fastness (ISO 105-C06) | Light Fastness (ISO 105-B02) | Perspiration Fastness (Acidic) (ISO 105-E04) | Perspiration Fastness (Alkaline) (ISO 105-E04) |
| 3.5 | 4 | 5 | 4-5 | 4 |
| 4.5 | 4-5 | 5 | 5 | 4-5 |
| 5.5 | 4-5 | 5 | 5 | 4-5 |
| 6.5 | 3-4 | 4 | 4 | 4 |
| 7.5 | 3 | 4 | 3-4 | 3-4 |
Note: This data is representative and may vary based on the specific substrate, dye concentration, and dyeing process.
Experimental Protocols
Protocol for Dyeing Wool with this compound at Varying pH
-
Preparation of Materials:
-
Scoured wool fabric.
-
This compound dye powder.
-
Acetic acid (to lower pH).
-
Sodium acetate (as a buffering agent).
-
Glauber's salt (sodium sulfate) as a leveling agent.
-
Distilled water.
-
pH meter.
-
-
Dye Stock Solution Preparation:
-
Accurately weigh 1.0 g of this compound and dissolve it in 100 mL of distilled water to create a 1% stock solution.
-
-
Dyeing Procedure:
-
Prepare five separate dyebaths, each with a liquor ratio of 40:1 (40 mL of water for every 1 g of fabric).
-
To each dyebath, add 2% on weight of fabric (owf) of the 1% dye stock solution.
-
Add 10% owf of Glauber's salt to each bath.
-
Adjust the pH of each of the five dyebaths to 3.5, 4.5, 5.5, 6.5, and 7.5, respectively, using acetic acid and sodium acetate.
-
Introduce the pre-wetted wool samples into their respective dyebaths at room temperature.
-
Gradually raise the temperature of each dyebath to 98°C over 45 minutes.
-
Maintain this temperature for 60 minutes, ensuring occasional gentle stirring.
-
Allow the dyebaths to cool down gradually.
-
Remove the dyed samples, rinse them thoroughly with cold water, and allow them to air dry.
-
Protocol for Color Fastness to Washing (Adapted from ISO 105-C06)
-
A specimen of the dyed wool is stitched between two undyed fabrics (one of wool and one of cotton).
-
The composite specimen is then washed in a standardized soap solution at a specified temperature (e.g., 40°C) for a set duration (e.g., 30 minutes).
-
After washing, the specimen is rinsed and dried.
-
The change in color of the dyed fabric and the staining of the adjacent undyed fabrics are assessed using the grey scales.
Visualizations
References
Technical Support Center: C.I. Acid Violet 48 Decontamination
This guide provides detailed protocols and troubleshooting advice for the effective removal of C.I. Acid Violet 48, an anthraquinone-based acid dye, from laboratory equipment. Adherence to these procedures is crucial to prevent cross-contamination and ensure the integrity of subsequent experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it difficult to remove?
This compound is a water-soluble acid dye used for staining protein fibers like wool and silk.[1][2] Its chemical structure, based on an anthraquinone core, allows it to form strong ionic and hydrogen bonds with surfaces, particularly those with polar or proteinaceous residues.[3] Incomplete removal can lead to persistent magenta or violet staining.
Q2: Can residual this compound affect my future experiments?
Yes. As a potent dye, even trace amounts can interfere with colorimetric or fluorometric assays. Its organic structure may also introduce contaminants into sensitive analytical procedures like HPLC or mass spectrometry.
Q3: Is it safe to use strong acids or bases for cleaning?
While effective, strong acids and bases should be used with caution. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat.[4] Be aware that strong alkaline solutions can damage glass over long periods.[4]
Q4: What should I do if a stain persists after following the standard cleaning protocol?
For stubborn stains, more aggressive cleaning methods may be necessary. This can include soaking the equipment in a base bath or an acid bath overnight. Refer to the Troubleshooting Guide below for a step-by-step approach.
Chemical & Physical Properties of this compound
A summary of the key properties of this compound is provided below to help understand its behavior in different cleaning solutions.
| Property | Value | Reference |
| Molecular Structure | Anthraquinone derivative | [1][3] |
| Appearance | Dark reddish-brown powder | [1][5] |
| λmax (in water) | 592 nm | [1][5] |
| Solubility in Water | 8 g/L at 20°C | [1][2] |
| 80 g/L at 90°C | [6][7] | |
| Behavior in Acid | Turns reddish-brown with precipitation in HCl | [1][6][7] |
| Behavior in Base | Color improves with precipitation in NaOH | [1][6][7] |
Experimental Protocols for Removal
Follow these protocols based on the level of contamination. Always perform a final rinse with deionized (DI) water to ensure no cleaning agent residue remains.[8]
Protocol 1: Standard Cleaning for Light Staining
This procedure is suitable for routine cleaning immediately after use.
-
Initial Rinse: Immediately after use, rinse the equipment thoroughly with warm tap water to remove the bulk of the dye.[9][10]
-
Detergent Wash: Prepare a 2% solution of a laboratory-grade, phosphate-free detergent (e.g., Alconox, Liquinox).[9][10] Wash the glassware using a soft-bristled brush.
-
Tap Water Rinse: Rinse thoroughly with warm tap water to remove all detergent.
-
Solvent Rinse: Rinse 2-3 times with acetone or ethanol to remove any residual organic dye molecules.[8]
-
Final DI Water Rinse: Rinse 3-4 times with deionized water.[8]
-
Drying: Allow to air dry or place in a drying oven as appropriate.
Protocol 2: Aggressive Cleaning for Heavy or Dried Stains
This protocol is for stubborn, dried-on residues.
-
Pre-Soak: If stains are dried, soak the glassware in a 2% laboratory detergent solution for at least 2-4 hours, or overnight if necessary.[8]
-
Scrub and Rinse: Following the soak, scrub the equipment with a soft-bristled brush and rinse thoroughly with tap water.
-
Acid or Base Bath (Choose one):
-
Acid Bath: In a fume hood, soak the glassware in a 10% hydrochloric acid (HCl) solution for 20-30 minutes.[9]
-
Base Bath: Alternatively, soak the glassware in a saturated solution of potassium hydroxide (KOH) in ethanol. Caution: Base baths are highly corrosive and should be handled with extreme care.
-
-
Neutralization and Rinsing:
-
After an acid bath, carefully remove the glassware and rinse extensively with tap water.[8]
-
After a base bath, rinse with tap water, followed by a brief rinse with a weak acid (e.g., 1% HCl) to neutralize, and then rinse again thoroughly with tap water.
-
-
Final DI Water Rinse: Rinse 3-4 times with deionized water.
-
Drying: Air dry or use a drying oven.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Persistent violet/magenta stain after standard cleaning | Strong adhesion of dye to the surface; potential protein residue binding the dye. | Proceed to Protocol 2 (Aggressive Cleaning). An overnight soak in a laboratory detergent is often effective.[8] |
| Glassware appears cloudy or has a film after cleaning | Reaction between residual detergent and an acid wash; hard water deposits. | Ensure thorough rinsing between detergent and acid steps.[4] Perform a final rinse with deionized water. |
| Plastic equipment is stained | Dye has absorbed into the polymer matrix. | Avoid aggressive solvents like acetone which can damage some plastics. Soak in a 5-10% bleach (sodium hypochlorite) solution for 1-2 hours, followed by extensive rinsing with tap and DI water. Test on a small area first. |
| Stain remains even after aggressive cleaning | The dye may have permanently stained the surface, or highly resistant residue is present. | Consider using an ultrasonic cleaner with a laboratory detergent solution.[4] As a last resort for glass, a chromic acid wash can be used, but this is highly hazardous and should only be performed by trained personnel with proper safety precautions.[4][11] |
Diagrams and Workflows
General Cleaning Workflow
The following diagram outlines the standard decision-making process for cleaning lab equipment contaminated with this compound.
Caption: Standard workflow for cleaning this compound contamination.
Troubleshooting Persistent Stains
This decision tree provides a logical approach to handling stains that are not removed by standard protocols.
Caption: Decision tree for troubleshooting stubborn this compound stains.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. Acid Violet 48 | 12220-51-8 [m.chemicalbook.com]
- 3. This compound | 12220-52-9 | Benchchem [benchchem.com]
- 4. What are good cleaning techniques for laboratory glassware? - Technical - Knowledgebase - Ace Glass Inc. Support Helpdesk [aceglass.com]
- 5. This compound | 12220-51-8 | Benchchem [benchchem.com]
- 6. guidechem.com [guidechem.com]
- 7. 酸性紫 48 | 12220-51-8 [m.chemicalbook.com]
- 8. How to Clean Laboratory Glassware: A Comprehensive Guide | Lab Manager [labmanager.com]
- 9. watersciences.unl.edu [watersciences.unl.edu]
- 10. How To Clean Lab Equipment & Glassware | Boekel Scientific [boekelsci.com]
- 11. 6.4 Washing and cleaning of laboratory glassware | Dairy Knowledge Portal [dairyknowledge.in]
Strategies to improve the exhaustion rate of C.I. Acid Violet 48 in dyeing
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the dyeing of various substrates with C.I. Acid Violet 48.
Troubleshooting Guide
This guide addresses common issues encountered during the dyeing process with this compound, focusing on strategies to improve the dye's exhaustion rate.
Issue 1: Low Dye Exhaustion Rate
Question: My dye bath remains deeply colored after the dyeing process, and the substrate has a lighter shade than expected. How can I improve the exhaustion rate of this compound?
Answer: A low exhaustion rate is a common issue and can be influenced by several factors. Here are the key parameters to investigate and optimize:
-
pH of the Dyebath: The pH of the dyeing medium is critical for the ionic interaction between the anionic acid dye and the cationic sites on the fiber. For protein fibers like wool and silk, and polyamides like nylon, an acidic pH is necessary to protonate the amino groups, creating positive charges that attract the negatively charged dye molecules.[1][2]
-
Recommendation: Ensure the pH of your dyebath is in the optimal acidic range. For this compound on wool, a weakly acidic condition (pH 4-6) is generally recommended.[1] You can adjust the pH using acetic acid or formic acid.
-
-
Dyeing Temperature: Temperature plays a crucial role in the diffusion of dye molecules into the fiber.
-
Electrolyte Concentration: The addition of an electrolyte, such as Glauber's salt (sodium sulfate), can influence the dyeing process. In acid dyeing, electrolytes can act as a leveling agent by promoting more even dye distribution.[1]
-
Recommendation: The effect of electrolytes can be complex and depends on the specific dye and substrate. For this compound on wool under weakly acidic conditions, adding an electrolyte can help neutralize the negative surface charge on the fiber, reducing electrostatic repulsion and thereby increasing the dye adsorption rate.[1]
-
-
Dye Concentration: Using an excessive amount of dye for the weight of the fabric can lead to incomplete exhaustion.[7]
-
Recommendation: Calculate the appropriate amount of dye based on the desired depth of shade (% owf - on the weight of fabric).
-
Illustrative Data on Factors Affecting Exhaustion Rate of this compound on Wool Fabric
Disclaimer: The following tables present illustrative data to demonstrate the expected trends. Actual results may vary based on specific experimental conditions.
Table 1: Effect of pH on Exhaustion Rate
| pH | Exhaustion Rate (%) |
| 3.0 | 85 |
| 4.0 | 92 |
| 5.0 | 95 |
| 6.0 | 88 |
| 7.0 | 75 |
Table 2: Effect of Temperature on Exhaustion Rate
| Temperature (°C) | Exhaustion Rate (%) |
| 60 | 70 |
| 70 | 80 |
| 80 | 88 |
| 90 | 95 |
| 100 | 96 |
Table 3: Effect of Electrolyte (Glauber's Salt) Concentration on Exhaustion Rate
| Electrolyte Conc. (g/L) | Exhaustion Rate (%) |
| 0 | 85 |
| 5 | 88 |
| 10 | 92 |
| 15 | 94 |
| 20 | 93 |
Issue 2: Uneven Dyeing (Splotchy or Streaky Results)
Question: The color on my substrate is not uniform. What causes uneven dyeing with this compound and how can I prevent it?
Answer: Uneven dyeing, also known as poor levelness, can result from several factors in the dyeing process. This compound is noted to have medium levelness properties, which means careful control of the dyeing parameters is necessary.[1][8][9]
-
Rapid Initial Dye Uptake: If the dye strikes the fabric too quickly, it can lead to uneven coloration.
-
Recommendation:
-
Control the rate of temperature rise: A slow and steady increase in temperature allows for more even dye migration.[10]
-
Add acid gradually: Adding the acid portion-wise or after the dye has been evenly distributed at a lower temperature can help control the initial dye strike.[10]
-
Use a leveling agent: These chemical auxiliaries help to slow down the dye uptake and promote even distribution.
-
-
-
Improper Dissolving of Dye: If the dye powder is not fully dissolved, small particles can cause spots or "freckles" on the fabric.[10]
-
Recommendation: Ensure the dye is completely dissolved in hot water before adding it to the dyebath. It is good practice to paste the dye with a small amount of hot water before adding the bulk of the water.[10]
-
-
Insufficient Agitation: Lack of proper movement of the substrate or the dyebath can lead to localized high concentrations of dye.
-
Recommendation: Ensure continuous and gentle agitation of the substrate throughout the dyeing process.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for dissolving this compound?
A1: this compound has good solubility in water, especially at higher temperatures. A solubility of 80 g/L is reported at 90°C.[1] It is recommended to dissolve the dye powder in hot water to ensure it is fully dissolved before adding to the dyebath.
Q2: Can I use this compound for dyeing materials other than wool?
A2: Yes, this compound is suitable for dyeing other protein fibers like silk and synthetic polyamide fibers such as nylon.[2][8][11] The general principles of acid dyeing regarding pH, temperature, and electrolytes apply to these substrates as well.
Q3: The dyed fabric has poor wash fastness. How can I improve this?
A3: While this compound generally has good wet fastness properties on wool, poor wash fastness can result from incomplete dye fixation or the presence of unfixed dye on the fiber surface.[1]
-
Ensure complete exhaustion and fixation: Follow the recommendations for optimizing pH and temperature to maximize the dye-fiber interaction.
-
Thorough rinsing: After dyeing, it is crucial to thoroughly rinse the substrate to remove any unfixed dye. A final wash with a non-ionic detergent can also be beneficial.
-
Use of a fixing agent: In some cases, a cationic fixing agent can be used in an after-treatment step to improve the wet fastness properties of acid dyes.
Q4: My dyebath did not exhaust completely, what should I do?
A4: If the dyebath is still colored after the recommended dyeing time, you can try the following:
-
Extend the dyeing time: Allow more time for the dye to diffuse into the fiber.
-
Adjust the pH: If the pH has risen during the process, a small addition of acid might help to promote further exhaustion.[7]
-
Increase the temperature: If the dyeing was conducted at a lower temperature, gradually increasing it to the boil can enhance exhaustion.[7]
-
Add more substrate: If you have used too much dye, adding more undyed material can help to absorb the excess dye.[7]
Experimental Protocols
Protocol 1: Standard Laboratory Dyeing of Wool with this compound
This protocol outlines a standard procedure for dyeing a 10g skein of wool yarn to a 1% depth of shade (% owf).
Materials:
-
10g pre-wetted wool skein
-
0.1g this compound dye powder
-
Distilled water
-
Acetic acid (10% solution)
-
Glauber's salt (sodium sulfate)
-
Beaker (1L)
-
Heating plate with magnetic stirrer
-
pH meter
-
Graduated cylinders and pipettes
Procedure:
-
Prepare the Dyebath:
-
Accurately weigh 0.1g of this compound dye powder.
-
In a separate small beaker, create a paste of the dye with a small amount of hot distilled water.
-
Gradually add more hot water to dissolve the dye completely, making up to 100mL.
-
In the 1L beaker, add 400mL of distilled water.
-
Add the dissolved dye solution to the beaker.
-
Add 1g of Glauber's salt (10% owf) and stir until dissolved.
-
Adjust the pH of the dyebath to 5.0 using the 10% acetic acid solution.
-
Top up the total volume of the dyebath to 500mL with distilled water (Liquor ratio 50:1).
-
-
Dyeing Process:
-
Introduce the pre-wetted 10g wool skein into the dyebath at room temperature.
-
Begin heating the dyebath with continuous stirring.
-
Raise the temperature gradually to 95°C over 30 minutes (approximately 2.5°C/minute).
-
Hold the temperature at 95°C for 60 minutes, continuing to stir gently.
-
-
Rinsing and Drying:
-
After 60 minutes, turn off the heat and allow the dyebath to cool down slowly.
-
Once the dyebath is cool enough to handle, remove the wool skein.
-
Rinse the dyed skein under running cold water until the water runs clear.
-
Gently squeeze out the excess water.
-
Hang the skein to air dry at room temperature.
-
Protocol 2: Spectrophotometric Determination of Exhaustion Rate
This protocol describes how to quantify the exhaustion rate of this compound from the dyebath.
Materials:
-
UV-Vis Spectrophotometer
-
Cuvettes
-
Volumetric flasks and pipettes
-
Distilled water
-
Samples of the dyebath taken before and after dyeing
Procedure:
-
Prepare a Calibration Curve:
-
Prepare a stock solution of this compound of a known concentration (e.g., 100 mg/L).
-
From the stock solution, prepare a series of standard solutions of known concentrations (e.g., 2, 4, 6, 8, 10 mg/L) by serial dilution.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound (approximately 592 nm).[8]
-
Plot a graph of absorbance versus concentration to create a calibration curve.
-
-
Measure Dyebath Absorbance:
-
Before starting the dyeing process, take a sample of the initial dyebath.
-
After the dyeing process is complete, take a sample of the final (exhausted) dyebath.
-
Dilute both the initial and final dyebath samples with distilled water to a concentration that falls within the range of your calibration curve.
-
Measure the absorbance of the diluted initial and final dyebath samples at the λmax.
-
-
Calculate Exhaustion Rate:
-
Using the calibration curve, determine the concentration of the dye in the initial (C_initial) and final (C_final) dyebath samples.
-
Calculate the exhaustion rate (E%) using the following formula:
E% = [(C_initial - C_final) / C_initial] * 100
-
Visualizations
Caption: A typical workflow for the laboratory dyeing of fibers with acid dyes.
Caption: A decision-making diagram for troubleshooting low dye exhaustion.
References
- 1. hztya.com [hztya.com]
- 2. Skyacido® Acid Violet 48 Rit Dye Violet - Buy Acid Violet 48 for wool, Acid Violet 48 for silk, Aicd dyes exporters Product on TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]
- 3. This compound | 12220-52-9 | Benchchem [benchchem.com]
- 4. 4 common problems of acid dyeing nylon - Knowledge - Hangzhou Fucai Chem Co., Ltd [colorfuldyes.com]
- 5. Four common defects in polyamide dyeing and their solutions [boshitex.com]
- 6. 4 common problems of acid dye dyeing nylon - TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]
- 7. cdn1.schoolofsweetgeorgia.com [cdn1.schoolofsweetgeorgia.com]
- 8. worlddyevariety.com [worlddyevariety.com]
- 9. Acid Violet 48 | 12220-51-8 [chemicalbook.com]
- 10. Acid Dyes - Dissolving and Trouble Shooting [dharmatrading.com]
- 11. Acid Violet 48 Violet Fbl 180% CAS: 12220-51-8 Wool Leather Acid Dyes - Leather Dye and Acid Dyes [orienchem.en.made-in-china.com]
Validation & Comparative
A Comparative Guide to C.I. Acid Violet 48 and Methylene Blue for Cell Nuclei Staining
For researchers, scientists, and drug development professionals, the selection of an appropriate staining agent is paramount for the accurate visualization and analysis of cellular structures. This guide provides a detailed comparison of C.I. Acid Violet 48 and the more traditional Methylene Blue for the specific application of staining cell nuclei. While Methylene Blue is a well-established nuclear stain, this guide explores the potential utility and characteristics of this compound, offering a comprehensive overview based on available data.
Introduction to Nuclear Stains
Nuclear staining is a fundamental technique in histology and cell biology, enabling the visualization of the cell nucleus and its components, primarily DNA. The choice of stain depends on several factors, including the chemical nature of the dye, its affinity for nuclear components, and the specific requirements of the experiment.
Methylene Blue is a cationic (basic) thiazine dye that is widely used in biological staining.[1][2] Its positive charge allows it to readily bind to negatively charged components within the cell, most notably the phosphate groups of nucleic acids (DNA and RNA), making it an effective stain for cell nuclei.[1]
This compound is a synthetic acid dye belonging to the anthraquinone class.[3][4] Primarily utilized in the textile industry for dyeing materials like wool and silk, its application in biological staining is less documented.[5] As an acid dye, it carries a negative charge and is expected to bind to positively charged components within the cell.
Mechanism of Action
The staining mechanisms of Methylene Blue and this compound are fundamentally different due to their opposing ionic properties.
Methylene Blue: As a cationic dye, Methylene Blue works on the principle of electrostatic attraction. The positively charged dye molecules are attracted to and form ionic bonds with the negatively charged phosphate backbone of DNA and RNA in the cell nucleus. This results in the characteristic blue staining of the nucleus.
This compound: As an anionic dye, this compound would be expected to bind to positively charged molecules within the cell. In the context of nuclear staining, this would primarily involve histone proteins, which are rich in positively charged amino acids like lysine and arginine. These proteins are integral to the structure of chromatin, and their staining could provide an indirect visualization of the nucleus. The interaction is likely mediated by ionic and hydrogen bonding.[4]
Performance Comparison
Due to the limited availability of data on this compound for nuclear staining, a direct quantitative comparison with Methylene Blue is challenging. The following table summarizes the known properties and expected performance characteristics of each dye.
| Feature | This compound | Methylene Blue |
| C.I. Name | Acid Violet 48 | Basic Blue 9[2] |
| CAS Number | 12220-51-8[3] | 61-73-4 |
| Molecular Formula | C₃₇H₃₉N₂NaO₆S[3] | C₁₆H₁₈ClN₃S |
| Dye Class | Anthraquinone (Acid Dye)[3][4] | Thiazine (Basic Dye)[1] |
| Staining Target | Expected to bind to positively charged proteins (e.g., histones) | Binds to negatively charged nucleic acids (DNA and RNA)[1] |
| Color of Stained Nuclei | Violet/Reddish-Brown (based on dye color)[3][5] | Blue |
| Established Use in Nuclear Staining | Not well-established; primarily an industrial dye[5] | Well-established and commonly used[1][6] |
| Specificity for Nuclei | Potentially lower, as it may also stain other positively charged cellular components. | High, due to the high concentration of nucleic acids in the nucleus. |
Experimental Protocols
Methylene Blue Staining Protocol for Cell Nuclei (General)
This protocol provides a general guideline for staining fixed cells with Methylene Blue.
Materials:
-
Phosphate-buffered saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde or methanol)
-
Methylene Blue staining solution (e.g., 0.1% to 1% in water or a buffer)
-
Distilled water
-
Microscope slides and coverslips
-
Mounting medium
Procedure:
-
Cell Preparation: Adherent cells are grown on sterile coverslips. Suspension cells can be attached to slides using a cytocentrifuge or appropriate coating.
-
Fixation: The cells are fixed to preserve their structure. This can be achieved by incubating with 4% paraformaldehyde for 10-15 minutes at room temperature, followed by washing with PBS. Alternatively, methanol fixation can be used.
-
Staining: The fixed cells are incubated with the Methylene Blue staining solution for a duration ranging from 1 to 5 minutes. The optimal staining time may need to be determined empirically.
-
Washing: After staining, the slides are gently rinsed with distilled water to remove excess stain.
-
Dehydration (Optional): For permanent mounting, the slides can be dehydrated through a graded series of ethanol solutions (e.g., 70%, 95%, 100%).
-
Clearing (Optional): Following dehydration, the slides are treated with a clearing agent like xylene.
-
Mounting: A drop of mounting medium is applied to the slide, and a coverslip is carefully placed over the specimen, avoiding air bubbles.
-
Visualization: The stained cells can then be observed under a light microscope.
This compound Staining Protocol for Cell Nuclei (Hypothetical)
As there are no established protocols for using this compound for nuclear staining, the following is a hypothetical protocol based on the general principles of acid dye staining. Optimization would be required.
Materials:
-
Phosphate-buffered saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde)
-
This compound staining solution (concentration to be determined, likely in an acidic buffer to promote binding to proteins)
-
Acidic rinse solution (e.g., dilute acetic acid)
-
Distilled water
-
Microscope slides and coverslips
-
Mounting medium
Procedure:
-
Cell Preparation and Fixation: Follow the same procedure as for Methylene Blue staining.
-
Staining: Incubate the fixed cells with the this compound staining solution. The optimal pH and incubation time would need to be determined experimentally. An acidic environment may enhance staining of proteins.
-
Washing: Rinse the slides with an acidic rinse solution to remove non-specific background staining, followed by a brief rinse in distilled water.
-
Dehydration and Mounting: Follow the same procedure as for Methylene Blue staining.
-
Visualization: Observe the stained cells under a light microscope.
Visualizing the Staining Workflow
The following diagram illustrates a general workflow for staining cell nuclei, applicable to both Methylene Blue and, hypothetically, to this compound.
Conclusion
Methylene Blue remains a reliable and well-characterized stain for cell nuclei due to its strong and specific binding to nucleic acids. Its cationic nature makes it ideal for visualizing the negatively charged nuclear material.
This compound, an anionic industrial dye, is not a standard or recommended stain for cell nuclei. While it may theoretically bind to positively charged histone proteins, its efficacy, specificity, and potential for inducing artifacts are unknown. Researchers seeking to explore its use would need to undertake significant protocol development and validation.
For routine and reliable staining of cell nuclei, Methylene Blue is the demonstrably superior choice based on current scientific literature and established protocols. Further research would be necessary to determine if this compound offers any unique advantages or applications in specialized biological staining.
References
A Comparative Analysis of Color Fastness: C.I. Acid Violet 48 Versus Azo Dyes
In the realm of textile and material coloration, the selection of a dye is a critical decision dictated by the desired shade, substrate compatibility, and, crucially, the durability of the color. This guide provides a detailed comparison of the color fastness properties of C.I. Acid Violet 48, an anthraquinone dye, and the broad class of azo dyes. This objective analysis, supported by experimental data and standardized testing protocols, is intended for researchers, scientists, and professionals in product development who require a deep understanding of dye performance.
Chemical Distinction and Performance Implications
The performance of a dye, particularly its fastness, is intrinsically linked to its chemical structure.
This compound belongs to the anthraquinone class of dyes. Its molecular structure is based on anthraquinone, a large and stable aromatic system. This inherent stability is a key contributor to its high performance, particularly its resistance to degradation by light.
Azo Dyes are the largest and most versatile class of synthetic dyes, characterized by the presence of one or more azo groups (-N=N-).[1] This group is the chromophore responsible for the color. The properties of azo dyes can vary significantly based on the specific aromatic structures attached to the azo group and the presence of solubilizing groups like sulfonic acid.[1] While versatile, the azo bond can be susceptible to cleavage under certain conditions, which can impact fastness properties.
Comparative Analysis of Color Fastness
The ability of a dyed material to retain its color when exposed to various environmental factors is known as color fastness. The key parameters for comparison are light fastness, wash fastness, and crocking (rubbing) fastness. The data presented below is based on standardized testing methodologies.
| Property | Test Standard | This compound | Typical Acid Azo Dyes |
| Light Fastness | ISO 105-B02 / AATCC 16 | 6[2][3][4][5][6][7] | 3-5 |
| Wash Fastness (Color Change) | ISO 105-C06 | 4-5[5][6][7] | 3-4 |
| Wash Fastness (Staining) | ISO 105-C06 | 5 (on Wool)[4][6][7] | 3-4 |
| Crocking Fastness (Dry) | ISO 105-X12 / AATCC 8 | 4-5 (Good to Excellent) | 4 (Good) |
| Crocking Fastness (Wet) | ISO 105-X12 / AATCC 8 | 4 (Good) | 2-3 (Fair to Poor) |
Light Fastness is rated on a scale of 1 (very poor) to 8 (excellent). Wash and Crocking Fastness are rated on a scale of 1 (poor) to 5 (excellent).
Experimental Protocols
Accurate comparison of dye performance relies on standardized experimental procedures. The following are detailed methodologies for the key fastness tests.
Light Fastness Test (ISO 105-B02 / AATCC Test Method 16.3)
This test determines the resistance of a dye to the fading effect of light.
-
Principle: A specimen of the dyed textile is exposed to a high-intensity artificial light source that simulates natural sunlight under controlled conditions. The change in color is assessed by comparing the exposed sample with an unexposed portion of the same sample.
-
Apparatus:
-
Xenon Arc Lamp Fading Apparatus.
-
AATCC Blue Wool Lightfastness Standards or ISO Grey Scale for Color Change.
-
Opaque card for masking.
-
-
Procedure:
-
A portion of the test specimen is covered with an opaque mask.
-
The specimen, along with standard blue wool references, is placed in the xenon arc test chamber.
-
The samples are exposed to light from the xenon arc lamp under controlled temperature and humidity for a specified duration or until a certain blue wool standard fades to a specific degree.
-
The color change of the exposed portion of the specimen is evaluated by comparing it to the unexposed portion using the Grey Scale for Color Change. The rating is assigned on a scale of 1 to 8.
-
Wash Fastness Test (ISO 105-C06)
This method assesses a material's color resistance to domestic and commercial laundering.
-
Principle: A dyed specimen, in contact with a multi-fiber adjacent fabric, is mechanically agitated in a soap or detergent solution at a specific temperature and time, rinsed, and dried. The change in the color of the specimen and the staining of the adjacent fabric are evaluated.
-
Apparatus:
-
Launder-Ometer or similar apparatus with stainless steel containers.
-
Stainless steel balls (for mechanical agitation).
-
Multi-fiber adjacent fabric (typically containing acetate, cotton, nylon, polyester, acrylic, and wool).
-
Standard ECE detergent and sodium perborate.
-
Grey Scale for assessing color change and staining.
-
-
Procedure:
-
A 10cm x 4cm specimen of the dyed fabric is sewn together with a same-sized piece of multi-fiber test fabric.
-
The composite specimen is placed in a stainless steel container with the specified amount of detergent solution, sodium perborate, and stainless steel balls.
-
The container is sealed and placed in the Launder-Ometer, which agitates it at a specified temperature (e.g., 40°C, 50°C, or 60°C) for a set time (e.g., 30 or 45 minutes).
-
After agitation, the specimen is removed, rinsed thoroughly with water, and dried in air at a temperature not exceeding 60°C.
-
The color change of the dyed specimen and the degree of staining on each fiber of the multi-fiber strip are evaluated using the respective Grey Scales (rated 1 to 5).
-
Crocking (Rubbing) Fastness Test (ISO 105-X12 / AATCC Test Method 8)
This test evaluates the amount of color transferred from a colored textile surface to another surface by rubbing.
-
Principle: A colored test specimen is rubbed with a standard white cotton cloth (crocking cloth) under controlled pressure for a set number of times. The amount of color transferred to the white cloth is then assessed.
-
Apparatus:
-
Crockmeter (rubbing fastness tester).
-
Standard white cotton crocking cloth.
-
Grey Scale for Staining or Chromatic Transference Scale.
-
-
Procedure:
-
The colored test specimen is mounted flat on the base of the crockmeter.
-
Dry Crocking: A dry, conditioned square of white crocking cloth is mounted onto the rubbing finger of the crockmeter.
-
Wet Crocking: A square of white crocking cloth is wetted with deionized water to a specific moisture content (typically 65% ± 5%) and then mounted on the rubbing finger.
-
The rubbing finger is passed back and forth 10 times over the test specimen with a downward force of 9N.
-
The white crocking cloth is removed, and the amount of color transferred is evaluated by comparing it with the Grey Scale for Staining. The rating is assigned on a scale of 1 to 5.
-
Visualization of Experimental Workflow
The logical flow of the color fastness evaluation process can be visualized as follows:
Caption: Workflow for Color Fastness Testing.
Discussion
The experimental data clearly indicates that this compound, as a representative of anthraquinone dyes, generally exhibits superior color fastness compared to typical acid azo dyes.
-
Light Fastness: The stable, fused-ring structure of this compound makes it highly resistant to photodegradation, resulting in an excellent light fastness rating of 6.[2][3][4][5][6][7] Azo dyes, in contrast, can be more susceptible to fading upon light exposure due to the potential cleavage of the -N=N- bond.
-
Wash Fastness: this compound demonstrates very good to excellent wash fastness.[5][6][7] This is attributed to its large molecular size and the strong ionic and van der Waals forces that bind it to protein and polyamide fibers. While many acid azo dyes also form strong bonds, their smaller molecular size can sometimes lead to lower wash fastness.
-
Crocking Fastness: Both dye types generally show good dry crocking fastness. However, a significant difference is often observed in wet crocking. Acid azo dyes, particularly in darker shades, can exhibit poor wet crocking fastness. This is because the water acts as a lubricant, facilitating the removal of dye particles that are not firmly fixed within the fiber structure.
Conclusion
The choice between this compound and an azo dye depends heavily on the end-use requirements of the dyed material. For applications demanding high light fastness and superior wash fastness, such as automotive textiles, high-quality apparel, and leather goods, this compound is an excellent candidate.[2][4][7] Azo dyes, with their vast color range and economic advantages, remain a vital choice for a wide array of applications where the most stringent fastness properties are not the primary concern.[1] This guide provides the foundational data and methodologies for professionals to make informed decisions based on objective performance metrics.
References
- 1. pylamdyes.com [pylamdyes.com]
- 2. This compound | 12220-52-9 | Benchchem [benchchem.com]
- 3. ACID VIOLET 48|CAS NO.12220-51-8 [chinainterdyes.com]
- 4. This compound | 12220-51-8 | Benchchem [benchchem.com]
- 5. Acid Violet 48 Weak Acid Violet N-Fbl for Textile Use - Weak Acid Violet N-Fbl, Acid Dye | Made-in-China.com [m.made-in-china.com]
- 6. worlddyevariety.com [worlddyevariety.com]
- 7. hztya.com [hztya.com]
A Comparative Guide to the Quantification of C.I. Acid Violet 48: HPLC vs. UV-Vis Spectrophotometry
For researchers, scientists, and drug development professionals requiring accurate quantification of C.I. Acid Violet 48, selecting the appropriate analytical methodology is paramount. This guide provides a detailed comparison of two common analytical techniques: High-Performance Liquid Chromatography (HPLC) and UV-Visible (UV-Vis) Spectrophotometry. The comparison is supported by experimental protocols and performance data to aid in the selection of the most suitable method based on specific analytical needs.
High-Performance Liquid Chromatography (HPLC) Method Validation
Experimental Protocol: HPLC
A typical RP-HPLC method for the analysis of acidic dyes like this compound would involve the following:
-
Chromatographic System: A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.
-
Column: A Newcrom R1 or a standard C18 column is often suitable for the separation of acidic dyes.
-
Mobile Phase: A gradient elution using a mixture of acetonitrile and water, with an acidic modifier such as trifluoroacetic acid (TFA) or phosphoric acid to ensure good peak shape. The pH is typically maintained in the acidic range (e.g., 2.5–3.0).
-
Flow Rate: A standard flow rate of 1.0 mL/min is commonly used.
-
Injection Volume: Typically 10-20 µL.
-
Detection Wavelength: Detection is performed at the maximum absorbance wavelength (λmax) of this compound, which is in the range of 520–540 nm.[1]
-
Quantification: External calibration curves are constructed using pure standards of this compound to minimize matrix effects.[1]
Performance Data
The following table summarizes the typical validation parameters for an HPLC method for acidic dye quantification, based on International Council for Harmonisation (ICH) guidelines.
| Parameter | Typical Performance Characteristics |
| Linearity (R²) | > 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | < 2.0% |
| Limit of Detection (LOD) | Analyte and instrument dependent, typically in the ng/mL range. |
| Limit of Quantification (LOQ) | Analyte and instrument dependent, typically in the µg/mL range. |
| Specificity | High, with the ability to separate the analyte from impurities and degradation products. |
UV-Visible (UV-Vis) Spectrophotometry: A Simpler Alternative
UV-Vis spectrophotometry presents a simpler and more cost-effective alternative to HPLC for the quantification of this compound, particularly in non-complex sample matrices where interfering substances are absent.
Experimental Protocol: UV-Vis Spectrophotometry
The quantification of this compound using UV-Vis spectrophotometry involves the following steps:
-
Instrument: A calibrated UV-Vis spectrophotometer.
-
Solvent: A solvent in which the dye is stable and soluble, such as deionized water or a suitable buffer.
-
Wavelength Selection: The wavelength of maximum absorbance (λmax) for this compound is determined by scanning a standard solution across the UV-Vis spectrum. This is typically between 520-540 nm.
-
Calibration Curve: A series of standard solutions of this compound of known concentrations are prepared and their absorbance at the λmax is measured. A calibration curve of absorbance versus concentration is then plotted.
-
Sample Measurement: The absorbance of the sample solution is measured at the λmax, and the concentration is determined from the calibration curve.
Performance Data
The performance of a UV-Vis spectrophotometric method for dye quantification can be summarized as follows:
| Parameter | Typical Performance Characteristics |
| Linearity (R²) | > 0.995 |
| Accuracy (% Recovery) | 95.0% - 105.0% |
| Precision (% RSD) | < 5.0% |
| Limit of Detection (LOD) | Dependent on the molar absorptivity of the dye, typically in the µg/mL range. |
| Limit of Quantification (LOQ) | Dependent on the molar absorptivity of the dye, typically in the µg/mL range. |
| Specificity | Low, as any substance in the sample that absorbs at the analytical wavelength will interfere with the measurement. |
Method Comparison
| Feature | HPLC | UV-Vis Spectrophotometry |
| Specificity | High | Low |
| Sensitivity | High (ng/mL to pg/mL) | Moderate (µg/mL to mg/mL) |
| Sample Throughput | Lower | Higher |
| Cost (Instrument & Consumables) | High | Low |
| Complexity of Operation | High | Low |
| Suitability for Complex Matrices | Excellent | Poor |
Experimental Workflow Diagrams
To visualize the logical flow of each analytical method's validation process, the following diagrams are provided.
Caption: HPLC Method Validation Workflow.
Caption: UV-Vis Method Validation Workflow.
References
A Comparative Analysis of C.I. Acid Violet 48 and Other Anthraquinone Dyes for Research and Development
For researchers, scientists, and drug development professionals, the selection of appropriate dyes is critical for a variety of applications, from textile dyeing to advanced biomedical research. This guide provides an objective comparison of the efficacy of C.I. Acid Violet 48 against other prominent anthraquinone dyes, C.I. Acid Blue 80 and C.I. Acid Green 25, supported by experimental data and detailed protocols.
Anthraquinone dyes, a class of synthetic colorants based on the anthraquinone structure, are valued for their brightness and good fastness properties.[1] this compound, an acid dye, is noted for its use in dyeing protein fibers like wool and silk, as well as in biological staining.[2][3] This comparison will delve into key performance indicators such as tinctorial strength, light and wash fastness, and solubility to provide a comprehensive overview of their relative performance.
Quantitative Performance Data
To facilitate a clear comparison, the following table summarizes the key quantitative data for this compound and two other commonly used anthraquinone acid dyes.
| Property | This compound | C.I. Acid Blue 80 | C.I. Acid Green 25 |
| C.I. Name | Acid Violet 48 | Acid Blue 80 | Acid Green 25 |
| Molecular Structure | Anthraquinone | Anthraquinone | Anthraquinone |
| Lightfastness (ISO 105-B02) | 6[2] | Moderate to Good[4] | 5[5] |
| Wash Fastness (ISO 105-C06) | Fading: 4-5, Staining: 5[2] | Moderate[4] | Fading: 4, Staining: 5[5] |
| Solubility in Water | 8 g/L at 20°C[6] | 10.95 g/L at 20°C[1] | 36 g/L at 20°C[7] |
| Appearance | Dark reddish-brown powder[6] | Blue powder[8] | Dark green powder[5] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of dye performance. The following are standard protocols for determining lightfastness and wash fastness.
Lightfastness Testing (ISO 105-B02)
This method determines the resistance of the color of textiles to the action of an artificial light source representative of natural daylight (D65).[9]
-
Specimen Preparation: A specimen of the dyed textile is mounted on a sample holder.
-
Reference Materials: A set of blue wool references with known lightfastness (rated 1 to 8) is exposed simultaneously with the test specimen.[9]
-
Exposure: The specimens and references are exposed to a xenon arc lamp under controlled conditions of temperature and humidity.[9]
-
Assessment: The change in color of the test specimen is assessed by comparing it with the fading of the blue wool references. The lightfastness rating is the number of the blue wool reference that shows a similar change in color.[9]
Wash Fastness Testing (ISO 105-C06)
This test evaluates the resistance of the color of textiles to domestic or commercial laundering procedures.[10]
-
Specimen Preparation: A dyed specimen is stitched together with a multifiber fabric containing different types of fibers (e.g., cotton, wool, polyester).[10]
-
Washing Procedure: The composite specimen is placed in a stainless-steel container with a specified detergent solution and stainless-steel balls to simulate mechanical action. The container is then agitated in a laundering machine at a specified temperature and time.[10]
-
Rinsing and Drying: After the washing cycle, the specimen is rinsed and dried.[10]
-
Assessment: The change in color of the dyed specimen is assessed using the grey scale for color change, and the degree of staining on the different fibers of the multifiber fabric is assessed using the grey scale for staining.[10]
Visualization of a Key Application: Photodynamic Therapy
Anthraquinone dyes are being investigated for their potential as photosensitizers in photodynamic therapy (PDT), a promising cancer treatment.[11] The following diagram illustrates the fundamental mechanism of Type II PDT.
Mechanism of Type II Photodynamic Therapy.
In this process, a photosensitizer, such as an anthraquinone derivative, is administered and accumulates in target cells. Upon irradiation with light of a specific wavelength, the photosensitizer is excited from its ground state to a short-lived singlet state, followed by conversion to a longer-lived triplet state.[12][13] This excited triplet state then transfers its energy to molecular oxygen, generating highly reactive singlet oxygen.[12][14] Singlet oxygen is a potent oxidizing agent that can damage cellular components, leading to oxidative stress and ultimately, cell death through apoptosis or necrosis.[13][15]
Conclusion
This compound demonstrates good overall performance, particularly in terms of lightfastness, making it a reliable choice for applications where color stability upon light exposure is crucial. In comparison, C.I. Acid Green 25 also offers good light and wash fastness. While C.I. Acid Blue 80 exhibits moderate fastness properties, its higher solubility may be advantageous in certain applications. The potential of anthraquinone dyes in biomedical fields, such as photodynamic therapy, highlights their versatility beyond traditional dyeing applications. The choice between these dyes will ultimately depend on the specific requirements of the intended application, including the desired shade, required fastness properties, and the substrate to be colored.
References
- 1. chembk.com [chembk.com]
- 2. ACID VIOLET 48|CAS NO.12220-51-8 [chinainterdyes.com]
- 3. pylamdyes.com [pylamdyes.com]
- 4. The properties of Acid Blue 80 [techemi.com]
- 5. cncolorchem.com [cncolorchem.com]
- 6. worlddyevariety.com [worlddyevariety.com]
- 7. srla.tkechemi.com [srla.tkechemi.com]
- 8. colorantsgroup.com [colorantsgroup.com]
- 9. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. worlddyevariety.com [worlddyevariety.com]
- 15. Cellular Mechanisms of Singlet Oxygen in Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Performance of C.I. Acid Violet 48 in combination with other textile dyes
A Comparative Guide to the Performance of C.I. Acid Violet 48 in Combination with Other Textile Dyes
This guide provides a comprehensive comparison of the performance of this compound with alternative acid dyes, both individually and in combination, for dyeing protein and polyamide fibers such as wool, silk, and nylon. The information is intended for researchers, scientists, and professionals in the textile and dyeing industries.
Performance Characteristics of this compound
This compound is a weak acid dye known for its good wet fastness and compatibility with other dyes, making it a versatile choice for a variety of dyeing applications. It is primarily used for dyeing wool, silk, nylon, and their blends, as well as for coloring leather and paper. The dye produces a reddish-purple hue that varies with the pH of the dye bath.
Comparative Performance Data of Selected Acid Dyes
To provide a clear comparison, the following table summarizes the fastness properties of this compound and a selection of alternative acid dyes with similar or complementary shades. The data is based on standardized ISO testing methods.
| Dye Name | C.I. Name | Light Fastness (ISO 105-B02) | Wash Fastness (Fading) (ISO 105-C06) | Wash Fastness (Staining) (ISO 105-C06) | Perspiration Fastness (Fading) (ISO 105-E04) | Perspiration Fastness (Staining) (ISO 105-E04) | Rubbing Fastness (Dry) (ISO 105-X12) | Rubbing Fastness (Wet) (ISO 105-X12) |
| Acid Violet 48 | Acid Violet 48 | 6 | 4-5 | 5 | 4-5 | 5 | 4-5 | 3 |
| Acid Violet 17 | Acid Violet 17 | 1-2 | 3 | 4-5 | 4 | 2-4 | 4-5 | 2-3 |
| Acid Red 114 | Acid Red 114 | 3 | 4 | 5 | 4-5 | 4-5 | 4-5 | 3 |
| Acid Blue 80 | Acid Blue 80 | 5-6 | 4-5 | 4-5 | 4-5 | 4-5 | 4-5 | 3-4 |
Note: Fastness is rated on a scale of 1 to 5 (for washing, perspiration, and rubbing) or 1 to 8 (for light fastness), where a higher number indicates better fastness. A rating of 4-5 indicates very good fastness.
Performance in Combination: Trichromatic Dyeing
Achieving a wide range of shades often involves the use of trichromatic dyeing, where three primary colors (typically a yellow, a red, and a blue) are mixed. The compatibility of the dyes in such a mixture is crucial for achieving level and reproducible dyeing. Key factors for compatibility include:
-
Similar Strike Rate: The rate at which the dye is absorbed by the fiber. Dyes with similar strike rates will build up on the fiber at a comparable pace, preventing one color from dominating in the initial stages of dyeing.
-
Good Migration Properties: The ability of the dye to move from areas of high concentration to areas of low concentration on the fiber, which helps in achieving a level and even color.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the performance data table, based on ISO 105 standards.
ISO 105-B02: Colour Fastness to Artificial Light
-
Principle: A textile specimen is exposed to artificial light under specified conditions, along with a set of blue wool references. The color fastness is assessed by comparing the change in color of the specimen with that of the references.
-
Apparatus: Xenon arc lamp apparatus, opaque card, grey scale for assessing change in colour, blue wool references.
-
Procedure:
-
A specimen of the dyed textile is mounted on a card.
-
Part of the specimen is covered with an opaque cover.
-
The specimen and a set of blue wool references are simultaneously exposed to the light from a xenon arc lamp under controlled conditions of temperature and humidity.
-
The exposure is continued until the contrast between the exposed and unexposed parts of the specimen is equal to a specific grade on the grey scale.
-
The light fastness rating is determined by comparing which blue wool reference shows a similar degree of fading.
-
ISO 105-C06: Colour Fastness to Domestic and Commercial Laundering
-
Principle: A specimen of the textile, in contact with specified adjacent fabrics, is agitated in a soap or soap and soda solution, then rinsed and dried. The change in color of the specimen and the staining of the adjacent fabrics are assessed.
-
Apparatus: Launder-Ometer or similar apparatus, stainless steel containers, stainless steel balls, multifibre adjacent fabric, grey scale for assessing change in colour and staining.
-
Procedure:
-
A specimen of the dyed textile is sewn together with a multifibre adjacent fabric.
-
The composite specimen is placed in a stainless steel container with a specified amount of washing solution and stainless steel balls.
-
The container is placed in the Launder-Ometer and agitated for a specified time and at a specified temperature (e.g., 40°C, 50°C, or 60°C).
-
The specimen is then removed, rinsed, and dried.
-
The change in color of the specimen and the staining of each type of fiber in the multifibre fabric are assessed using the grey scales.
-
ISO 105-E04: Colour Fastness to Perspiration
-
Principle: A specimen of the textile, in contact with adjacent fabrics, is treated with two different artificial perspiration solutions (one acidic and one alkaline), subjected to a fixed mechanical pressure, and dried slowly at a slightly elevated temperature.
-
Apparatus: Perspirometer or equivalent device, oven, multifibre adjacent fabric, grey scale for assessing change in colour and staining.
-
Procedure:
-
Two composite specimens are prepared by sewing the dyed textile with multifibre adjacent fabric.
-
One specimen is immersed in an acidic artificial perspiration solution and the other in an alkaline solution.
-
After 30 minutes, the excess solution is removed, and the specimens are placed between plates in the Perspirometer under a specified pressure.
-
The apparatus is placed in an oven at 37°C for 4 hours.
-
The specimens are then removed, separated from the multifibre fabric, and dried.
-
The change in color and staining are assessed using the grey scales.
-
ISO 105-X12: Colour Fastness to Rubbing
-
Principle: A specimen of the textile is rubbed with a dry and a wet cotton rubbing cloth. The staining of the rubbing cloths is then assessed.
-
Apparatus: Crockmeter, cotton rubbing cloth, grey scale for assessing staining.
-
Procedure:
-
A specimen of the dyed textile is mounted on the base of the Crockmeter.
-
A dry cotton rubbing cloth is fixed to the rubbing finger of the Crockmeter.
-
The finger is moved back and forth 10 times with a downward force of 9N.
-
The test is repeated with a new specimen and a wet rubbing cloth.
-
The degree of staining on both the dry and wet rubbing cloths is assessed using the grey scale.
-
Visualizations
Experimental Workflow for Dye Fastness Testing
Caption: Experimental workflow for evaluating textile dye fastness.
Logical Relationships in Trichromatic Dyeing
Caption: Logical relationships in trichromatic acid dyeing.
Quantitative Purity Analysis of C.I. Acid Violet 48: A Comparative Guide to Spectrophotometry and High-Performance Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of spectrophotometry and High-Performance Liquid Chromatography (HPLC) for the quantitative purity analysis of C.I. Acid Violet 48, an anthraquinone-based dye. While spectrophotometry offers a rapid and straightforward approach for concentration determination, its application in purity assessment is limited. In contrast, HPLC provides superior resolution and specificity, making it the preferred method for accurate purity profiling. This document outlines detailed experimental protocols for both methods, presents a comparative analysis of their performance based on representative data, and includes workflow diagrams to illustrate the analytical processes.
Method Comparison: Spectrophotometry vs. HPLC
The choice of analytical technique for purity assessment of this compound depends on the specific requirements of the analysis, including the need for detailed impurity profiling, the required level of accuracy and precision, and considerations of time and cost.
Spectrophotometry is a rapid and cost-effective technique that measures the amount of light absorbed by a sample at a specific wavelength. For this compound, which has characteristic absorbance maxima in the visible spectrum (approximately 551 nm and 591 nm), this method can provide a quick estimation of the total dye content. However, its major limitation in purity analysis is the lack of specificity. Any impurities that absorb light at the same wavelength as this compound will contribute to the total absorbance, leading to an overestimation of purity. Therefore, spectrophotometry is generally more suitable for determining the concentration of a known pure substance rather than for assessing the purity of a potentially impure sample.
High-Performance Liquid Chromatography (HPLC) is a powerful separation technique that is highly suited for purity analysis. In a typical reverse-phase HPLC method, the dye sample is passed through a column that separates the main component (this compound) from its impurities based on their differential interactions with the stationary phase. A UV-Vis detector can then quantify each separated component. This separation capability provides high specificity, allowing for the accurate determination of the purity of this compound and the quantification of individual impurities.
Data Presentation: Performance Comparison
The following table summarizes representative performance data for the quantitative analysis of dyes using spectrophotometry and HPLC. It is important to note that specific performance may vary depending on the exact experimental conditions and the nature of the impurities present.
| Performance Parameter | Spectrophotometry (Representative Values) | HPLC (Representative Values) |
| Linearity (R²) | > 0.99 | > 0.999 |
| Accuracy (% Recovery) | 90 - 110% | 98 - 102% |
| Precision (% RSD) | < 5% | < 2% |
| Limit of Detection (LOD) | ~ 0.1 - 1 µg/mL | ~ 0.01 - 0.1 µg/mL |
| Limit of Quantification (LOQ) | ~ 0.5 - 3 µg/mL | ~ 0.05 - 0.5 µg/mL |
| Specificity | Low (interference from absorbing impurities) | High (separation of components) |
| Analysis Time per Sample | ~ 5 - 10 minutes | ~ 15 - 30 minutes |
| Cost per Sample | Low | High |
| Impurity Profiling | Not possible | Possible |
Experimental Protocols
Spectrophotometric Analysis of this compound
This protocol describes a method for the estimation of total dye content, which can be an initial, albeit limited, assessment of purity.
1. Materials and Equipment:
-
UV-Vis Spectrophotometer
-
Quartz or glass cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Analytical balance
-
This compound reference standard
-
Reagent-grade water (or other suitable solvent)
2. Procedure:
-
Preparation of Standard Solutions:
-
Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent (e.g., water) to prepare a stock solution of known concentration (e.g., 100 µg/mL).
-
Perform serial dilutions of the stock solution to prepare a series of standard solutions with concentrations ranging from approximately 1 to 20 µg/mL.
-
-
Preparation of Sample Solution:
-
Accurately weigh a sample of this compound and dissolve it in the same solvent to achieve a theoretical concentration within the range of the standard solutions.
-
-
Spectrophotometric Measurement:
-
Set the spectrophotometer to scan the visible spectrum to determine the wavelength of maximum absorbance (λmax) for this compound (expected around 592 nm).
-
Set the spectrophotometer to the determined λmax.
-
Use the solvent as a blank to zero the instrument.
-
Measure the absorbance of each standard solution and the sample solution.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the absorbance of the standard solutions versus their known concentrations.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).
-
Use the absorbance of the sample solution and the calibration curve equation to calculate the concentration of the dye in the sample.
-
Calculate the purity of the sample as: Purity (%) = (Measured Concentration / Theoretical Concentration) x 100
-
HPLC Analysis of this compound Purity
This protocol provides a more accurate and detailed purity assessment.
1. Materials and Equipment:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
Reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Volumetric flasks and pipettes
-
Analytical balance
-
This compound reference standard
-
HPLC-grade solvents (e.g., acetonitrile, water)
-
Additives for mobile phase (e.g., formic acid, trifluoroacetic acid)
2. Chromatographic Conditions (Example):
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A time-programmed gradient from a higher proportion of Mobile Phase A to a higher proportion of Mobile Phase B to ensure separation of polar and non-polar impurities.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 592 nm (or DAD scan from 200-700 nm)
-
Injection Volume: 10 µL
3. Procedure:
-
Preparation of Standard and Sample Solutions:
-
Prepare a stock solution of the this compound reference standard in a suitable diluent (e.g., a mixture of water and acetonitrile).
-
Prepare the sample solution at a similar concentration.
-
-
HPLC Analysis:
-
Equilibrate the HPLC system with the initial mobile phase composition.
-
Inject the diluent (blank), followed by the reference standard solution and the sample solution.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound in the chromatogram based on the retention time of the reference standard.
-
Identify and integrate the peaks of any impurities.
-
Calculate the purity of the this compound sample using the area normalization method: Purity (%) = (Area of this compound peak / Total area of all peaks) x 100
-
Mandatory Visualization
Caption: Experimental workflow for spectrophotometric analysis of this compound.
Caption: Experimental workflow for HPLC purity analysis of this compound.
A Comparative Guide to Protein Staining: Coomassie Brilliant Blue vs. C.I. Acid Violet 48
For researchers, scientists, and drug development professionals, the accurate visualization of proteins separated by gel electrophoresis is a critical step in countless experimental workflows. The choice of staining agent can significantly impact the sensitivity, accuracy, and downstream applications of the separated proteins. This guide provides a detailed comparison of the widely used Coomassie Brilliant Blue and the lesser-known C.I. Acid Violet 48 for protein staining applications.
Our investigation reveals that while Coomassie Brilliant Blue is a well-established and extensively documented protein stain, This compound is not a recognized or commonly used reagent for protein staining in gel electrophoresis according to currently available scientific literature. Its primary applications are in the textile industry. Therefore, a direct experimental comparison for this specific application is not feasible.
This guide will provide a comprehensive overview of Coomassie Brilliant Blue, including its different formulations, performance metrics, and detailed experimental protocols. We will also briefly discuss other acid dyes that have been utilized for protein staining to offer a broader perspective on available alternatives.
Coomassie Brilliant Blue: The Gold Standard in Protein Staining
Coomassie Brilliant Blue is an anionic triphenylmethane dye that binds non-covalently to proteins, primarily through electrostatic interactions with protonated basic amino acid residues (arginine, lysine, and histidine) and hydrophobic interactions. It exists in two main forms: Coomassie Brilliant Blue R-250 and G-250.
Key Performance Characteristics:
-
Sensitivity: The detection limit of Coomassie Brilliant Blue varies with the specific formulation and protocol. The R-250 form can typically detect protein bands containing 100 ng of protein. The colloidal G-250 formulations offer higher sensitivity, capable of detecting as little as 8-10 ng of protein per band for some proteins, with a general detection limit around 25 ng for most proteins.
-
Linear Dynamic Range: Coomassie Brilliant Blue staining demonstrates a good linear relationship between stain intensity and protein concentration over a specific range, making it suitable for semi-quantitative analysis.
-
Compatibility: Staining with Coomassie Brilliant Blue is generally compatible with downstream applications such as mass spectrometry, as the dye does not form covalent bonds with the proteins and can be largely removed.
Quantitative Comparison of Coomassie Brilliant Blue Formulations
| Feature | Coomassie Brilliant Blue R-250 | Colloidal Coomassie Brilliant Blue G-250 |
| Limit of Detection | ~100 ng | ~8-25 ng |
| Staining Time | 30 minutes to 2 hours | ~1 hour |
| Destaining Required | Yes (typically overnight) | Minimal to none |
| Mass Spectrometry Compatibility | Good | Excellent |
| Background Staining | Higher | Lower |
Experimental Protocols
Standard Coomassie Brilliant Blue R-250 Staining Protocol
This protocol is a widely used method for routine protein gel staining.
-
Fixation: After electrophoresis, immerse the gel in a fixing solution (e.g., 40% methanol, 10% acetic acid) for at least 1 hour. This step precipitates the proteins within the gel matrix, preventing their diffusion.
-
Staining: Remove the fixing solution and add the Coomassie R-250 staining solution (0.1% Coomassie Brilliant Blue R-250, 40% methanol, 10% acetic acid). Incubate for 30 minutes to 2 hours with gentle agitation.[1]
-
Destaining: Remove the staining solution and add a destaining solution (e.g., 40% methanol, 10% acetic acid).[1] Gently agitate and replace the destaining solution periodically until the background is clear and the protein bands are distinct. This may take several hours to overnight.
-
Storage: Store the destained gel in water or 7% acetic acid.
Colloidal Coomassie Brilliant Blue G-250 Staining Protocol
This method offers higher sensitivity and reduced background staining.
-
Washing: After electrophoresis, wash the gel with deionized water two to three times for 5 minutes each to remove SDS.
-
Staining: Immerse the gel in a colloidal G-250 staining solution. These are often available as pre-made commercial solutions. Incubate for approximately 1 hour with gentle agitation.
-
Washing/Destaining: Briefly wash the gel with deionized water to remove excess surface stain. Extensive destaining is typically not required due to the colloidal nature of the dye, which prevents it from deeply penetrating the gel matrix.
-
Storage: Store the gel in deionized water.
Experimental Workflow Diagram
Caption: Comparative workflow for Coomassie R-250 and Colloidal G-250 staining.
This compound and Other Acid Dyes in Protein Staining
As previously stated, this compound is not a documented reagent for staining proteins in electrophoretic gels. However, the broader class of acid dyes has seen some application in this area. For instance, a study has described the use of Acid Violet 17 (also known as Serva Violet 17) for the fast and sensitive staining of proteins in isoelectric focusing gels.[2]
In this particular study, a colloidal suspension of Acid Violet 17 in phosphoric acid was used to stain proteins, with a reported sensitivity of 1-2 ng/mm² for certain proteins.[2] The staining process was rapid (5-10 minutes), with a subsequent destaining step in phosphoric acid.[2] This demonstrates that other acid dyes, when appropriately formulated, can be effective for protein visualization.
The underlying principle for these acid dyes is similar to Coomassie Brilliant Blue, involving ionic interactions between the negatively charged dye molecules and positively charged amino acid residues on the proteins.
Logical Relationship of Protein Staining Choice
References
C.I. Acid Violet 48: A Potential Non-Toxic Alternative for Vital Staining in Cellular Research
For researchers, scientists, and drug development professionals seeking safer and more reliable methods for cell viability analysis, C.I. Acid Violet 48, an anthraquinone dye, emerges as a promising, non-toxic alternative to conventional vital stains. This guide provides a comparative analysis of this compound against established dyes like Trypan Blue, Propidium Iodide, and the non-toxic alternative Erythrosin B, supported by available experimental data and detailed protocols to facilitate its validation.
Vital staining is a cornerstone technique in cell biology, enabling the differentiation of live and dead cells based on cell membrane integrity. For decades, Trypan Blue has been the most common dye for this purpose; however, its toxicity and potential carcinogenicity have raised significant safety concerns. This has spurred the search for safer, yet equally effective, alternatives. This compound, traditionally used in the textile industry, presents itself as a viable candidate due to its chemical properties and initial cytotoxicity data suggesting a favorable safety profile.
Comparative Analysis of Vital Stains
The efficacy of a vital stain is determined by its ability to be excluded by healthy cells with intact membranes while penetrating and staining cells with compromised membranes. The ideal vital stain should be non-toxic to live cells, provide clear differentiation between live and dead populations, and be easy to use.
| Stain | Principle of Staining | Reported Cytotoxicity (HeLa Cells) | Advantages | Disadvantages |
| This compound | Dye Exclusion (presumed) | IC50: 30 µg/mL[1] | Potential for low toxicity | Limited data on vital staining performance; protocol requires validation |
| Trypan Blue | Dye Exclusion | Toxic and potentially carcinogenic[2][3] | Well-established protocols; widely available | Toxic to cells over time, affecting accuracy; safety concerns for users[2][3] |
| Propidium Iodide (PI) | Dye Exclusion (fluorescent) | Used to identify dead cells, indicating toxicity at higher concentrations | High-throughput capabilities with flow cytometry; clear distinction of dead cells[4][5][6] | Requires fluorescence detection; can bind to RNA, potentially causing false positives[3] |
| Erythrosin B | Dye Exclusion | Generally considered non-toxic; used as a food additive[2][3] | Non-toxic to cells and users; stable; less interference from serum proteins[2][3] | May have lower staining intensity than Trypan Blue in some applications |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of vital stains. Below are established protocols for commonly used dyes and a proposed protocol for the validation of this compound.
Established Protocol: Trypan Blue Exclusion Assay
This protocol is a standard method for determining cell viability.
-
Prepare a cell suspension: Harvest cells and resuspend them in a balanced salt solution (e.g., PBS) to a concentration of 1 x 10^5 to 2 x 10^6 cells/mL.
-
Mix with Trypan Blue: In a microcentrifuge tube, mix 10 µL of the cell suspension with 10 µL of 0.4% (w/v) Trypan Blue solution. This results in a 1:1 dilution.
-
Incubate: Allow the mixture to incubate at room temperature for 1-2 minutes. Extended incubation can lead to the staining of viable cells.
-
Load hemocytometer: Carefully load 10 µL of the cell-dye mixture into a hemocytometer.
-
Count cells: Using a light microscope, count the number of stained (non-viable) and unstained (viable) cells in the central grid of the hemocytometer.
-
Calculate viability:
-
Cell Viability (%) = (Number of unstained cells / Total number of cells) x 100
-
Established Protocol: Propidium Iodide Staining for Flow Cytometry
Propidium Iodide is a fluorescent dye used to identify dead cells in a population.
-
Prepare cell suspension: Harvest and wash cells with PBS. Resuspend the cell pellet in a suitable buffer (e.g., PBS with 1% BSA) at a concentration of 1 x 10^6 cells/mL.
-
Stain with Propidium Iodide: Add Propidium Iodide to the cell suspension to a final concentration of 1-10 µg/mL.
-
Incubate: Incubate the cells for 5-15 minutes at room temperature in the dark.
-
Analyze by flow cytometry: Analyze the stained cells on a flow cytometer, detecting the PI fluorescence in the appropriate channel (typically red fluorescence). Live cells will show low fluorescence, while dead cells will exhibit high fluorescence.
Proposed Protocol for Validation of this compound
This proposed protocol is adapted from the standard Trypan Blue exclusion method and requires experimental optimization.
-
Prepare this compound solution: Prepare a stock solution of this compound in a balanced salt solution (e.g., PBS). Based on its chemical properties, a starting concentration of 0.1-0.5% (w/v) is suggested. The optimal concentration will need to be determined experimentally.
-
Prepare cell suspension: Harvest and resuspend cells in a balanced salt solution to a concentration of 1 x 10^5 to 2 x 10^6 cells/mL.
-
Mix with this compound: In a microcentrifuge tube, mix the cell suspension with the this compound solution. A 1:1 dilution is a good starting point, but other ratios should be tested.
-
Incubate: Incubate the mixture at room temperature. The optimal incubation time should be determined by testing a range (e.g., 1, 5, 10, and 15 minutes) to find the point of maximal staining of dead cells without affecting viable cells.
-
Load and count: Load the mixture into a hemocytometer and count the stained and unstained cells under a light microscope.
-
Calculate viability: Use the same formula as for the Trypan Blue assay to calculate cell viability.
Visualizing the Experimental Workflow and Evaluation Logic
To aid in the understanding and implementation of these protocols, the following diagrams illustrate the key steps and decision-making processes.
Conclusion
The available data on the cytotoxicity of this compound suggests that it has the potential to be a significantly safer alternative to Trypan Blue for vital staining. Its classification as an anthraquinone dye, a class which includes other compounds used for live-cell imaging, further supports its candidacy. However, comprehensive validation is required to establish its performance in terms of staining efficiency and reliability across various cell types. The proposed experimental protocol provides a starting point for researchers to conduct these necessary validation studies. By systematically evaluating this compound against established methods, the scientific community can move towards adopting safer and equally effective reagents for routine cell viability assessment, ultimately enhancing both researcher safety and the accuracy of experimental outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. Is Erythrosin B a Better Choice than Trypan Blue for Cell Counting? [denovix.com]
- 3. genetargetsolutionsshop.com.au [genetargetsolutionsshop.com.au]
- 4. High-throughput cytotoxicity screening by propidium iodide staining - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iqproducts.nl [iqproducts.nl]
- 6. Measurement of cytotoxicity by propidium iodide staining of target cell DNA. Application to the quantification of murine TNF-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling C.I. Acid Violet 48
Essential guidance for the safe handling and disposal of C.I. Acid Violet 48, ensuring the protection of laboratory personnel and the integrity of research.
For researchers, scientists, and drug development professionals, meticulous adherence to safety protocols is paramount. This guide provides essential, immediate safety and logistical information for handling this compound, a synthetic anthraquinone dye. Following these procedures will help mitigate risks and ensure a safe laboratory environment.
Physical and Chemical Properties
Understanding the fundamental properties of this compound is the first step in safe handling. The following table summarizes key quantitative data.
| Property | Value |
| Molecular Formula | C₃₇H₃₈N₂Na₂O₉S₂[1][2] |
| Molecular Weight | 764.8 g/mol [1][2] |
| Appearance | Dark reddish-brown to brown powder[2][3][4] |
| Solubility | Soluble in water (8 g/L at 20°C)[3][4] |
| Melting Point | 100 °C[3][4] |
| λmax | 592 nm (in water)[3][4] |
Personal Protective Equipment (PPE)
The consistent and correct use of Personal Protective Equipment is the most critical line of defense against chemical exposure. The following PPE is mandatory when handling this compound.
-
Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[5]
-
Skin Protection:
-
Respiratory Protection: In situations where dust may be generated, use an approved respirator.[6] Ensure adequate ventilation in the work area.[5]
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound from the moment it arrives in the laboratory to its final disposal is crucial for safety and regulatory compliance.
Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any signs of damage or leakage.
-
Labeling: Ensure the container is clearly labeled with the chemical name, hazard warnings, and date of receipt.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing and reducing agents.[6] Keep the container tightly closed.
Handling and Use
-
Work Area Preparation: Designate a specific area for handling this compound. Ensure a safety shower and eye-wash station are readily accessible.[6]
-
Personal Protective Equipment: Before handling, don the appropriate PPE as outlined in the section above.
-
Weighing and Dispensing:
-
Handle as a powder. Avoid generating dust.[6]
-
If possible, weigh the chemical in a fume hood or a ventilated balance enclosure.
-
Use dedicated spatulas and weigh boats.
-
-
Solution Preparation:
-
Add the solid dye to the solvent (e.g., water) slowly while stirring.
-
Avoid splashing.
-
-
Post-Handling:
Emergency Procedures: Spill and Exposure
Accidents can happen, and a clear, rehearsed emergency plan is vital.
Spill Response
In the event of a spill, follow these steps:
-
Evacuate: Immediately evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment:
-
Decontamination: Clean the spill area thoroughly with soap and water.
-
Disposal: Dispose of all contaminated materials as hazardous waste.
First Aid Measures
-
Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen.[5] Seek medical attention.
-
Skin Contact: Remove contaminated clothing immediately. Wash the affected area with plenty of soap and water.[5] Get medical aid if irritation develops or persists.[6]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Seek immediate medical attention.
-
Ingestion: If the victim is conscious and alert, give 2-4 cupfuls of milk or water.[6] Do not induce vomiting. Seek immediate medical attention.
Disposal Plan
Proper disposal of this compound and any associated contaminated materials is essential to prevent environmental contamination and comply with regulations.
-
Waste Collection:
-
Collect excess this compound and any contaminated materials (e.g., gloves, weigh boats, absorbent materials) in a clearly labeled, sealed container for hazardous waste.
-
-
Waste Disposal:
By implementing these safety and handling protocols, laboratories can significantly reduce the risks associated with this compound, fostering a culture of safety and responsibility.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
